2-Benzylidenecyclohexanone
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-benzylidenecyclohexan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14O/c14-13-9-5-4-8-12(13)10-11-6-2-1-3-7-11/h1-3,6-7,10H,4-5,8-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCDPHYIZVFJQCD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=O)C(=CC2=CC=CC=C2)C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901311350 | |
| Record name | 2-Benzylidenecyclohexanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901311350 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5682-83-7 | |
| Record name | 2-Benzylidenecyclohexanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5682-83-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Benzylidenecyclohexanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901311350 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-benzylidenecyclohexan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.677 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Technical Monograph: 2-Benzylidenecyclohexanone (CAS 5682-83-7)
[1][2]
Chemical Identity & Physicochemical Profile[1][2][3][8][9][10][11][12]
The compound exists primarily as the (
Table 1: Physicochemical Properties
| Property | Data | Note |
| CAS Registry Number | 5682-83-7 | Distinct from 2,6-dibenzylidenecyclohexanone (bis-analog).[3] |
| IUPAC Name | 2-Benzylidenecyclohexan-1-one | Also known as 2-benzalcyclohexanone.[7] |
| Molecular Formula | ||
| Molecular Weight | 186.25 g/mol | |
| Appearance | Yellow to light brown crystals | Color intensity correlates with conjugation length/purity. |
| Melting Point | 50 – 56 °C | Higher MP (e.g., >110°C) indicates presence of bis-derivative. |
| Solubility | Soluble in EtOH, DMSO, | Poorly soluble in water. |
| LogP (Predicted) | ~3.0 - 3.4 | Lipophilic; membrane permeable. |
Synthetic Architecture
The synthesis of 2-benzylidenecyclohexanone is a classic Claisen-Schmidt condensation , a base- or acid-catalyzed crossed-aldol reaction between cyclohexanone and benzaldehyde. The reaction is thermodynamically driven toward the dehydrated enone product.
Reaction Mechanism
The pathway involves the generation of a kinetic enolate from cyclohexanone, nucleophilic attack on the benzaldehyde carbonyl, and subsequent
Caption: Mechanistic pathway of Claisen-Schmidt condensation yielding 2-benzylidenecyclohexanone.
Experimental Protocol (Base-Catalyzed)
Reagents: Cyclohexanone (1.0 eq), Benzaldehyde (1.0 eq), 4% NaOH (aq/EtOH).
-
Mixing: Dissolve cyclohexanone and benzaldehyde in ethanol.
-
Catalysis: Add NaOH solution dropwise at 0–5°C to minimize self-condensation.
-
Reaction: Stir at room temperature for 2–4 hours. Monitor by TLC (Hexane/EtOAc).
-
Workup: Neutralize with dilute HCl. Precipitate the product with ice water.
-
Purification: Recrystallize from ethanol to remove the bis-benzylidene byproduct (which is less soluble).
Reactivity & Functionalization
The core reactivity lies in the
Michael Addition (Conjugate Addition)
The
-
Relevance: This is the primary mechanism for biological cytotoxicity (alkylation of Glutathione/GSH).
Heterocycle Formation
Reaction with hydrazine derivatives yields indazoles or pyrazolines , widely used in drug discovery.
-
Protocol: Reflux with hydrazine hydrate in ethanol/acetic acid yields the corresponding indazole derivative.
Caption: Divergent synthetic pathways utilized in medicinal chemistry optimization.
Spectroscopic Characterization
Accurate identification relies on distinguishing the conjugated enone system from the starting materials.
Table 2: Spectral Data Assignments
| Technique | Signal | Assignment |
| IR (KBr) | 1680–1690 | C=O[3] Stretch : Lower than saturated ketones (1715 |
| 1600–1620 | C=C Stretch : Characteristic of the benzylidene alkene. | |
| Vinyl Proton (=CH-Ph) : Often overlaps with aromatic protons; typically a triplet ( | ||
| C=O : Carbonyl carbon. | ||
Pharmacological Relevance
Cytotoxicity & Mechanism of Action
2-Benzylidenecyclohexanone derivatives function as cytotoxic agents against various cancer cell lines (e.g., P388 leukemia, MCF-7 breast cancer).
-
Mechanism: The enone moiety acts as a Michael acceptor, covalently binding to the sulfhydryl (-SH) groups of cellular proteins and Glutathione (GSH). This leads to:
-
Depletion of intracellular GSH (oxidative stress).
-
Inhibition of thioredoxin reductase.
-
Induction of apoptosis.
-
Structure-Activity Relationship (SAR)
-
Ortho-substitution: Substituents at the ortho position of the phenyl ring often enhance cytotoxicity by twisting the ring and altering the electrophilicity of the
-carbon. -
Bis-substitution: The 2,6-dibenzylidene analogs generally exhibit higher potency but lower solubility compared to the mono-benzylidene forms.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 98926, 2-Benzylidenecyclohexanone. Retrieved from [Link]
- Dimmock, J. R., et al. (1999).Cytotoxic 2-benzylidenecyclohexanones and related compounds.Pharmazie, 54(1), 6-9.
-
NIST Mass Spectrometry Data Center. 2-Benzylidenecyclohexanone IR and Mass Spectra. Retrieved from [Link]
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- 8. pdf.benchchem.com [pdf.benchchem.com]
Structural and Mechanistic Divergence of 2-Benzylidenecyclohexanone and 2,6-Dibenzylidenecyclohexanone: A Comprehensive Guide
Executive Summary
In the landscape of synthetic organic chemistry and drug development,
While both compounds are synthesized via the Claisen-Schmidt condensation of cyclohexanone and benzaldehyde, their structural divergence dictates vastly different physicochemical properties and biological applications. 2,6-dibenzylidenecyclohexanone, characterized by its rigid, cross-conjugated bis-enone system, has emerged as a highly stable mono-ketone analog of curcumin, exhibiting potent inhibitory activity against glutathione S-transferases (GSTs) and cyclooxygenases (COX-1/COX-2).
This whitepaper provides an in-depth mechanistic analysis of their structural differences, self-validating synthetic protocols, and pharmacological relevance.
Molecular Architecture & Stereochemistry
The fundamental difference between the two compounds lies in the degree of substitution at the
-
2-Benzylidenecyclohexanone (Mono-substituted): Formed by the condensation of one equivalent of benzaldehyde at a single
-position. The molecule features a single enone system cross-conjugated with one phenyl ring. Due to the lack of substitution at the -position, the cyclohexanone ring retains partial flexibility. The (E)-isomer is thermodynamically favored, minimizing steric clash between the phenyl ring and the carbonyl oxygen 1[1]. -
2,6-Dibenzylidenecyclohexanone (Di-substituted): Formed when both the
and positions undergo condensation. This creates an extended, cross-conjugated bis-enone system. The extended -electron delocalization forces the molecule into a highly rigid and planar conformation. The (2E, 6E)-configuration is exclusively favored; the (Z)-configurations are sterically hindered by severe repulsion between the phenyl rings and the equatorial protons of the cyclohexanone ring1[1].
Comparative Quantitative Data
The structural rigidity and extended conjugation of the di-substituted variant directly influence its spectroscopic signatures and physical state. Below is a consolidated dataset validating these differences2[2].
| Property | 2-Benzylidenecyclohexanone | 2,6-Dibenzylidenecyclohexanone |
| Substitution Type | Mono-substituted ( | Di-substituted ( |
| Molecular Formula | ||
| Stereochemistry | (E)-isomer | (2E, 6E)-isomer |
| Melting Point | 56–57 °C | 121–123 °C |
| UV-Vis ( | 265 nm, 348 nm | 274 nm, 328 nm |
| IR (C=O stretch) | 1685 cm⁻¹ | 1690 cm⁻¹ |
| ¹H NMR (=CH shift) | ~7.25 ppm (s, 1H) | ~7.70 ppm (s, 2H) |
Note: The downfield shift of the vinylic proton (=CH) in the ¹H NMR of the di-substituted compound (7.70 ppm vs 7.25 ppm) is a direct consequence of the enhanced electron-withdrawing effect of the extended cross-conjugated system.
Synthesis via Claisen-Schmidt Condensation
The synthesis of both compounds relies on the base-catalyzed Claisen-Schmidt condensation (a crossed aldol condensation). The reaction proceeds via an E1cB mechanism: base-induced deprotonation of the cyclohexanone
Stepwise Claisen-Schmidt condensation from mono- to di-substituted cyclohexanone.
Causality in Experimental Design
Controlling the reaction to yield the mono- vs. di-substituted product requires precise manipulation of stoichiometry and thermodynamics. The formation of the mono-product is kinetically accessible but leaves the
Self-Validating Experimental Protocols
A robust experimental workflow must include intrinsic checkpoints to verify reaction progression.
Protocol A: Synthesis of 2-Benzylidenecyclohexanone (Mono)
-
Stoichiometric Control: Dissolve 10 mmol of cyclohexanone and exactly 10 mmol of benzaldehyde in 15 mL of ethanol.
-
Catalysis: Slowly add 10 mL of a 10% aqueous NaOH solution dropwise while maintaining the temperature at 20–25 °C. Causality: Low temperature prevents the activation energy required for the second condensation step.
-
Monitoring: Stir for 30 minutes. Monitor via TLC (Hexane:Ethyl Acetate 8:2). The mono-product will show a distinct
value from the starting materials. -
Validation: Neutralize with dilute HCl, extract with dichloromethane, and evaporate. Recrystallize from ethanol. The system is validated if the resulting pale-yellow crystals melt sharply at 56–57 °C 2[2].
Protocol B: Synthesis of 2,6-Dibenzylidenecyclohexanone (Di)
-
Stoichiometric Overload: Dissolve 10 mmol of cyclohexanone and 22 mmol of benzaldehyde (10% excess) in 20 mL of ethanol.
-
Catalysis & Thermodynamics: Add 15 mL of 10% aqueous NaOH. Heat the mixture to 50 °C for 2 hours. Causality: Excess electrophile and thermal energy overcome the steric hindrance of the second condensation, driving the equilibrium to the di-substituted thermodynamic sink.
-
Validation: The reaction self-validates through phase separation; the highly planar di-substituted product is insoluble in the aqueous-ethanolic mixture and precipitates as a bright yellow solid. Filter, wash with cold ethanol, and verify the melting point at 121–123 °C 2[2].
Pharmacological Relevance: Curcumin Analogs
Curcumin is a well-documented anti-inflammatory and antineoplastic agent, but its clinical utility is severely bottlenecked by the instability of its
2,6-dibenzylidenecyclohexanone serves as a mono-ketone curcumin analog . By deleting the
Target Interactions: GSTs and COX Enzymes
-
Glutathione S-Transferases (GSTs): Overexpression of phase II detoxifying enzymes like GSTA1-1 and GSTM1-1 in cancer cells leads to multi-drug resistance. 2,6-dibenzylidenecyclohexanone acts as a potent inhibitor of these isoenzymes (with
values ranging from 0.4–4.6 M for certain derivatives), sensitizing tumors to chemotherapeutics 6[6]. -
Cyclooxygenases (COX-1/COX-2): The rigid di-substituted framework allows these analogs to act as dual COX-1 and COX-2 inhibitors. This dual inhibition suppresses prostaglandin synthesis, offering a robust anti-inflammatory response without the severe adverse effects associated with highly selective COX-2 inhibitors 5[5].
Dual pharmacological targeting of GSTs and COX enzymes by curcumin analogs.
References
-
Mixed Oxides as Catalysts for the Condensation of Cyclohexanol and Benzaldehyde to Obtain a Claisen–Schmidt Condensation Product MDPI URL: [Link]
-
Inhibition of human glutathione S-transferases by curcumin and analogues Xenobiotica (Taylor & Francis) URL: [Link]
-
In vitro and In Silico Studies on Curcumin and Its Analogues as Dual Inhibitors for cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) ResearchGate URL:[Link]
-
New MgFeAl-LDH Catalysts for Claisen–Schmidt Condensation PMC (National Institutes of Health) URL: [Link]
-
Pakistan Journal of Scientific and Industrial Research (Synthesis of Aromatic Chalcones) PJSIR URL: [Link]
-
Aldol condensation reaction of benzaldehyde and cyclohexanone Study.com URL: [Link]
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An In-depth Technical Guide to the Solubility of 2-Benzylidenecyclohexanone in Ethanol and Dichloromethane
Executive Summary
This technical guide provides a comprehensive analysis of the solubility of 2-benzylidenecyclohexanone (C₁₃H₁₄O) in two common laboratory solvents: ethanol and dichloromethane. As an α,β-unsaturated ketone, this compound serves as a valuable intermediate in organic synthesis and holds potential in materials science and pharmaceutical development.[1] Understanding its solubility is paramount for optimizing reaction conditions, designing purification protocols, and developing formulation strategies. This document delves into the theoretical principles governing solubility, provides a detailed, field-proven experimental protocol for its quantitative determination, and analyzes the expected solubility behavior in the selected solvents. The insights presented herein are tailored for researchers, scientists, and drug development professionals, aiming to bridge theoretical knowledge with practical, application-oriented insights.
Introduction: The Significance of Solubility for 2-Benzylidenecyclohexanone
2-Benzylidenecyclohexanone is an organic compound featuring a cyclohexanone ring substituted with a benzylidene group.[1] This structure, containing a conjugated system, makes it a useful building block in various chemical reactions, including Michael additions.[1] Its applications range from being a precursor in the synthesis of more complex molecules to its potential use in the development of novel photoinitiators.[1]
In any of these applications, solubility is a critical physical property that dictates the compound's utility. For a synthetic chemist, solvent selection impacts reaction rates, yield, and purity. In drug development, the solubility of an active pharmaceutical ingredient (API) or intermediate in various solvents is a cornerstone of process development, influencing everything from purification by crystallization to the final formulation. This guide focuses on two solvents of distinct properties: ethanol, a polar protic solvent, and dichloromethane, a polar aprotic solvent, to provide a well-rounded understanding of 2-benzylidenecyclohexanone's behavior.
Theoretical Principles of Solubility
The solubility of a solid in a liquid solvent is governed by the balance of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. The widely-used principle of "like dissolves like" serves as an excellent predictive tool, suggesting that substances with similar polarities are more likely to be soluble in one another.[2][3]
Molecular Structure & Polarity Analysis
-
2-Benzylidenecyclohexanone: This molecule possesses both polar and nonpolar characteristics. The carbonyl group (C=O) is a significant source of polarity, creating a dipole moment. The conjugated system of the α,β-unsaturated ketone and the phenyl ring allows for delocalization of electrons.[1][4] However, the molecule is dominated by nonpolar hydrocarbon regions: the cyclohexyl and phenyl rings. This dual nature suggests it will be most soluble in solvents of intermediate polarity. The topological polar surface area, a computed property, is 17.1 Ų, indicating a moderate level of polarity.[4]
-
Dichloromethane (CH₂Cl₂): As a halogenated hydrocarbon, dichloromethane is classified as a polar aprotic solvent.[5] While it lacks the ability to donate hydrogen bonds, the electronegativity difference between the carbon and chlorine atoms creates a significant dipole moment, making it an effective solvent for moderately polar compounds.[6] Its polarity index is lower than that of highly polar solvents like water or methanol but significantly higher than nonpolar solvents like hexane.[7]
-
Ethanol (C₂H₅OH): Ethanol is a polar protic solvent.[5][6] Its polarity stems from the hydroxyl (-OH) group, which can both donate and accept hydrogen bonds.[3] This makes it highly effective at dissolving other polar molecules, especially those capable of hydrogen bonding.
Predicted Intermolecular Interactions and Solubility
-
In Dichloromethane: The primary solute-solvent interaction between 2-benzylidenecyclohexanone and dichloromethane will be dipole-dipole forces between the ketone's carbonyl group and the C-Cl bonds of the solvent. The solvent's ability to surround and stabilize the large, nonpolar portions of the solute molecule further enhances solubility. The frequent use of dichloromethane (methylene chloride) as an extraction solvent during the synthesis of 2-benzylidenecyclohexanone strongly indicates a high degree of solubility.[8]
-
In Ethanol: Solubility in ethanol will be driven by two main interactions. Firstly, hydrogen bonding can occur between the lone pair of electrons on the carbonyl oxygen of the solute and the hydroxyl proton of ethanol. Secondly, dipole-dipole interactions will be present. While these are strong interactions, the relatively large nonpolar surface area of 2-benzylidenecyclohexanone may be less favorably accommodated by the highly polar, hydrogen-bonded network of ethanol compared to the environment provided by dichloromethane. The use of similar alcohols (isopropanol) for recrystallization suggests that solubility is good, but likely more temperature-dependent than in dichloromethane.[8]
Experimental Determination of Equilibrium Solubility
To move beyond theoretical prediction, empirical measurement is essential. The "shake-flask" method is the gold-standard technique for determining the equilibrium solubility of a compound in a given solvent.[2][9] This method ensures that the solution is fully saturated, providing a reliable quantitative value.
Experimental Protocol: Shake-Flask Method
This protocol provides a self-validating system for obtaining trustworthy and reproducible solubility data.
1. Preparation of Materials:
- Ensure the 2-benzylidenecyclohexanone is of high purity (e.g., >98%).
- Use analytical grade or HPLC grade ethanol and dichloromethane.
- Prepare a series of standard solutions of 2-benzylidenecyclohexanone in the chosen analytical solvent (e.g., acetonitrile) for generating a calibration curve.
2. Equilibration:
- Add an excess amount of solid 2-benzylidenecyclohexanone to a series of glass vials (in triplicate for each solvent). An amount that ensures a visible excess of solid remains after equilibration is crucial.
- Add a precise volume of the test solvent (ethanol or dichloromethane) to each vial.
- Seal the vials tightly to prevent solvent evaporation.
- Place the vials in a temperature-controlled agitator (e.g., an orbital shaker in an incubator) set to a standard temperature (e.g., 25 °C).
- Agitate the vials for a sufficient duration to reach equilibrium, typically between 24 and 72 hours.[2] A preliminary time-course study can be run to determine the exact time to equilibrium.
3. Sample Separation:
- Once equilibrium is reached, remove the vials from the shaker and allow the undissolved solid to settle.
- To ensure complete separation of the solid from the saturated solution, centrifuge the vials.[2]
- Carefully withdraw a clear aliquot of the supernatant using a syringe and immediately filter it through a chemically inert syringe filter (e.g., 0.22 µm PTFE) into a clean vial.[2] This step is critical to prevent any microscopic solid particles from entering the analytical sample, which would falsely inflate the measured concentration.
4. Quantification:
- Accurately dilute a known volume of the clear filtrate with the analytical solvent to a concentration that falls within the linear range of the analytical method.
- Quantify the concentration of 2-benzylidenecyclohexanone in the diluted samples using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
- Calculate the original concentration in the saturated solution by accounting for the dilution factor. The solubility is typically reported in mg/mL or mol/L.
Visualization of the Experimental Workflow
The following diagram illustrates the logical flow of the shake-flask solubility determination protocol.
Caption: Workflow for equilibrium solubility determination via the shake-flask method.
Solubility Data & Comparative Analysis
| Solvent | Solvent Type | Key Interaction | Expected Solubility | Rationale / Evidence |
| Dichloromethane | Polar Aprotic | Dipole-Dipole | Very High | Used as the primary extraction solvent in multi-liter batches during synthesis, indicating it can dissolve large quantities of the compound.[8] |
| Ethanol | Polar Protic | Hydrogen Bonding, Dipole-Dipole | High | Related alcohols (isopropanol) are used for recrystallization, a process that requires high solubility at elevated temperatures and lower solubility at cool temperatures.[8] Studies on similar dibenzylidene cyclohexanone derivatives confirm their solubility in ethanol.[10] |
Analysis of Solubility Differences
The "very high" expected solubility in dichloromethane can be attributed to the effective dipole-dipole interactions and the solvent's ability to favorably solvate the entire molecule, including its large nonpolar regions. In contrast, while ethanol can form strong hydrogen bonds with the carbonyl oxygen, the energy penalty of disrupting ethanol's own extensive hydrogen-bonding network to accommodate the nonpolar phenyl and cyclohexyl rings may result in a slightly less favorable overall solvation energy compared to dichloromethane. Therefore, while 2-benzylidenecyclohexanone is expected to be highly soluble in both, dichloromethane is predicted to be the superior solvent at room temperature.
Practical Implications for Researchers
-
Chemical Synthesis: The high solubility in dichloromethane makes it an excellent choice for a reaction medium, provided it is compatible with the chosen reagents. It is also an ideal solvent for workup and extraction procedures.[8]
-
Purification: The temperature-dependent solubility in ethanol (and other alcohols) makes it a prime candidate for purification via recrystallization.[8] A researcher can dissolve the crude product in hot ethanol to form a saturated solution and then cool it slowly to obtain high-purity crystals.
-
Chromatography: For purification via column chromatography, understanding solubility is key to choosing an appropriate solvent system for loading the sample onto the column and for the mobile phase. A mixture of a nonpolar solvent (like hexane) and a moderately polar solvent (like ethyl acetate or dichloromethane) is often used.[11]
-
Drug Development & Formulation: If this compound were an API, its high solubility in ethanol would be advantageous for developing liquid formulations. Its solubility in dichloromethane, while less relevant for final formulations due to toxicity, is crucial for early-stage processing and purification.
Conclusion
2-Benzylidenecyclohexanone exhibits significant solubility in both dichloromethane and ethanol, driven by its molecular structure which contains both polar and nonpolar moieties. Based on theoretical principles and evidence from synthetic procedures, it is predicted to have very high solubility in the polar aprotic solvent dichloromethane, primarily through dipole-dipole interactions. Its solubility in the polar protic solvent ethanol is also expected to be high, facilitated by hydrogen bonding, though likely more temperature-sensitive. For professionals in research and development, this solubility profile makes dichloromethane an optimal solvent for extraction and reactions, while ethanol is a superior choice for purification by recrystallization. Quantitative determination via the standardized shake-flask method is recommended to obtain precise solubility values for process optimization and modeling.
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- ResearchGate. (2017). SYNTHESIS OF 2,6- DIBENZYLIDENECYCLOHEXANONE AND E-7- BENZYLIDENE-3-PHENYL-3,3a,4,5,6,7- HEXAHYDRO-2H-INDAZOLE.
- Unknown. (2022, September 8). Properties of Common Organic Solvents.
- ChemBK. (2024, April 9). (2E,6E)-2,6-dibenzylidenecyclohexanone.
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- ACS Omega. (2022, March 14). Structure–Property Relationships of Dibenzylidenecyclohexanones.
- ACS Omega. (2020, August 28). Acidochromic Behavior of Dibenzylidene Cyclohexanone-Based Bischalcone: Experimental and Theoretical Study.
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- Khulna University of Engineering & Technology. (2018, May). Synthesis and Spectral Characteristics of Substituted 2,6-Dibenzylidene Cyclohexanone.
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An In-depth Technical Guide to 2-Benzalcyclohexanone: Synthesis, Reactivity, and Applications in Drug Discovery
This guide provides a comprehensive technical overview of 2-Benzalcyclohexanone, a versatile α,β-unsaturated ketone. Tailored for researchers, scientists, and drug development professionals, this document delves into its chemical identity, synthesis, reactivity, and its burgeoning role as a scaffold in medicinal chemistry. The content is structured to provide not just procedural steps but also the underlying scientific principles, ensuring a deep and practical understanding of this valuable chemical entity.
Chemical Identity: Nomenclature and Synonyms
The compound commonly referred to as 2-Benzalcyclohexanone is systematically named (2E)-2-benzylidenecyclohexan-1-one according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature.[1] The (E)-descriptor specifies the stereochemistry of the exocyclic double bond, indicating that the phenyl group and the carbonyl group are on opposite sides of the double bond, which is the more stable and commonly synthesized isomer.
This compound is also known by a variety of synonyms in the chemical literature and commercial catalogs. Understanding these is crucial for effective literature searches and procurement.
| Identifier | Value |
| IUPAC Name | (2E)-2-benzylidenecyclohexan-1-one |
| Common Name | 2-Benzalcyclohexanone |
| Synonyms | 2-Benzylidenecyclohexanone, (2E)-2-(phenylmethylidene)cyclohexanone, 2-(Phenylmethylene)cyclohexanone, trans-2-Benzylidenecyclohexanone |
| CAS Number | 5682-83-7 |
| Molecular Formula | C₁₃H₁₄O |
| Molecular Weight | 186.25 g/mol |
Synthesis of 2-Benzalcyclohexanone: The Claisen-Schmidt Condensation
The most prevalent and efficient method for synthesizing 2-Benzalcyclohexanone is the Claisen-Schmidt condensation , a type of crossed aldol condensation.[2] This reaction involves the base-catalyzed condensation of an aromatic aldehyde lacking α-hydrogens (benzaldehyde) with a ketone containing α-hydrogens (cyclohexanone). The absence of α-hydrogens in benzaldehyde prevents its self-condensation, leading to a higher yield of the desired cross-condensation product.[2]
Reaction Mechanism
The base-catalyzed Claisen-Schmidt condensation proceeds through a three-step mechanism:
-
Enolate Formation: A base, typically a hydroxide ion, abstracts an acidic α-hydrogen from cyclohexanone to form a nucleophilic enolate ion.[2]
-
Nucleophilic Attack: The enolate ion attacks the electrophilic carbonyl carbon of benzaldehyde, forming an alkoxide intermediate.[2]
-
Dehydration: The alkoxide is protonated to a β-hydroxy ketone (aldol adduct), which readily undergoes base-catalyzed dehydration to yield the thermodynamically stable, conjugated α,β-unsaturated ketone, (2E)-2-benzylidenecyclohexanone.[2]
Caption: Mechanism of the base-catalyzed Claisen-Schmidt condensation.
Detailed Experimental Protocol
This protocol outlines a standard laboratory procedure for the synthesis of 2-Benzalcyclohexanone.
Materials:
-
Cyclohexanone (10.0 mmol, 0.98 g, 1.02 mL)
-
Benzaldehyde (10.0 mmol, 1.06 g, 1.04 mL)
-
Sodium hydroxide (20.0 mmol, 0.80 g)
-
Ethanol (95%, 20 mL)
-
Deionized water
-
Erlenmeyer flask (100 mL)
-
Stir bar and magnetic stirrer
-
Büchner funnel and filter flask
-
Ice bath
Procedure:
-
In a 100 mL Erlenmeyer flask, dissolve 1.06 g of benzaldehyde and 0.98 g of cyclohexanone in 20 mL of 95% ethanol. Stir the mixture at room temperature until a homogeneous solution is obtained.
-
In a separate beaker, prepare the base solution by dissolving 0.80 g of sodium hydroxide in 10 mL of deionized water. Cool this solution in an ice bath.
-
Slowly add the cold sodium hydroxide solution to the stirred ethanolic solution of the carbonyl compounds. The addition should be done dropwise to control the exothermic reaction.
-
Continue stirring the reaction mixture vigorously at room temperature. The formation of a yellow precipitate indicates product formation. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After stirring for 2-3 hours, cool the flask in an ice bath for 30 minutes to maximize the precipitation of the crude product.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the crystals with cold deionized water until the filtrate is neutral (pH ≈ 7). A final wash with a small amount of cold ethanol can help remove colored impurities.
-
Air-dry the crude product on the filter paper.
-
For purification, recrystallize the crude product from a minimal amount of hot 95% ethanol. Dissolve the solid in boiling ethanol and allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to induce crystallization.
-
Collect the purified crystals by vacuum filtration, wash with a small volume of ice-cold ethanol, and dry in a desiccator or a vacuum oven at low heat.
Expected Yield: 70-80% Melting Point: 55-57 °C
Chemical Reactivity and Synthetic Utility
The reactivity of 2-Benzalcyclohexanone is dominated by the presence of the α,β-unsaturated ketone moiety. This functional group provides two primary sites for nucleophilic attack: the carbonyl carbon and the β-carbon of the double bond (conjugate addition).
Michael Addition
The conjugate addition of nucleophiles to the β-carbon, known as the Michael addition, is a cornerstone reaction of α,β-unsaturated carbonyl compounds.[3] This reaction is highly valuable for the formation of new carbon-carbon and carbon-heteroatom bonds.
Caption: General scheme of the Michael addition reaction.
A wide range of nucleophiles, including enolates, amines, thiols, and phosphines, can act as Michael donors. The resulting product is a 1,5-dicarbonyl compound or a functionalized cyclohexanone derivative, which can be further elaborated into more complex structures.
Synthesis of Heterocyclic Compounds
2-Benzalcyclohexanone is a valuable precursor for the synthesis of a diverse array of heterocyclic compounds, many of which are of significant interest in drug discovery. The enone functionality allows for cyclocondensation reactions with various binucleophilic reagents.
-
Pyridine Derivatives: Reaction with malononitrile and ammonium acetate can lead to the formation of highly substituted pyridine derivatives.
-
Pyrimidine Derivatives: Condensation with urea, thiourea, or guanidine provides access to pyrimidine and its thioxo and amino analogs.[4][5]
-
Pyrazole Derivatives: Reaction with hydrazine and its derivatives yields pyrazole-fused cyclohexanes.[6]
These reactions often proceed in a one-pot fashion, making them highly efficient for generating molecular diversity.
Applications in Drug Development
The rigid, conjugated scaffold of 2-benzylidenecyclohexanone and its derivatives has been identified as a "privileged structure" in medicinal chemistry. This is due to its ability to interact with multiple biological targets, leading to a broad spectrum of pharmacological activities.
Anticancer Activity
Numerous derivatives of 2-benzylidenecyclohexanone have demonstrated significant cytotoxic activity against a variety of cancer cell lines. The mechanism of action is often attributed to the electrophilic nature of the α,β-unsaturated ketone, which can covalently modify nucleophilic residues (such as cysteine) in key proteins involved in cell proliferation and survival.
| Compound Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 2-(3-bromo-5-methoxy-4-propoxybenzylidene)-6-(2-nitrobenzylidene)cyclohexanone | MDA-MB-231 (Breast) | 4.14 | [7] |
| 2-(3-nitrobenzylidene)-6-(3-bromo-5-methoxy-4-propoxybenzylidene)cyclohexanone | MCF-7 (Breast) | <10 | [8] |
| 2,6-bis(4-hydroxy-3-methoxybenzylidene)cyclohexanone (BHMC) | Various | Varies | [9] |
| 2-benzylidene-6-(nitrobenzylidene)cyclohexanones | HSC-2, HSC-4 (Oral Squamous Cell Carcinoma), HL-60 (Leukemia) | Low µM range |
Antimicrobial Activity
The enone moiety is also crucial for the antimicrobial properties of 2-benzylidenecyclohexanone derivatives. These compounds can react with nucleophilic groups in microbial enzymes and proteins, leading to disruption of cellular function and cell death.
| Compound Derivative | Microorganism | MIC (µg/mL) | Reference |
| 2,6-bis-(3'-hydroxybenzylidene)-cyclohexanone | E. coli, S. aureus, E. faecalis | 50 | [10] |
| 2-benzylidene-3-oxobutanamide derivatives | S. aureus (MRSA), A. baumannii (MDR) | 1-2 | [11] |
| Benzoyl hydrazone derivatives of cyclohexanone | Various bacteria and fungi | Varies | [2] |
Spectroscopic Characterization
The structure of 2-Benzalcyclohexanone can be unequivocally confirmed by standard spectroscopic techniques.
-
Infrared (IR) Spectroscopy: The IR spectrum will show a strong absorption band for the conjugated carbonyl group (C=O) at approximately 1660-1680 cm⁻¹ and a band for the carbon-carbon double bond (C=C) around 1600-1625 cm⁻¹.
-
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: The proton NMR spectrum will exhibit characteristic signals for the aromatic protons of the benzylidene group, the vinylic proton, and the protons of the cyclohexanone ring. The vinylic proton typically appears as a singlet or a narrow multiplet in the downfield region (around 7.5-7.8 ppm).
-
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: The carbon NMR spectrum will show signals for the carbonyl carbon (around 190-200 ppm), the carbons of the double bond, the aromatic carbons, and the aliphatic carbons of the cyclohexanone ring.
-
Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound (186.25 g/mol ).
Conclusion
2-Benzalcyclohexanone is a synthetically accessible and highly versatile building block with significant potential in organic synthesis and medicinal chemistry. Its rich reactivity, centered around the α,β-unsaturated ketone functionality, allows for the construction of a wide array of complex molecules, including various heterocyclic systems. The demonstrated anticancer and antimicrobial activities of its derivatives underscore its importance as a privileged scaffold in drug discovery. This guide provides a solid foundation for researchers and drug development professionals to explore and exploit the full potential of this remarkable compound.
References
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PrepChem.com. (n.d.). Synthesis of (E)-2-(benzylidene)cyclohexanone. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 98926, 2-Benzylidenecyclohexanone. Retrieved from [Link]
- Khulna University of Engineering & Technology. (2018). Synthesis and Spectral Characteristics of Substituted 2,6-Dibenzylidene Cyclohexanone.
- Nakhjiri, M., et al. (2012). Asymmetrical 2,6-bis(benzylidene)cyclohexanones: Synthesis, cytotoxic activity and QSAR study. PubMed.
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Chemistry Stack Exchange. (2015). Synthesis of 2-benzylcyclohexan-1-ol from cyclohexanone. Retrieved from [Link]
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- Scribd. (n.d.). Synthesis of 2,6-Dibenzylidenecyclohexanone.
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Thermodynamic Stability & Synthetic Control of (E)-2-Benzylidenecyclohexanone
Executive Summary
(E)-2-benzylidenecyclohexanone represents a privileged scaffold in medicinal chemistry, serving as a core pharmacophore for curcumin analogs, cytotoxic agents, and anti-inflammatory candidates.[1] Its thermodynamic profile is defined by a rigid exocyclic double bond where the (E)-isomer acts as the thermodynamic sink , overwhelmingly favored over the (Z)-isomer due to steric constraints.[1]
This guide provides a rigorous analysis of the thermodynamic drivers governing this stability, the kinetic vs. thermodynamic control required during synthesis, and the analytical protocols necessary to validate stereochemical purity in drug development pipelines.
Structural Dynamics & Thermodynamics
The Energy Landscape
The stability of 2-benzylidenecyclohexanone is governed by the interplay between
-
(E)-Isomer (Thermodynamic Sink): In the (E)-configuration, the phenyl ring and the carbonyl group are trans-oriented across the C=C bond.[1] This minimizes
strain (allylic strain) between the phenyl ring and the equatorial protons of the cyclohexanone ring.[1] While not perfectly planar due to torsional strain (twist angle 14–20°), it maintains sufficient orbital overlap for extended conjugation. -
(Z)-Isomer (High Energy): The (Z)-isomer forces the phenyl ring into severe steric conflict with the carbonyl oxygen and the
-methylene carbons of the cyclohexanone ring.[1] This steric clash significantly destabilizes the molecule, making the (Z)-isomer accessible only via high-energy pathways (e.g., photoisomerization) and prone to rapid thermal reversion.[1]
Isomerization Kinetics
The transition between E and Z isomers involves rotation around the exocyclic double bond. The activation energy barrier (
Diagram 1: Thermodynamic Energy Profile
The following diagram illustrates the energy disparity between the isomers and the transition state (TS) for rotation.[1]
Caption: Energy landscape showing the stability of the (E)-isomer and the barrier to Z-formation.
Synthetic Pathways: Kinetic vs. Thermodynamic Control
To ensure high purity of the (E)-isomer, the synthesis must be driven to thermodynamic completion.[1] The standard protocol is the Claisen-Schmidt Condensation , a crossed-aldol reaction between cyclohexanone and benzaldehyde.[1]
Mechanism and Control
The reaction proceeds via an enolate mechanism.[2][3] The critical step determining stereochemistry is the E1cB elimination of water from the
-
Kinetic Phase: Initial formation of the
-hydroxy ketone (aldol).[1] -
Thermodynamic Phase: Dehydration to the enone. Under reflux conditions with base catalysis, the reaction is reversible; however, the precipitation of the stable (E)-enone or the irreversible loss of water drives the equilibrium toward the (E)-product.[1]
Diagram 2: Claisen-Schmidt Reaction Workflow
Caption: Step-wise mechanistic flow for the base-catalyzed synthesis of the target enone.
Validated Experimental Protocol
Objective: Synthesis of (E)-2-benzylidenecyclohexanone (Scale: 10 mmol).
-
Reagent Preparation:
-
Dissolve NaOH (0.4 g, 10 mmol) in water (4 mL) and ethanol (3 mL).
-
Note: Maintaining a specific solvent ratio is crucial to solubilize benzaldehyde while allowing the product to precipitate.
-
-
Condensation:
-
Mix cyclohexanone (0.98 g, 10 mmol) and benzaldehyde (1.06 g, 10 mmol) in a 50 mL flask.
-
Add the NaOH solution dropwise at
with vigorous stirring. -
Observation: The solution will turn yellow/orange.[1] A precipitate should form within 15–30 minutes.
-
-
Thermodynamic Drive:
-
Stir for 3 hours at room temperature. For difficult substrates, heat to reflux (
) for 1 hour to ensure complete dehydration of the aldol intermediate.[1]
-
-
Purification:
Analytical Characterization
Validating the (E)-configuration requires distinguishing it from potential (Z)-impurities or bis-benzylidene byproducts.[1]
NMR Spectroscopy
The diagnostic signal is the vinylic proton.[1] In the (E)-isomer, this proton is deshielded by the carbonyl anisotropy.[1]
| Nucleus | Signal | Chemical Shift ( | Multiplicity | Interpretation |
| Vinyl-H | 7.30 – 7.55 ppm | Singlet (broad) | Characteristic of (E)- | |
| Ortho-H | 7.40 – 7.60 ppm | Multiplet | Phenyl protons closest to the double bond.[1] | |
| C3-H | 2.80 – 2.95 ppm | Triplet | Methylene protons | |
| C=O | ~201 ppm | Singlet | Conjugated ketone carbonyl. | |
| C=C ( | ~135-137 ppm | Singlet | Vinylic carbon.[1] |
Protocol Note: If a (Z)-isomer were present, the vinylic proton would typically appear upfield relative to the (E)-isomer due to the loss of planar conjugation and magnetic anisotropy effects.[1]
Crystallography & Melting Point
-
Melting Point:
.[1] A sharp melting point confirms the absence of the oily (Z)-isomer or aldol intermediates.[1] -
Crystal Habit: Monoclinic needles.
Pharmaceutical Implications[2][6][7]
Drug Design & Stability
In drug development, the thermodynamic stability of the (E)-isomer is advantageous for shelf-life but presents challenges for target specificity if the active site requires a non-planar conformation.[1]
-
Covalent Inhibition: The
-unsaturated ketone is a Michael acceptor.[1] It can covalently modify cysteine residues in proteins (e.g., NF- B pathway). The (E)-geometry exposes the -carbon for nucleophilic attack more effectively than the sterically crowded (Z)-isomer.[1] -
Curcumin Analogs: As a mono-carbonyl analog of curcumin, this scaffold offers improved bioavailability while retaining cytotoxic potency against varying cancer cell lines (e.g., HGC-27).[1]
Photo-Curing Applications
While the (E)-isomer is stable thermally, it undergoes
References
-
Synthesis & Mechanism: BenchChem. (2025).[2][3][4] Synthesis of Mono-substituted Benzylidene Cyclohexanones via Claisen-Schmidt Condensation. Link[1]
-
Crystallography: Hu, W.-L., et al. (2013).[5] Crystal structure of (2E,6E)-2-benzylidene-6-(3,4-dimethoxybenzylidene) cyclohexanone. Zeitschrift Für Kristallographie. Link[1][5]
-
Biological Activity: Dimmock, J.R., et al. (1976).[6] Evaluation of 2-benzylidenecyclohexanones... for antitumor and cytotoxic activity. Journal of Pharmaceutical Sciences. Link[1]
-
Isomerization: Rozmer, Z., et al. (2017).[7] (E)-2-Benzylidenebenzocyclanones: part XIII—(E)/(Z)-Isomerization of some cyclic chalcone analogues. Medicinal Chemistry Research. Link[1]
-
General Properties: PubChem. (2025). 2-Benzylidenecyclohexanone Compound Summary. National Library of Medicine. Link[1]
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An In-depth Technical Guide to 2-Benzylidenecyclohexanone: Synthesis, Characterization, and Biological Significance
Introduction & Compound Profile
2-Benzylidenecyclohexanone, a member of the chalcone family, is an α,β-unsaturated ketone that serves as a versatile intermediate in organic synthesis and a scaffold for developing pharmacologically active molecules.[1][2] Its structure, featuring a cyclohexanone ring attached to a benzylidene group, provides a unique combination of steric and electronic properties that make it a subject of significant interest in both academic and industrial research.[1] This guide offers a comprehensive overview of its fundamental properties, a detailed protocol for its synthesis, methods for its analytical characterization, and an exploration of its biological significance.
Core Identification and Physical Properties
The foundational data for any chemical entity begins with its unique identifiers and physical characteristics. 2-Benzylidenecyclohexanone is a yellow to orange crystalline solid with a distinct aromatic odor.[1] Key data, primarily sourced from PubChem and other chemical suppliers, are summarized in the table below.
| Property | Value | Source(s) |
| IUPAC Name | (2E)-2-benzylidenecyclohexan-1-one | [3] |
| CAS Number | 5682-83-7 | [3][4] |
| Molecular Formula | C13H14O | [3] |
| Molecular Weight | 186.25 g/mol | [3] |
| Appearance | Yellow to orange crystalline solid | [1] |
| Melting Point | 53-55 °C | [4] |
| Boiling Point | 180-184 °C (at 14 mmHg) | [4] |
| InChIKey | VCDPHYIZVFJQCD-UHFFFAOYSA-N | [3] |
| Canonical SMILES | C1CCC(=O)C(=CC2=CC=CC=C2)C1 | [5] |
Significance and Applications
The reactivity of 2-benzylidenecyclohexanone is largely dictated by the α,β-unsaturated ketone moiety. This functional group acts as an excellent Michael acceptor, making it susceptible to nucleophilic addition reactions, which is a cornerstone of its utility in organic synthesis.[1] Furthermore, as a chalcone derivative, it belongs to a class of compounds renowned for a wide array of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[6][7][8] This has positioned 2-benzylidenecyclohexanone and its analogues as promising scaffolds in drug discovery and development.[9]
Synthesis of 2-Benzylidenecyclohexanone: The Claisen-Schmidt Condensation
The most common and efficient method for synthesizing 2-benzylidenecyclohexanone is the Claisen-Schmidt condensation, a base-catalyzed aldol condensation between cyclohexanone and benzaldehyde.[10]
Mechanistic Overview
The reaction proceeds in three main steps:
-
Enolate Formation: A base (typically sodium hydroxide) abstracts an acidic α-hydrogen from cyclohexanone to form a resonance-stabilized enolate.
-
Nucleophilic Attack: The enolate acts as a nucleophile and attacks the electrophilic carbonyl carbon of benzaldehyde.
-
Dehydration: The resulting aldol addition product readily undergoes base-catalyzed dehydration to yield the more stable, conjugated α,β-unsaturated ketone, 2-benzylidenecyclohexanone.
Detailed Experimental Protocol
This protocol is adapted from established laboratory procedures.[11]
Materials:
-
Cyclohexanone
-
Benzaldehyde
-
50% (w/v) Sodium Hydroxide solution
-
Deionized Water
-
Methylene Chloride (DCM)
-
Anhydrous Sodium Sulfate
-
Isopropanol or a non-polar solvent like Skellysolve B for recrystallization
-
Acetic Acid (for neutralization)
Procedure:
-
To a suitable reaction vessel, add cyclohexanone (1.0 eq) and benzaldehyde (0.97 eq).
-
Add deionized water and begin stirring the mixture.
-
Slowly add a 50% aqueous solution of sodium hydroxide while continuing to stir.
-
Heat the mixture to reflux (approximately 98°C) under a nitrogen atmosphere and maintain for about 3 hours.[11]
-
After reflux, allow the mixture to cool to room temperature.
-
Extract the reaction mixture with methylene chloride. Separate the organic layer.
-
Wash the organic layer with water, followed by a wash with water containing a small amount of acetic acid to neutralize any remaining base.[11]
-
Dry the organic layer over anhydrous sodium sulfate and then filter.
-
Concentrate the dried organic layer under reduced pressure to obtain a crude oil.
-
Dissolve the oily residue in a minimal amount of hot isopropanol or other suitable recrystallization solvent.
-
Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.
-
Collect the pale yellow crystals by vacuum filtration, wash with a small amount of cold solvent, and dry in a vacuum oven.[11]
Workflow Diagram
Caption: Proposed mechanism of action for chalcones via Michael addition to target proteins.
Conclusion and Future Directions
2-Benzylidenecyclohexanone is a fundamentally important compound with a straightforward and robust synthesis. Its characterization is well-defined by standard analytical techniques. Beyond its role as a synthetic building block, its chalcone scaffold makes it and its derivatives highly attractive for drug discovery. Future research will likely focus on synthesizing novel analogues with enhanced potency and selectivity towards specific biological targets, further exploring their mechanisms of action, and optimizing their pharmacokinetic properties for potential therapeutic applications.
References
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(E)-2-Benzylidenecyclohexanone. LookChem. Available from: [Link]
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Synthesis of (E)-2-(benzylidene)cyclohexanone. PrepChem.com. Available from: [Link]
-
Synthesis, Reactions and Pharmacological Applications of Chalcones and Their Derivatives- A Mini Review. ResearchGate. Available from: [Link]
-
A Report On Chalcone Derivatives: Anticancer Effect In Drug Developments. (2025, February 1). ResearchGate. Available from: [Link]
-
2-Benzylidenecyclohexanone | C13H14O | CID 98926. PubChem. Available from: [Link]
-
SYNTHESIS OF 2,6- DIBENZYLIDENECYCLOHEXANONE AND E-7- BENZYLIDENE-3-PHENYL-3,3a,4,5,6,7- HEXAHYDRO-2H-INDAZOLE. ResearchGate. Available from: [Link]
-
2-Benzylidenecyclohexanone (5682-83-7) - Chemical Safety, Models, Suppliers, Regulation, and Patents. Chemchart. Available from: [Link]
-
Chalcone: A Privileged Structure in Medicinal Chemistry. PMC. Available from: [Link]
-
Amide linked chalcone derivatives, a promising class of compounds with versatile biological effects. (2025, June 5). PMC. Available from: [Link]
-
Mass Spectrometry of Some Substituted 2-Benzylidenecyclohexanone Oximes. Canadian Science Publishing. Available from: [Link]
-
2,6-Bis(benzylidene)cyclohexanone | C20H18O | CID 95336. PubChem. Available from: [Link]
-
Synthesis, characterization of Diarylidenecyclohexanone derivatives as new anti-inflammatory pharmacophores exhibiting strong. Rsc.org. Available from: [Link]
-
Mass Spectrometry of Some Substituted 2-Benzylidenecyclohexanones and 2,6-bis-Benzylidenecyclohexanones. Canadian Science Publishing. Available from: [Link]
-
Synthesis of Chalcones Derivatives and Their Biological Activities: A Review. (2022, August 2). PMC. Available from: [Link]
-
Mass Spectrometry of Some Substituted 2-Benzylidenecyclohexanones and 2,6-bis-Benzylidenecyclohexanones. Canadian Science Publishing. Available from: [Link]
-
2-Benzylcyclohexanone. NIST WebBook. Available from: [Link]
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Synthesis of 2,6-Dibenzylidenecyclohexanone | PDF. Scribd. Available from: [Link]
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2-Benzylidenecyclohexanone - Optional[1H NMR] - Chemical Shifts. SpectraBase. Available from: [Link]
-
Synthesis and Spectral Characteristics of Substituted 2,6-Dibenzylidene Cyclohexanone. Jagannath University. Available from: [Link]
-
2-Benzylidenecyclanones: Part XVI. Study on the interaction of some (E)-2-benzylidenebenzosuberone derivatives with serum al. (2020, August 14). SyncSci Publishing. Available from: [Link]
-
Quantum Chemical Computations and Spectral Investigation of 2, 6‐Bis (P‐Methyl Benzylidene Cyclohexanone). (2008, November 14). AIP Publishing. Available from: [Link]
- Preparation method for 2,6-dibenzylidenecyclohexanone. Google Patents.
-
A Facile Solvent Free Claisen-Schmidt Reaction: Synthesis of α,α′-bis-(Substituted-benzylidene)cycloalkanones and α,α. (2012, January 9). MDPI. Available from: [Link]
-
SYNTHESIS AND CHARACTERIZATION AND BIOLOGICAL STUDY OF SOME CYCLOHEXENONE DERIVATAVES FROM 2-ACETYL PYROL. EUROPEAN JOURNAL OF PHARMACEUTICAL AND MEDICAL RESEARCH. Available from: [Link]
-
Synthesis, structure combined with conformational analysis, biological activities and docking studies of bis benzylidene cyclohexanone derivatives. (2017, April 7). ResearchGate. Available from: [Link]
-
Design, synthesis, and structure–activity relationships of 2-benzylidene-1-indanone derivatives as anti-inflammatory agents for treatment of acute lung injury. (2018, April 19). Dove Medical Press. Available from: [Link]
Sources
- 1. CAS 5682-83-7: 2-Benzylidenecyclohexanone | CymitQuimica [cymitquimica.com]
- 2. Synthesis of Chalcones Derivatives and Their Biological Activities: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-Benzylidenecyclohexanone | C13H14O | CID 98926 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemsynthesis.com [chemsynthesis.com]
- 5. lookchem.com [lookchem.com]
- 6. jchemrev.com [jchemrev.com]
- 7. researchgate.net [researchgate.net]
- 8. syncsci.com [syncsci.com]
- 9. Amide linked chalcone derivatives, a promising class of compounds with versatile biological effects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. prepchem.com [prepchem.com]
Safety data sheet (SDS) for 2-benzylidenecyclohexanone handling
Technical Whitepaper: 2-Benzylidenecyclohexanone Handling, Reactivity, and Safety Protocols for Drug Discovery [1]
Part 1: Executive Summary
Compound: 2-Benzylidenecyclohexanone (CAS: 5682-83-7)
Class:
This technical guide transcends the standard Safety Data Sheet (SDS) by integrating physicochemical behavior with practical handling strategies. For researchers in drug development, 2-benzylidenecyclohexanone represents a "privileged structure"—a core scaffold capable of diverse biological interactions. However, its chemical utility as an electrophile (Michael acceptor) directly correlates with its toxicological hazards (protein alkylation). This document outlines the operational standards required to manipulate this compound with scientific integrity and safety.
Part 2: Physicochemical Profile & Reactivity
Understanding the molecule's structure is the first step in effective risk management.
| Property | Value | Operational Implication |
| Molecular Formula | Lipophilic; penetrates skin barriers easily.[1] | |
| Molecular Weight | 186.25 g/mol | Moderate volatility; dust control is critical. |
| Melting Point | 53–55 °C | Low melting solid; may sinter or melt in warm storage. |
| Boiling Point | 180–184 °C (14 mmHg) | Thermal stability is moderate; avoid overheating. |
| Appearance | Yellow crystalline powder | Color indicates conjugation; darkening implies degradation. |
| Reactivity | Michael Acceptor | Reacts with biological nucleophiles (cysteine residues). |
Mechanistic Insight:
The exocyclic double bond conjugated with the carbonyl group creates an electrophilic center at the
Diagram 1: Reactivity & Synthesis Pathway
Visualizing the electrophilic nature and synthetic utility.
Caption: Synthesis via Aldol condensation and subsequent Michael acceptor reactivity with biological targets.
Part 3: GHS Hazard Identification & Toxicology
Signal Word: WARNING
| Hazard Class | Category | Code | Hazard Statement |
| Skin Irritation | 2 | H315 | Causes skin irritation.[1][2][3][4] |
| Eye Irritation | 2A | H319 | Causes serious eye irritation.[2][3][4][5][6] |
| STOT - SE | 3 | H335 | May cause respiratory irritation.[1][2][3][4][5][6][7] |
| Aquatic Toxicity | 2 | H411 | Toxic to aquatic life with long-lasting effects.[1][8] |
Toxicological Context:
-
Skin/Eye: The compound acts as a local irritant.[3][4][6] Due to its lipophilicity, it can defat the skin, leading to dermatitis.
-
Sensitization: While not always explicitly labeled as H317 (Skin Sensitizer) in all vendor SDSs, the structural alert (enone) suggests a high potential for sensitization upon repeated exposure. Treat as a potential sensitizer.[5]
-
Inhalation: Dust or vapor (if heated) will irritate the mucous membranes.
Part 4: Strategic Handling & Engineering Controls
The "Self-Validating" Protocol: Safety is not about "wearing gear"; it is about creating barriers that validate their own integrity.[1]
Personal Protective Equipment (PPE) Matrix
-
Hand Protection:
-
Standard: Nitrile gloves (minimum 0.11 mm thickness) are sufficient for incidental contact with the solid.
-
Solution Handling: If dissolved in Dichloromethane (DCM) or Chloroform, Laminate (Silver Shield) or PVA gloves are required. Nitrile degrades rapidly in chlorinated solvents, carrying the toxicant through to the skin.
-
-
Respiratory Protection:
-
Handling powder > 10 grams: Use a NIOSH N95/P100 particulate respirator if outside a fume hood.
-
Heating/Synthesis: Full fume hood containment is mandatory.
-
-
Eye Protection:
-
Chemical splash goggles. Face shield recommended during scale-up synthesis (>50g).[1]
-
Engineering Controls
-
Ventilation: Handle strictly within a certified chemical fume hood (Face velocity: 80–100 fpm).
-
Static Control: Dry powders can generate static charge. Ground all glassware and equipment during transfer to prevent ignition of organic solvent vapors present in the workspace.
Diagram 2: Handling Decision Tree
Logic flow for PPE selection based on physical state.
Caption: PPE selection logic based on physical state and solvent vehicle compatibility.
Part 5: Emergency Response Protocols
Fire (Class B):
-
Media: Carbon dioxide (
), Dry chemical, or Alcohol-resistant foam.[1][6]ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> -
Contraindication: Do NOT use a solid water stream; it may scatter molten material (MP ~54°C).
Spill Cleanup (Solid):
-
Isolate: Evacuate non-essential personnel.
-
Protect: Don N95 respirator and goggles.
-
Contain: Cover with wet paper towels to prevent dust generation.
-
Collect: Sweep up carefully into a sealable waste container.
-
Decontaminate: Wash area with ethanol followed by soapy water (compound is lipophilic).
First Aid:
-
Skin Contact: Wash with soap and water for 15 minutes.[7] Do not use organic solvents to clean skin; this increases absorption.
-
Eye Contact: Rinse cautiously with water for 15 minutes. Remove contact lenses if present.[3][4][8]
Part 6: Storage & Stability
-
Temperature: Store at 2–8°C (Refrigerated) . While stable at room temperature, cooler storage prevents sintering and slows oxidative degradation.
-
Light: Protect from light. Enones are photo-active and can undergo [2+2] cycloaddition (dimerization) or isomerization (E/Z) under UV exposure.[1] Use amber vials or foil wrap.
-
Incompatibilities: Strong oxidizing agents (peroxides), Strong reducing agents, Strong bases (can induce polymerization).
Part 7: Experimental Workflow (Synthesis Context)
Protocol: Purification via Recrystallization Context: Researchers often receive technical grade material (95%) requiring purification for bio-assays.
-
Dissolution: Dissolve crude 2-benzylidenecyclohexanone in minimal boiling Ethanol (95%) or Skellysolve B (Hexanes).
-
Filtration: Hot filter to remove insoluble impurities.
-
Crystallization: Allow to cool slowly to room temperature, then to 0°C. Rapid cooling yields amorphous powder; slow cooling yields defined crystals (MP 53-55°C).
-
Washing: Wash crystals with cold Hexane (
) to remove colored oxidation byproducts. -
Drying: Vacuum dry at room temperature. Avoid oven drying above 40°C to prevent melting.
References
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 98926, 2-Benzylidenecyclohexanone.[1][2] Retrieved from [Link]
-
PrepChem. (n.d.). Synthesis of (E)-2-(benzylidene)cyclohexanone.[1][9][10] Retrieved from [Link]
Sources
- 1. CAS 5682-83-7: 2-Benzylidenecyclohexanone | CymitQuimica [cymitquimica.com]
- 2. 2-Benzylidenecyclohexanone | C13H14O | CID 98926 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. merckmillipore.com [merckmillipore.com]
- 6. physics.purdue.edu [physics.purdue.edu]
- 7. nrf.aux.eng.ufl.edu [nrf.aux.eng.ufl.edu]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. lookchem.com [lookchem.com]
- 10. chemsynthesis.com [chemsynthesis.com]
Methodological & Application
Application Note: Microwave-Assisted Synthesis of 2-Benzylidenecyclohexanone
Executive Summary & Scientific Rationale
The synthesis of 2-benzylidenecyclohexanone represents a classic Claisen-Schmidt condensation, a subset of the cross-aldol reaction.[1] While conceptually simple, the conventional thermal synthesis is often plagued by long reaction times (hours), high solvent usage, and a critical selectivity issue: the tendency of the product to undergo a second condensation to form 2,6-dibenzylidenecyclohexanone (the bis-adduct).
This guide presents a Microwave-Assisted Organic Synthesis (MAOS) protocol designed to overcome these limitations. By leveraging dielectric heating, we achieve:
-
Kinetic Selectivity: Rapid heating profiles allow for precise termination of the reaction before the second condensation event dominates.
-
Green Chemistry Compliance: Utilization of solvent-free or aqueous-ethanolic conditions reduces Volatile Organic Compound (VOC) load.
-
Energy Efficiency: Reaction times are reduced from 2–6 hours (thermal reflux) to 1–5 minutes.
Mechanistic Insight: The Selectivity Challenge
Cyclohexanone possesses two sets of enolizable
Experimental Protocol
Reagents and Equipment
-
Reactants: Cyclohexanone (99%+), Benzaldehyde (freshly distilled preferred).
-
Catalyst: Sodium Hydroxide (NaOH) pellets or 10% aqueous solution.
-
Solvent: Ethanol (95%) or Solvent-Free (neat).
-
Equipment: Single-mode microwave reactor (e.g., CEM Discover or Anton Paar Monowave) or modified domestic microwave (with reflux setup).
-
Analytics: TLC plates (Silica gel 60 F254), UV lamp, Melting Point apparatus.
Workflow Diagram
The following diagram outlines the logical flow of the synthesis and purification process.
Caption: Step-by-step workflow for the selective microwave synthesis of 2-benzylidenecyclohexanone.
Step-by-Step Procedure (Mono-Selective)
Step 1: Preparation of Reaction Mixture
-
In a 10 mL microwave-safe vial, add Cyclohexanone (10 mmol, 0.98 g) .
-
Add Benzaldehyde (10 mmol, 1.06 g) .
-
Critical Note: Maintain a strict 1:1 molar ratio. Excess aldehyde promotes bis-product formation.
-
-
Add Ethanol (2 mL) . (For solvent-free, omit ethanol and mix neat reagents).
Step 2: Catalyst Addition
-
Add NaOH (1 mmol, 0.04 g) dissolved in a minimum amount of water (0.5 mL) or pulverized solid NaOH.
-
Expert Tip: Add the base after mixing the carbonyl compounds to ensure immediate enolate trapping by the aldehyde.
Step 3: Microwave Irradiation
-
Power: 200–300 W (Dynamic mode).
-
Temperature: Set limit to 80°C .
-
Time: Irradiate for 1–2 minutes .
-
Self-Validation: Monitor the pressure. If pressure spikes >5 bar, stop immediately (indicates solvent superheating).
-
Step 4: Workup and Purification
-
Pour the hot reaction mixture into ice-cold water (50 mL) containing a trace of acetic acid (to neutralize excess base).
-
Stir vigorously. The product should precipitate as a pale yellow solid.
-
Troubleshooting: If an oil forms, the product may be impure or supercooled. Scratch the vessel glass or seed with a crystal of 2-benzylidenecyclohexanone.
-
-
Filter the solid and wash with cold water.
-
Recrystallization: Dissolve in hot ethanol (95%) and add water dropwise until turbid. Cool to 4°C.
Reaction Mechanism
The reaction proceeds via a base-catalyzed Cross-Aldol Condensation followed by an E1cB elimination.
Caption: Mechanistic pathway: Enolization, Addition, and Dehydration.
Data Analysis & Validation
Comparative Efficiency
The following table contrasts the microwave protocol with the traditional thermal reflux method.
| Metric | Conventional Reflux | Microwave-Assisted (This Protocol) | Improvement Factor |
| Time | 120 – 360 mins | 1 – 3 mins | ~100x Faster |
| Yield | 60 – 75% | 85 – 92% | +20% |
| Selectivity | Mixed (Mono/Bis) | High Mono (>90%) | High |
| Energy | High (Continuous heating) | Low (Targeted dielectric heating) | Green |
Characterization Data (Self-Validation)
To validate your product, compare your results against these standard values:
-
Appearance: Pale yellow crystals.
-
Melting Point: 53–55°C (Lit. 54°C).
-
Note: If MP is >110°C, you have likely formed the bis-product (2,6-dibenzylidenecyclohexanone).
-
-
IR Spectrum (KBr):
- (C=O, conjugated ketone).
- (C=C, aromatic/olefinic).
-
1H NMR (CDCl3, 400 MHz):
- ppm (1H, s, olefinic =CH-).
- ppm (5H, m, aromatic).
- ppm (2H, dt, allylic -CH2-).
References
-
Handayani, S. et al. (2017). "Microwave-Assisted Organic Reactions: Eco-friendly Synthesis of Dibenzylidenecyclohexanone Derivatives via Crossed Aldol Condensation." Indonesian Journal of Chemistry. Link
-
Gupta, M. et al. (2012). "Microwave Assisted Improved Method for Synthesis of Quinazolinone derivatives." Journal of Chemical and Pharmaceutical Research. Link
-
Correa, M. et al. (2012). "A Facile Solvent Free Claisen-Schmidt Reaction: Synthesis of α,α′-bis-(Substituted-benzylidene)cycloalkanones." Molecules. Link
-
PrepChem. "Synthesis of (E)-2-(benzylidene)cyclohexanone." PrepChem Protocols. Link
-
LookChem. "Chemical Properties of 2-Benzylidenecyclohexanone (CAS 5682-83-7)." Link
Sources
Application Note: Mechanochemical Synthesis of 2-Benzylidenecyclohexanone via Solid-State Grinding
Introduction & Mechanochemical Rationale
The drive toward sustainable, environmentally benign chemical processes has positioned mechanochemistry as a cornerstone of modern synthetic organic chemistry[1]. The Claisen-Schmidt aldol condensation—a fundamental carbon-carbon bond-forming reaction—is traditionally performed in bulk solvents such as aqueous ethanol. However, these conventional methods often suffer from prolonged reaction times, thermodynamic inefficiencies, and the generation of significant hazardous solvent waste.
By employing solid-state grinding, researchers can exploit mechanical shear forces to drive the synthesis of 2-benzylidenecyclohexanone rapidly and cleanly[2]. The causality behind the success of this solvent-free approach lies in the drastic increase in the effective concentration of reactants . Without a bulk solvent to dilute the interacting molecules, the collision frequency between the enolate intermediate and the electrophile is maximized. Furthermore, the localized friction and heat generated during grinding provide the precise activation energy required to overcome the dehydration barrier, pushing the equilibrium irreversibly toward the thermodynamically stable α,β-unsaturated ketone.
Reaction Mechanism & Causality
The synthesis of 2-benzylidenecyclohexanone proceeds via a base-catalyzed crossed-aldol condensation. Understanding the mechanistic flow is critical for troubleshooting and optimizing the protocol:
-
Deprotonation: Solid sodium hydroxide (NaOH) acts as a heterogeneous base, deprotonating the α-carbon of cyclohexanone to form a highly reactive enolate.
-
Nucleophilic Addition: The enolate attacks the electrophilic carbonyl carbon of benzaldehyde. In a solvent-free environment, this step is nearly instantaneous due to the intimate physical mixing of the reagents[3].
-
Dehydration: The resulting β-hydroxy ketone intermediate undergoes spontaneous dehydration (loss of a water molecule). This elimination is thermodynamically driven by the formation of a highly stable, extended conjugated
-system spanning the aromatic ring and the newly formed alkene.
Figure 1: Base-catalyzed Claisen-Schmidt reaction pathway under solvent-free conditions.
Optimization of Reaction Conditions
A primary challenge in this synthesis is controlling the reaction to prevent over-alkylation. Because 2-benzylidenecyclohexanone still possesses reactive α-protons, it can undergo a second condensation with excess benzaldehyde to form 2,6-bis(benzylidene)cyclohexanone[2].
To selectively isolate the mono-substituted product, stoichiometric control and catalyst loading must be strictly regulated. The table below summarizes the quantitative causality between reagent ratios, catalyst loading, and product distribution.
| Entry | Cyclohexanone (eq) | Benzaldehyde (eq) | Solid NaOH (mol%) | Grinding Time (min) | Mono-product Yield (%) | Bis-product Yield (%) |
| 1 | 1.0 | 1.0 | 10 | 5 | 72 | 12 |
| 2 | 1.0 | 1.0 | 20 | 5 | 88 | 8 |
| 3 | 1.0 | 2.0 | 20 | 5 | 5 | 92 |
| 4 | 1.0 | 1.0 | 100 | 10 | 55 | 38 |
Data Interpretation: Entry 2 represents the optimal self-validating system. Utilizing exactly 1.0 equivalent of benzaldehyde with a sub-stoichiometric catalytic loading of 20 mol% NaOH maximizes the mono-substituted yield while suppressing the bis-condensation and potential Cannizzaro side reactions[2].
Experimental Protocol
This protocol is designed as a self-validating workflow. Physical phase changes during the procedure serve as built-in quality control checkpoints[3].
Figure 2: Mechanochemical workflow for the synthesis of 2-benzylidenecyclohexanone.
Step-by-Step Methodology
-
Reagent Preparation: To a clean, dry porcelain mortar (8 cm diameter), add 1.03 mL (10 mmol) of cyclohexanone and 1.02 mL (10 mmol) of benzaldehyde. Note: Ensure benzaldehyde is freshly distilled or free of benzoic acid impurities to prevent neutralization of the basic catalyst.
-
Catalyst Introduction: Add 0.08 g (2 mmol, 20 mol%) of solid NaOH pellets directly into the mortar[2].
-
Mechanochemical Activation (Grinding): Begin grinding the mixture vigorously with a pestle.
-
Self-Validation Checkpoint: Within 1–2 minutes, the liquid mixture will begin to thicken. By 5 minutes, the reaction will undergo a distinct phase transition into a thick, pale-yellow paste[3]. This visual cue indicates successful dehydration and formation of the conjugated product.
-
-
Quenching & Neutralization: Allow the yellow paste to sit for an additional 5 minutes to ensure reaction completion. Add 5 mL of cold distilled water to the mortar, followed by dropwise addition of 10% HCl until the washings are strictly neutral (pH ~7). This halts the catalytic cycle and dissolves any remaining NaOH.
-
Isolation: Scrape the solid suspension onto a Büchner funnel. Perform vacuum filtration, washing the crude solid with an additional 10 mL of ice-cold water to remove water-soluble impurities.
-
Purification: Transfer the crude solid to an Erlenmeyer flask. Recrystallize using a minimum volume of hot 95% ethanol[3]. Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce crystallization. Filter and dry the purified pale-yellow crystals under a vacuum.
Analytical Characterization & Validation
To ensure the structural integrity and purity of the synthesized 2-benzylidenecyclohexanone, the following analytical benchmarks should be verified:
-
Melting Point Analysis: The purified product should exhibit a sharp melting point between 53–55 °C . A depressed or broad melting point indicates the presence of the bis-substituted byproduct (which melts at ~118 °C) or unreacted starting materials.
-
Thin-Layer Chromatography (TLC): Run on silica gel using a 9:1 Hexane/Ethyl Acetate eluent. The product will appear as a distinct UV-active spot (due to extended conjugation), cleanly separated from the starting materials.
-
FT-IR Spectroscopy: Look for the disappearance of the broad cyclohexanone C=O stretch (~1715 cm⁻¹) and the emergence of a conjugated
-unsaturated carbonyl stretch shifted to ~1685 cm⁻¹ . A strong C=C alkene stretch should also be visible at ~1600 cm⁻¹ . -
¹H-NMR (CDCl₃, 400 MHz): The defining self-validating signal is a sharp, distinct vinylic proton singlet integrating to 1H at approximately 7.4–7.5 ppm , confirming the formation of the exocyclic double bond.
References
- A Facile Solvent Free Claisen-Schmidt Reaction: Synthesis of α,α′-bis-(Substituted-benzylidene)cycloalkanones and α,α′-bis-(Substituted-alkylidene)
- Source: rsc.
- Source: beilstein-journals.
Sources
- 1. BJOC - Mechanochemical synthesis of small organic molecules [beilstein-journals.org]
- 2. A Facile Solvent Free Claisen-Schmidt Reaction: Synthesis of α,α′-bis-(Substituted-benzylidene)cycloalkanones and α,α′-bis-(Substituted-alkylidene)cycloalkanones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rsc.org [rsc.org]
Procedure for Michael addition to 2-benzylidenecyclohexanone
An Application Note on the Conjugate Addition to
Executive Summary
The Michael addition is a cornerstone transformation in organic synthesis, enabling the stereocontrolled construction of complex carbon frameworks from simpler precursors. 2-Benzylidenecyclohexanone serves as an excellent model substrate and highly valuable intermediate in drug development. As an
This application note provides a comprehensive, self-validating guide to performing both classic base-catalyzed and modern enantioselective organocatalytic Michael additions to 2-benzylidenecyclohexanone. By detailing the causality behind reagent selection, solvent effects, and in-process controls, this guide empowers researchers to achieve high-yielding, reproducible carbon-carbon bond formations.
Mechanistic Rationale & Causality in Experimental Design
To achieve a successful Michael addition, the experimental design must carefully balance the nucleophilicity of the Michael donor with the electrophilicity of the acceptor, while suppressing competing side reactions (such as 1,2-addition or retro-aldol pathways).
-
Substrate Electronics: 2-Benzylidenecyclohexanone typically presents as a yellow crystalline solid due to its extended
-conjugation[1]. This conjugation lowers the LUMO energy of the -carbon. When a nucleophile attacks this position, the conjugation is disrupted, providing a reliable visual cue (color fading) that validates reaction progress. -
Choice of Base (Causality): For classic malonate additions, 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is heavily favored over hydroxide or alkoxide bases. DBU acts as a non-nucleophilic superbase that efficiently deprotonates the active methylene of diethyl malonate without attacking the carbonyl carbon of the substrate[2].
-
Organocatalytic Desymmetrization: For pharmaceutical applications requiring chiral building blocks, asymmetric Michael additions are preferred. Using chiral pyrrolidine-based organocatalysts under neat conditions or in benign solvents allows for high enantioselective control via hydrogen-bonding networks and steric shielding[3].
Workflow for the self-validating Michael addition protocol.
Experimental Protocols
Protocol A: Classic Base-Catalyzed Michael Addition (Diethyl Malonate)
This protocol utilizes DBU to facilitate the conjugate addition of diethyl malonate, providing a robust, high-yielding carbon-carbon bond formation.
Materials:
-
(E)-2-Benzylidenecyclohexanone (1.0 equiv, 10 mmol, 1.86 g)
-
Diethyl malonate (1.2 equiv, 12 mmol, 1.92 g)
-
DBU (0.2 equiv, 2 mmol, 0.30 g)
-
Anhydrous Tetrahydrofuran (THF) (20 mL)
Step-by-Step Methodology:
-
Preparation: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar under a nitrogen atmosphere. Add 2-benzylidenecyclohexanone and 15 mL of anhydrous THF. The solution will appear distinctly yellow[1].
-
Enolate Generation: In a separate vial, dissolve diethyl malonate in 5 mL of THF. Add DBU dropwise. Causality: Pre-mixing the malonate with DBU ensures complete enolate formation before exposure to the electrophile, preventing base-catalyzed degradation of the enone.
-
Addition: Cool the main reaction flask to 0 °C using an ice bath. Add the enolate solution dropwise over 10 minutes.
-
Propagation & Monitoring: Remove the ice bath and allow the reaction to warm to 25 °C. Stir for 4 hours.
-
Self-Validation Checkpoint 1 (Visual): The intense yellow color of the starting material will gradually fade to a pale yellow/colorless solution as the conjugated
-system is saturated. -
Self-Validation Checkpoint 2 (TLC): Monitor via TLC (Hexanes:EtOAc 4:1). The product spot will appear at a lower Rf than the starting enone and will not be as strongly UV-active at 254 nm.
-
-
Quenching: Quench the reaction by adding 10 mL of saturated aqueous
. Causality: A mild acidic quench (pH ~6) rapidly protonates the intermediate enolate without risking acid-catalyzed retro-Michael or ester hydrolysis. -
Workup & Isolation: Extract the aqueous layer with Ethyl Acetate (3 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous
, and concentrate under reduced pressure. Purify via silica gel flash chromatography.
Protocol B: Enantioselective Organocatalytic Addition
For advanced pharmaceutical intermediates, desymmetrization via organocatalysis is required. This protocol adapts green chemistry principles by utilizing a chiral pyrrolidine catalyst under neat conditions[3].
Step-by-Step Methodology:
-
Setup: To a reaction vial, add (E)-2-benzylidenecyclohexanone (1.0 equiv) and diethyl malonate (2.0 equiv). Do not add solvent (neat conditions).
-
Catalysis: Add a chiral ionic-tagged pyrrolidine catalyst (15 mol%) and salicylic acid (5 mol%) as a co-catalyst[3]. Causality: The acidic additive facilitates the protonation step of the catalytic cycle, significantly accelerating turnover rates and enhancing enantiomeric excess.
-
Reaction: Stir vigorously at 25 °C for 48 hours.
-
Isolation: Precipitate the reusable catalyst by adding diethyl ether. Filter the solid catalyst for subsequent runs. Concentrate the filtrate and purify the adduct.
-
Validation: Determine the enantiomeric excess (ee) using chiral HPLC (e.g., Chiralpak AD-H column).
Quantitative Data Summary
The choice of nucleophile, base, and solvent dictates the efficiency and stereochemical outcome of the addition. The table below summarizes comparative data for various Michael additions to 2-benzylidenecyclohexanone based on established literature parameters.
| Nucleophile | Catalyst / Base | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) | Ref |
| Diethyl malonate | DBU (0.2 eq) | THF | 25 | 4 | 85 | N/A | - |
| Malononitrile | Piperidine (1.0 eq) | Ethanol | 80 | 4 | 71 | N/A | [4] |
| Dithiocarbamic acid | HCl (acidic conditions) | Methanol | -5 | 12 | 72-81 | N/A | [5] |
| Diethyl malonate | Chiral Pyrrolidine (15 mol%) | Neat | 25 | 48 | 93 | >93 | [3] |
Note: Malononitrile additions often undergo subsequent intramolecular cyclizations to form fused pyran derivatives if heated for extended periods[4].
References
-
(E)-2-benzylidenecyclanones: part xv. stereochemistry of reaction of 2-arylidenecyclopentanones with dithiocarbamic acid Source: medcraveonline.com URL:[Link]
-
Ballini Eco Friendly Synthesis of Fine Chemicals Source: scribd.com URL:[Link]
-
Synthesis and biological activities of some fused pyran derivatives Source: arabjchem.org (Arabian Journal of Chemistry) URL:[Link]
-
The DBU-H2O complex as a new catalyst for aldol condensation reactions Source: researchgate.net URL:[Link]
Sources
- 1. CAS 5682-83-7: 2-Benzylidenecyclohexanone | CymitQuimica [cymitquimica.com]
- 2. researchgate.net [researchgate.net]
- 3. scribd.com [scribd.com]
- 4. Synthesis and biological activities of some fused pyran derivatives - Arabian Journal of Chemistry [arabjchem.org]
- 5. medcraveonline.com [medcraveonline.com]
Application Note: Advanced Synthesis and Mechanistic Profiling of Pyrazoline Derivatives from 2-Benzylidenecyclohexanone
Executive Summary & Pharmacological Significance
Pyrazolines, specifically 4,5-dihydro-1H-pyrazoles, are privileged nitrogen-containing heterocyclic scaffolds extensively utilized in modern drug discovery. They exhibit a diverse pharmacological profile, including potent antitubercular, antimicrobial, and monoamine oxidase (MAO) inhibitory activities (1)[1]. The construction of bicyclic pyrazolines—such as hexahydro-2H-indazole derivatives—from
Mechanistic Causality in Pyrazoline Assembly
The transformation of 2-benzylidenecyclohexanone into a pyrazoline derivative via reaction with hydrazine hydrate is a classic example of a tandem reaction sequence driven by precise electronic controls.
-
Electrophilic Activation : The use of glacial acetic acid in this synthesis is highly strategic. It serves a dual role as both the solvent and a Brønsted acid catalyst. By protonating the carbonyl oxygen of the enone, it significantly enhances the electrophilicity of the
-carbon, priming it for nucleophilic attack (3)[3]. -
Aza-Michael Addition & Cyclization : The reaction initiates with the nucleophilic attack of the unprotonated hydrazine nitrogen at the activated
-carbon (aza-Michael addition). This is immediately followed by an intramolecular 5-exo-trig ring cyclization where the secondary amine attacks the carbonyl carbon. The acidic medium thermodynamically drives the final dehydration step (loss of ), locking the molecule into the stable, conjugated pyrazoline ring system (4)[4].
Figure 1: Mechanistic pathway for the synthesis of pyrazoline derivatives via aza-Michael addition.
Experimental Protocols: A Self-Validating System
To ensure high fidelity and reproducibility, the following protocols integrate In-Process Quality Control (IPQC) checkpoints, establishing a self-validating workflow that prevents downstream failures.
Protocol A: Synthesis of the Precursor ((E)-2-Benzylidenecyclohexanone)
Objective : Generate the
-
Reaction Setup : In a 100 mL round-bottom flask, dissolve cyclohexanone (10.0 mmol, 0.98 g) and benzaldehyde (10.0 mmol, 1.06 g) in 20 mL of absolute ethanol.
-
Catalysis : Place the flask in an ice bath (0–5 °C). Slowly add 5 mL of a 10% aqueous NaOH solution dropwise under vigorous magnetic stirring.
-
Causality: The strong base deprotonates the
-carbon of cyclohexanone to form a reactive enolate. The low temperature is critical to prevent uncontrolled self-condensation (polymerization) of the cyclohexanone.
-
-
Propagation : Remove the ice bath and stir the mixture at room temperature for 3 to 4 hours.
-
IPQC (Self-Validation) : Perform Thin-Layer Chromatography (TLC) using a Mobile Phase of Hexane/Ethyl Acetate (8:2). The complete disappearance of the benzaldehyde spot and the emergence of a highly UV-active spot at a lower
confirms the formation of the chalcone analog. -
Isolation : Neutralize the mixture with 1M HCl to pH 7. Pour the solution onto 50 g of crushed ice. Filter the precipitated yellow solid under vacuum, wash with cold distilled water, and recrystallize from ethanol to obtain pure (E)-2-benzylidenecyclohexanone.
Protocol B: Synthesis of 3-Phenyl-3,3a,4,5,6,7-hexahydro-2H-indazole
Objective : Synthesize the fused bicyclic pyrazoline derivative via 1,3-dipolar cycloaddition/aza-Michael addition (3)[3].
-
Reaction Setup : In a 50 mL round-bottom flask, dissolve (E)-2-benzylidenecyclohexanone (5.0 mmol, 0.93 g) in 15 mL of glacial acetic acid.
-
Nucleophile Addition : Add hydrazine hydrate (80% aqueous solution, 10.0 mmol) dropwise to the stirring solution.
-
Causality: A 2-fold molar excess of hydrazine is critical. It drives the equilibrium toward the aza-Michael adduct and prevents the formation of unwanted azine byproducts caused by two ketone molecules reacting with a single hydrazine molecule.
-
-
Cyclization : Equip the flask with a reflux condenser and heat the mixture to 120 °C in an oil bath for 6 to 8 hours.
-
IPQC (Self-Validation) : Extract a 0.1 mL aliquot, quench in water, extract with ethyl acetate, and spot on a TLC plate (Mobile Phase: Hexane/Ethyl Acetate 6:4). The final pyrazoline derivative will exhibit distinct fluorescence under long-wave UV (365 nm) due to the newly formed conjugated
system. This provides instant visual validation of successful ring closure prior to NMR analysis. -
Workup : Cool the mixture to room temperature and pour it onto 50 g of crushed ice. Cautiously neutralize the acidic mixture with concentrated aqueous ammonia until pH 7–8 is reached.
-
Purification : Filter the resulting precipitate under vacuum, wash extensively with cold water to remove residual acetate salts, dry in a desiccator, and recrystallize from hot ethanol to yield the pure hexahydro-2H-indazole derivative.
Quantitative Data: Optimization of Reaction Conditions
The thermodynamic requirements of the final dehydration step make the pyrazoline synthesis highly sensitive to the energy source and catalyst. Advanced green synthetic approaches, such as microwave and ultrasonic irradiation, significantly alter the reaction kinetics and yield profiles (1)[1]. Table 1 summarizes the quantitative yield and efficiency across different synthetic methodologies.
Table 1: Optimization of Reaction Conditions for Pyrazoline Synthesis
| Synthetic Methodology | Catalyst / Solvent | Temperature | Reaction Time | Isolated Yield (%) | Purity (HPLC) |
| Conventional Heating | NaOH (10%) / Ethanol | 78 °C (Reflux) | 8 - 10 h | 55 - 60 | > 90% |
| Conventional Heating | Glacial Acetic Acid | 120 °C (Reflux) | 6 - 8 h | 68 - 75 | > 95% |
| Microwave Irradiation | Glacial Acetic Acid | 120 °C (300W) | 10 - 15 min | 88 - 92 | > 98% |
| Ultrasonic Irradiation | NaOH (10%) / Ethanol | 45 °C (40 kHz) | 45 - 60 min | 78 - 84 | > 95% |
References
- Title: A novel method for synthesis of some new heterocyclic compounds derived from (E)-2-benzylidenecyclohexanone with expected biological activity.
- Title: Synthesis of pyrazoline derivatives from the 1,3-dipolar cycloadditions using α,β-unsaturated cyclohexanone derivatives.
- Title: Advancements in the design and development of pyrazoline-based antimycobacterial agents: an update and future perspectives.
- Title: SYNTHESIS OF NOVEL PYRAZOLE, OXAZOLE, AND PYRIDINE DERIVATIVES USING MIXED CHALCONE.
Sources
- 1. Advancements in the design and development of pyrazoline-based antimycobacterial agents: an update and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of pyrazoline derivatives from the 1,3-dipolar cycloadditions using α,β-unsaturated cyclohexanone derivatives | European Journal of Chemistry [eurjchem.com]
- 4. jetir.org [jetir.org]
Application Notes and Protocols: Functionalization of 2-Benzylidenecyclohexanone via 1,4-Addition
Introduction
The targeted functionalization of α,β-unsaturated carbonyl compounds is a cornerstone of modern organic synthesis, enabling the construction of complex molecular architectures from simple precursors. Among these, 2-benzylidenecyclohexanone serves as a versatile and highly valuable scaffold. Its conjugated system, comprising a reactive carbonyl group and a carbon-carbon double bond, presents two primary sites for nucleophilic attack: the carbonyl carbon (1,2-addition) and the β-carbon (1,4-conjugate or Michael addition).[1][2] The ability to selectively direct nucleophiles to the β-position through 1,4-addition opens a gateway to a diverse array of 3-substituted cyclohexanone derivatives, which are prevalent motifs in pharmaceuticals and natural products.[3][4]
This comprehensive guide provides an in-depth exploration of the 1,4-addition reaction applied to 2-benzylidenecyclohexanone. We will delve into the underlying mechanistic principles that govern this transformation and furnish detailed, field-proven protocols for its execution using a range of synthetically important nucleophiles, including organocuprates, thiols, and amines. This document is intended for researchers, scientists, and professionals in drug development who seek to leverage this powerful reaction in their synthetic endeavors.
Mechanistic Insights: The Principle of 1,4-Conjugate Addition
The reactivity of α,β-unsaturated carbonyls like 2-benzylidenecyclohexanone is dictated by the electronic communication between the carbonyl group and the alkene. Resonance delocalization of the π-electrons results in a partial positive charge on both the carbonyl carbon and the β-carbon, rendering both sites electrophilic.[1][2][5]
The choice between a 1,2- and a 1,4-addition pathway is largely determined by the nature of the nucleophile. "Hard" nucleophiles, which are typically characterized by a high charge density and are often strong bases (e.g., Grignard reagents, organolithiums), tend to favor the kinetically controlled 1,2-addition to the carbonyl carbon.[2][5][6] Conversely, "soft" nucleophiles, which are generally weaker bases with a more diffuse charge, preferentially undergo the thermodynamically favored 1,4-addition to the β-carbon.[2][7][8] This selectivity is a cornerstone of harnessing the synthetic potential of this reaction.[5][9]
The mechanism of the 1,4-addition proceeds via the nucleophilic attack at the β-carbon, leading to the formation of a resonance-stabilized enolate intermediate.[2][10] Subsequent protonation of this enolate, typically during aqueous workup, yields the final 3-substituted cyclohexanone product after tautomerization.[1][10]
Caption: General mechanism of 1,4-conjugate addition to 2-benzylidenecyclohexanone.
Experimental Protocols
Protocol 1: Organocuprate (Gilman Reagent) Addition
Organocuprates, also known as Gilman reagents (R₂CuLi), are archetypal soft nucleophiles and are exceptionally effective for delivering alkyl and aryl groups in a 1,4-fashion to α,β-unsaturated ketones.[6][9][11] Their reduced reactivity compared to Grignard or organolithium reagents minimizes competing 1,2-addition, leading to high yields of the conjugate addition product.[9][11][12][13]
Materials and Equipment:
-
2-Benzylidenecyclohexanone
-
Copper(I) iodide (CuI)
-
Organolithium reagent (e.g., methyllithium, n-butyllithium)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Schlenk line or glovebox for inert atmosphere operations
-
Dry, argon-flushed glassware
-
Magnetic stirrer and stir bars
-
Low-temperature bath (e.g., dry ice/acetone, -78 °C)
Step-by-Step Procedure:
-
Preparation of the Gilman Reagent:
-
In a flame-dried, two-neck round-bottom flask under an argon atmosphere, suspend copper(I) iodide (1.05 equivalents) in anhydrous diethyl ether or THF.
-
Cool the suspension to -20 °C to -40 °C.
-
Slowly add the organolithium reagent (2.0 equivalents) dropwise via syringe while maintaining the low temperature. The solution will typically change color, indicating the formation of the lithium dialkylcuprate. Stir for 30 minutes at this temperature.
-
-
Conjugate Addition Reaction:
-
In a separate flame-dried flask, dissolve 2-benzylidenecyclohexanone (1.0 equivalent) in anhydrous diethyl ether or THF under argon.
-
Cool this solution to -78 °C.
-
Slowly transfer the freshly prepared Gilman reagent solution to the solution of the enone via a cannula.
-
Stir the reaction mixture at -78 °C for 1-2 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
-
Workup and Purification:
-
Quench the reaction by slowly adding saturated aqueous ammonium chloride solution at -78 °C.
-
Allow the mixture to warm to room temperature.
-
Extract the aqueous layer with diethyl ether or ethyl acetate (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Filter and concentrate the solvent in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 3-alkylated cyclohexanone.
-
Caption: Workflow for organocuprate 1,4-addition.
Protocol 2: Thiol-Michael Addition
The conjugate addition of thiols (Thia-Michael addition) is a highly efficient and often reversible process for forming carbon-sulfur bonds.[14] This reaction can be catalyzed by a base, which deprotonates the thiol to form a more nucleophilic thiolate anion.[14]
Materials and Equipment:
-
2-Benzylidenecyclohexanone
-
Thiol (e.g., thiophenol, benzyl mercaptan)
-
Base catalyst (e.g., triethylamine (TEA), sodium hydroxide (NaOH))
-
Solvent (e.g., ethanol, methanol, dichloromethane (DCM))
-
Dilute aqueous acid (e.g., 1 M HCl) for workup
-
Standard laboratory glassware and magnetic stirrer
Step-by-Step Procedure:
-
Reaction Setup:
-
Dissolve 2-benzylidenecyclohexanone (1.0 equivalent) and the thiol (1.1 equivalents) in a suitable solvent in a round-bottom flask.
-
Add a catalytic amount of a base (e.g., 0.1 equivalents of triethylamine).
-
-
Reaction Execution:
-
Stir the reaction mixture at room temperature. The reaction is typically rapid and can be monitored by TLC. For less reactive thiols, gentle heating may be required.
-
-
Workup and Purification:
-
Upon completion, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with dilute aqueous acid to remove the base catalyst, followed by water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting thioether product by column chromatography or recrystallization.
-
Protocol 3: Aza-Michael Addition of Amines
The Aza-Michael addition involves the conjugate addition of an amine nucleophile to an α,β-unsaturated carbonyl compound.[8][15] This reaction is a powerful tool for the synthesis of β-amino carbonyl compounds, which are valuable building blocks in medicinal chemistry.[16][17] The reaction can often be performed under neat conditions or with a mild catalyst.
Materials and Equipment:
-
2-Benzylidenecyclohexanone
-
Amine (e.g., piperidine, morpholine, benzylamine)
-
Solvent (optional, e.g., ethanol, acetonitrile)
-
Standard laboratory glassware and magnetic stirrer
Step-by-Step Procedure:
-
Reaction Setup:
-
In a round-bottom flask, combine 2-benzylidenecyclohexanone (1.0 equivalent) and the amine (1.2 equivalents).
-
If a solvent is used, dissolve the reactants in it. For many reactive amines, the reaction can proceed neat (without solvent).
-
-
Reaction Execution:
-
Stir the mixture at room temperature. The reaction progress can be monitored by TLC or GC-MS. Some reactions may require gentle heating to go to completion.
-
-
Workup and Purification:
-
If the reaction was run neat and the product is a solid, it may be purified by direct recrystallization.
-
If a solvent was used, remove it under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to yield the pure β-amino cyclohexanone derivative.
-
Data Presentation: Comparative Analysis
The choice of nucleophile and reaction conditions significantly impacts the outcome of the 1,4-addition to 2-benzylidenecyclohexanone. The following table summarizes typical results for the protocols described above.
| Nucleophile Class | Example Nucleophile | Catalyst/Reagent | Typical Solvent | Temperature (°C) | Typical Yield (%) |
| Organocuprate | (CH₃)₂CuLi | - | THF / Et₂O | -78 | >90 |
| Thiol | Thiophenol | Triethylamine | Ethanol | 25 | 85-95 |
| Amine | Piperidine | None (neat) | None | 25-50 | 80-90 |
Yields are representative and can vary based on the specific substrate and precise reaction conditions.
Asymmetric 1,4-Additions: A Gateway to Chirality
A significant advancement in this field is the development of catalytic asymmetric 1,4-additions, which allow for the stereoselective synthesis of chiral 3-substituted cyclohexanones.[16][18][19] This is often achieved using chiral catalysts, such as those based on transition metals (e.g., rhodium, palladium, copper) complexed with chiral ligands, or through organocatalysis using chiral amines or cinchona alkaloids.[16][18][19][20][21] These methods are crucial for the synthesis of enantiomerically pure pharmaceutical compounds.[4]
Conclusion
The 1,4-addition to 2-benzylidenecyclohexanone is a robust and versatile transformation that provides efficient access to a wide range of functionalized cyclohexanone derivatives. By carefully selecting the nucleophile and reaction conditions, chemists can achieve high yields and, with the use of modern catalytic systems, excellent stereocontrol. The protocols and insights provided in this guide serve as a practical resource for researchers aiming to employ this powerful synthetic tool in their work.
References
-
Gilman Reagents (Organocuprates): What They're Used For. Master Organic Chemistry. [Link]
-
6.5 Reactions of α,β-unsaturated Aldehydes and Ketones. Organic Chemistry II. [Link]
-
Ch18: Organocopper reagents. University of Calgary. [Link]
-
Organocuprates. Chem-Station Int. Ed.. [Link]
-
R2CuLi Organocuprates - Gilman Reagents. Chemistry Steps. [Link]
-
Recent advances in palladium-catalysed asymmetric 1,4–additions of arylboronic acids to conjugated enones and chromones. Beilstein Journals. [Link]
-
Michael addition reaction and its examples. ResearchGate. [Link]
-
Synthesis of substituted carbonyl compounds by 1,4-additions. Organic Chemistry Portal. [Link]
-
Michael Addition Reaction Mechanism. Chemistry Steps. [Link]
-
Enantioselective Michael Addition. Buchler GmbH. [Link]
-
Applications of Michael Addition Reaction in Organic Synthesis. Bentham Science. [Link]
-
Recent advances in organocatalytic asymmetric Michael reactions. RSC Publishing. [Link]
-
Asymmetric 1,4‐addition of boronic acids to enones catalyzed by... ResearchGate. [Link]
-
20.7 Conjugate addition. Organic Chemistry II - Lumen Learning. [Link]
-
Direct asymmetric vinylogous Michael addition of cyclic enones to nitroalkenes via dienamine catalysis. PMC. [Link]
-
(E)-2-Benzylidenecyclanones: Part XIX. Reaction of (E)-2-(4′-X-Benzylidene)-1-tetralones with Cellular Thiols: Comparison of Thiol Reactivities of Open-Chain Chalcones and Their Six- and Seven-Membered Cyclic Analogs. MDPI. [Link]
-
The Enantioselective Michael Addition of Thiols to Cycloalkenones by Using (2S, 4S). SciSpace. [Link]
-
Gilman Reagent (Organocuprates). Organic Chemistry Tutor. [Link]
-
(E)-2-Benzylidenecyclanones: Part XX-Reaction of Cyclic Chalcone Analogs with Cellular Thiols: Unexpected Increased Reactivity of 4-Chromanone. PubMed. [Link]
-
19.13: Conjugate Nucleophilic Addition to α, β-unsaturated Aldehydes and Ketones. Chemistry LibreTexts. [Link]
-
Rhodium-Catalyzed Asymmetric 1,4-Addition of Aryl- and Alkenylboronic Acids to Enones. Journal of the American Chemical Society. [Link]
-
(E)-2-Benzylidenecyclohexanones: Part XIX. Reaction Of (E)-2-(4′-X-benzylidene)-1-Tetralones with Cellular Thiols. Comparison of Thiol Reactivities of Open-Chain Chalcones and Their Six- and Seven-Membered Cyclic Analogs[11][v1]. Preprints.org. [Link]
-
Opening the 'black box': oscillations in organocuprate conjugate addition reactions. pubs.rsc.org. [Link]
-
Secrets revealed for conjugate addition to cyclohexenone using a Cu-alkyl reagent. Henry Rzepa's Blog - Ch.imperial. [Link]
-
Enantioselective Organocatalytic Amine Conjugate Addition. Macmillan Group. [Link]
-
(E)-2-Benzylidenecyclanones: Part XXI—Reaction of Cyclic Chalcone Analogs with Cellular Thiols: Comparison of Reactivity of (E). PMC. [Link]
-
Conjugate Addition (1,4- or Michael Addition). Making Molecules. [Link]
-
Conjugate Addition of an Amine. YouTube. [Link]
-
14.03 Examples of Conjugate Addition Reactions. YouTube. [Link]
-
2.7 Addition of Amines and Amine Derivatives to Aldehydes and Ketones. KPU Pressbooks. [Link]
-
16.8 Electrophilic Addition: 1,2- Versus 1,4-Addition. Chemistry LibreTexts. [Link]
-
1,2- and 1,4-addition (1). YouTube. [Link]
-
19.8: Nucleophilic Addition of Amines- Imine and Enamine Formation. Chemistry LibreTexts. [Link]
Sources
- 1. 20.7 Conjugate addition | Organic Chemistry II [courses.lumenlearning.com]
- 2. Conjugate Addition (1,4- or Michael Addition) — Making Molecules [makingmolecules.com]
- 3. researchgate.net [researchgate.net]
- 4. benthamdirect.com [benthamdirect.com]
- 5. Michael Addition Reaction Mechanism - Chemistry Steps [chemistrysteps.com]
- 6. 6.5 Reactions of α,β-unsaturated Aldehydes and Ketones – Organic Chemistry II [kpu.pressbooks.pub]
- 7. Secrets revealed for conjugate addition to cyclohexenone using a Cu-alkyl reagent. - Henry Rzepa's Blog Henry Rzepa's Blog [ch.ic.ac.uk]
- 8. youtube.com [youtube.com]
- 9. R2CuLi Organocuprates - Gilman Reagents - Chemistry Steps [chemistrysteps.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. Organocuprates | Chem-Station Int. Ed. [en.chem-station.com]
- 13. organicchemistrytutor.com [organicchemistrytutor.com]
- 14. mdpi.com [mdpi.com]
- 15. m.youtube.com [m.youtube.com]
- 16. Enantioselective Michael Addition - Buchler GmbH [buchler-gmbh.com]
- 17. macmillan.princeton.edu [macmillan.princeton.edu]
- 18. BJOC - Recent advances in palladium-catalysed asymmetric 1,4–additions of arylboronic acids to conjugated enones and chromones [beilstein-journals.org]
- 19. Substituted ketone synthesis by 1,4-addition [organic-chemistry.org]
- 20. Recent advances in organocatalytic asymmetric Michael reactions - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 21. scispace.com [scispace.com]
Troubleshooting & Optimization
Advanced Synthesis Tech Support Center: Controlling Aldol Condensation
Welcome to the Advanced Synthesis Technical Support Center. This portal is designed for researchers, scientists, and drug development professionals who require precise control over carbon-carbon bond-forming reactions. Below, we address the kinetic and thermodynamic tightrope of controlling mono-condensation versus bis-condensation in the crossed aldol (Claisen-Schmidt) reaction.
Module 1: Mechanistic Causality & The Mono vs. Bis Dilemma
When reacting an enolizable ketone (e.g., acetone) with an electrophilic aldehyde (e.g., benzaldehyde), the initial reaction forms a mono-condensed α,β-unsaturated ketone, such as benzylideneacetone 1[1]. However, because this mono-condensed product retains α-protons, it remains an enolizable ketone. If the electrophilic aldehyde is highly reactive or present in sufficient concentration, a secondary aldol condensation occurs, yielding the cross-conjugated bis-condensation product, such as dibenzylideneacetone 2[2].
Controlling this pathway requires manipulating stoichiometry, temperature, and the catalytic system to selectively trap the reaction at the desired stage.
Caption: Logical pathway of mono- versus bis-condensation in the crossed aldol reaction.
Module 2: Troubleshooting Guides & FAQs
Q1: Why does my synthesis of benzylideneacetone always contain dibenzylideneacetone contamination? A1: This is a classic issue of competing reaction rates. The mono-condensed product (benzylideneacetone) is still an enolizable ketone 2[2]. Because the initial cross-aldol reaction is kinetically competitive with the secondary condensation, the mono-product can undergo a second aldol condensation with another molecule of benzaldehyde. If your benzaldehyde concentration is too high, thermodynamic control takes over, driving the equilibrium toward the highly conjugated bis-product.
Q2: How can I suppress the bis-condensation side reaction using standard Claisen-Schmidt conditions? A2: You must manipulate the mass action of the system to favor mono-condensation statistically. Use a massive excess of the enolizable ketone (e.g., using acetone as the solvent) 3[3]. By flooding the system with the ketone, the base is statistically far more likely to deprotonate a fresh acetone molecule rather than the mono-condensed product, effectively halting the reaction at the mono-aldol stage.
Q3: Standard base catalysis is failing me. Is there a definitive way to ensure strict mono-condensation? A3: Yes. Transition to the Mukaiyama aldol addition 4[4]. By pre-forming a stable silyl enol ether from your ketone, you lock the nucleophile in a non-equilibrating state. When reacted with an aldehyde in the presence of a Lewis acid (like TiCl4), a single cross-aldol event occurs 5[5]. Because the resulting intermediate lacks acidic α-protons under these Lewis acidic conditions, secondary enolization and bis-condensation are completely prevented.
Module 3: Experimental Protocols (Self-Validating Systems)
Protocol A: Synthesis of Benzylideneacetone (Mono-Condensation)
Objective: Synthesize the mono-condensed α,β-unsaturated ketone while suppressing bis-condensation. Self-Validation Checkpoint: The reaction mixture should remain a pale liquid; heavy yellow precipitation indicates the unwanted formation of the bis-condensed product.
-
Preparation: In a round-bottom flask, dissolve 10 mmol of benzaldehyde in 100 mmol of acetone (10-fold excess). Causality: The massive excess statistically suppresses secondary reactions 3[3].
-
Catalysis: Slowly add 1 mL of 10% aqueous NaOH dropwise while stirring vigorously at room temperature 1[1].
-
Reaction: Stir the mixture for 2 hours.
-
Quenching (Critical Step): Neutralize the reaction with dilute HCl. Causality: Quenching the base immediately prevents the system from equilibrating toward the thermodynamically favored bis-product during workup.
-
Isolation: Extract with diethyl ether, wash with brine, dry over anhydrous MgSO
, and evaporate the excess acetone under reduced pressure.
Protocol B: Synthesis of Dibenzylideneacetone (Bis-Condensation)
Objective: Drive the reaction to complete bis-condensation. Self-Validation Checkpoint: The formation of a flocky yellow precipitate confirms the successful dehydration to the highly conjugated bis-product 2[2].
-
Preparation: Prepare a cold solution of 6.3 g NaOH in 63 mL water and 50 mL ethanol in a 250 mL flask. Keep the temperature at 20–25 °C 2[2].
-
Mixing: In an addition funnel, mix 6.8 g (6.5 mL) benzaldehyde and 1.9 g (2.3 mL) acetone (approx. 2.2:1 molar ratio) 2[2].
-
Addition: Add half of the mixture to the basic solution under vigorous stirring. A precipitate will begin to form 2[2].
-
Completion: Add the remaining mixture after 15 minutes. Stir for an additional 30 minutes.
-
Isolation: Filter the yellow crystals. Validation: Test for the presence of unreacted benzaldehyde by its characteristic almond smell; if absent, the reaction has gone to completion 2[2]. Recrystallize from ethanol.
Protocol C: Mukaiyama Aldol Addition (Advanced Mono-Condensation)
Objective: Achieve strict mono-condensation via Lewis acid catalysis. Self-Validation Checkpoint: TLC analysis should show a single new spot corresponding to the β-hydroxy ketone, with no highly UV-active conjugated bis-enone spots.
-
Preparation: Under an inert argon atmosphere, cool a solution of benzaldehyde (10 mmol) and the pre-formed trimethylsilyl enol ether of acetone (10 mmol) in anhydrous dichloromethane (DCM) to -78 °C 4[4].
-
Activation: Add TiCl
(11 mmol) dropwise. Causality: The Lewis acid activates the aldehyde, facilitating nucleophilic attack by the silyl enol ether without generating basic conditions that cause side reactions 5[5]. -
Reaction: Stir at -78 °C for 2 hours.
-
Quenching: Quench the reaction with saturated aqueous NaHCO
and allow it to warm to room temperature. -
Isolation: Separate the organic layer, extract the aqueous layer with DCM, dry the combined organics, and concentrate to yield the mono-aldol adduct.
Caption: Mukaiyama aldol addition workflow ensuring strict mono-condensation.
Module 4: Quantitative Data & Optimization Matrix
To rapidly select the correct synthetic approach based on your target, consult the optimization matrix below:
| Target Product | Ketone:Aldehyde Ratio | Catalyst / Conditions | Solvent | Primary Challenge |
| Mono-condensation (Claisen-Schmidt) | 10:1 (Excess Ketone) | NaOH (aq) / 20-25 °C | Acetone (neat) | Suppressing bis-condensation and self-condensation. |
| Bis-condensation (Claisen-Schmidt) | 1:2.2 (Excess Aldehyde) | NaOH (aq) / 20-25 °C | Ethanol/Water | Ensuring complete consumption of the mono-intermediate. |
| Strict Mono-condensation (Mukaiyama) | 1:1 (Silyl Enol Ether:Aldehyde) | TiCl | Anhydrous DCM | Moisture sensitivity of silyl enol ethers and Lewis acids. |
References
- Alfa Chemistry - Preparation of Benzylideneacetone and its Application in Electroplating.
- Wikipedia - Mukaiyama aldol addition.
- Tokyo Chemical Industry (India) Pvt. Ltd. - Mukaiyama Aldol Reaction.
- Comprehensive Organic Chemistry Experiments for the Laboratory Classroom (RSC) - 4.2.2.4. Preparation of Dibenzylideneacetone.
- BenchChem - Troubleshooting side reactions in Claisen-Schmidt condensation.
Sources
Technical Support Center: Mono-Benzylidenecyclohexanone Synthesis
Topic: Optimization of Yield & Selectivity in Claisen-Schmidt Condensation
Introduction & Core Challenge
The synthesis of mono-benzylidenecyclohexanone via the Claisen-Schmidt condensation is a classic yet deceptively difficult reaction to optimize. While the reaction mechanism is straightforward, the core challenge lies in selectivity .[1]
Cyclohexanone possesses two equivalent
This guide provides a field-proven protocol to break this statistical distribution and maximize mono-product yield.
Optimized Experimental Protocol
Module A: Stoichiometry & Setup (The "Kinetic Control" Method)
To favor the mono-product, we must operate under conditions that statistically disadvantage the formation of the di-product. This requires excess ketone and controlled addition .
Reagents:
-
Cyclohexanone (Reagent Grade, >99%)
-
Benzaldehyde (Freshly distilled or washed with 10% Na2CO3 to remove benzoic acid)
-
Sodium Hydroxide (40% aq. solution)
-
Ethanol (95%) or Methanol
The Golden Ratio:
| Component | Equivalents (Eq) | Role |
|---|---|---|
| Benzaldehyde | 1.0 | Limiting Reagent |
| Cyclohexanone | 1.5 - 2.0 | Excess forces mono-substitution |
| NaOH | 0.8 - 1.0 | Catalyst (Stoichiometric amount ensures rapid conversion) |
| Solvent | ~10 Vol | Dilution prevents localized high concentrations |
Module B: Step-by-Step Workflow
-
Preparation of Enolate Pool:
-
In a round-bottom flask, dissolve Cyclohexanone (2.0 eq) in Ethanol.
-
Add NaOH (aq) and cool the mixture to 0–5°C (Ice bath).
-
Why? Lower temperature reduces the kinetic energy, slowing down the second condensation step.
-
-
Controlled Addition (Critical Step):
-
Mix Benzaldehyde (1.0 eq) with a small volume of Ethanol.
-
Add this solution dropwise to the stirring ketone/base mixture over 30–45 minutes.
-
Mechanism:[2][3][4][5] This ensures that at any given moment, the concentration of unreacted enolate (ketone) is vastly higher than the aldehyde, statistically favoring the 1:1 collision.
-
-
Reaction Phase:
-
Allow the mixture to warm to Room Temperature (20–25°C).
-
Stir for 2–4 hours. Monitor via TLC (Mobile phase: 10% Ethyl Acetate in Hexane).
-
Endpoint: Disappearance of Benzaldehyde. (Note: Cyclohexanone spots will remain).
-
-
Workup:
-
Neutralize with dilute HCl (to pH ~7).
-
Evaporate most of the Ethanol under reduced pressure.
-
Extract with Dichloromethane (DCM) or Ethyl Acetate.
-
Wash organic layer with brine, dry over Na2SO4.
-
-
Purification (The Separation):
-
Distillation: Remove excess Cyclohexanone (b.p. 155°C) under vacuum.
-
Recrystallization: The residue will contain Mono-product and traces of Bis-product. Recrystallize from Ethanol/Water (9:1) or Skellysolve B . The Bis-product is much less soluble and may precipitate first; filter it off if necessary. The Mono-product crystallizes upon cooling/concentration.
-
Mechanism & Logic Visualization
The following diagram illustrates the competitive pathways and how our protocol (Excess Ketone) blocks the secondary pathway.
Caption: Competitive reaction pathways. The green path is favored by maintaining a high concentration of Cyclohexanone relative to Benzaldehyde.
Troubleshooting & FAQs
Q1: My product remains an oil and refuses to crystallize. What happened?
-
Cause: This is often due to residual solvent (Ethanol) or unreacted Cyclohexanone preventing the crystal lattice from forming. It can also indicate the presence of the "Aldol" intermediate (beta-hydroxy ketone) that failed to dehydrate.
-
Fix:
-
Ensure complete removal of excess cyclohexanone (high vac).
-
"Seed" the oil with a tiny crystal of pure product if available.
-
If TLC shows the intermediate (lower Rf than product), reflux the oil in acidic ethanol (with a drop of HCl) for 30 mins to force dehydration.
-
Q2: I still see significant Bis-benzylidene (di-product) despite using 1.5 eq ketone.
-
Cause: Localized high concentration of benzaldehyde during addition. If you pour the aldehyde in quickly, the local ratio shifts, and the highly reactive mono-product grabs a second aldehyde immediately.
-
Fix: Use a syringe pump or addition funnel to add the aldehyde very slowly (1 drop per 5 seconds) into the vigorously stirring vortex of the ketone solution.
Q3: The reaction mixture turned into a solid block/polymer.
-
Cause: "Cannizzaro" side reaction or polymerization caused by temperature being too high or base concentration being too strong (exothermic runaway).
-
Fix: Keep the temperature strictly below 25°C. Dilute the reaction mixture with more Ethanol.
Q4: Can I use solvent-free grinding (Green Chemistry) for the mono product?
-
Insight: Solvent-free grinding with solid NaOH is highly efficient but notoriously poor for selectivity. The lack of solvent diffusion means product precipitates immediately and often traps reagents, leading to mixed products [1]. For mono selectivity, solution-phase synthesis is superior.
References
-
BenchChem Technical Support. (2025).[6][7] Troubleshooting low yields in the Claisen-Schmidt condensation of cinnamaldehyde. BenchChem. Link
-
PrepChem. (n.d.). Synthesis of (E)-2-(benzylidene)cyclohexanone. PrepChem.com. Link
-
Mojtahedi, M. M., et al. (2012). A Facile Solvent Free Claisen-Schmidt Reaction: Synthesis of α,α′-bis-(Substituted-benzylidene)cycloalkanones. PMC/NIH. Link
-
ACS Omega. (2020). Structure–Property Relationships of Dibenzylidenecyclohexanones. ACS Publications. Link
Sources
- 1. Page Not Found | Study Prep in Pearson+ [pearson.com]
- 2. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 3. scribd.com [scribd.com]
- 4. praxilabs.com [praxilabs.com]
- 5. Claisen-Schmidt Condensation (Chapter 29) - Name Reactions in Organic Synthesis [cambridge.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Preventing Oiling Out in 2-Benzylidenecyclohexanone Crystallization
Status: Operational Topic: Troubleshooting Liquid-Liquid Phase Separation (LLPS) Target Molecule: (E)-2-Benzylidenecyclohexanone (CAS: 5682-83-7) Critical Parameter: Melting Point (53–55 °C)[1][2][3]
Introduction: The Physics of the Problem
Welcome to the technical support hub for 2-benzylidenecyclohexanone. If you are experiencing "oiling out"—where your product separates as a viscous droplet phase rather than a crystalline solid—you are encountering a thermodynamic conflict specific to low-melting-point solids.[4]
The Core Issue: 2-Benzylidenecyclohexanone has a melting point (MP) of approximately 53–55 °C .[2] In many solvent systems (particularly Ethanol/Water), the Liquid-Liquid Phase Separation (LLPS) boundary exists at temperatures above the crystallization curve but below the solubility curve.
If you add an anti-solvent (like water) too quickly or at a temperature near 50 °C, the system enters a "miscibility gap." The solute molecules aggregate into a disordered liquid (oil) because they lack the kinetic energy to organize into a lattice, yet the solution is too supersaturated to remain homogeneous.[5]
Module 1: Critical Process Parameters (CPP)
Before attempting another batch, verify your parameters against this control table.
| Parameter | Specification | Why it Matters |
| Melting Point (Pure) | 53–55 °C | If your process temperature > 50 °C, you are melting the product, not crystallizing it. |
| Melting Point (Crude) | ~40–48 °C | Impurities (unreacted benzaldehyde) depress the MP. You must crystallize below this depressed MP. |
| Supersaturation | Low to Moderate | High supersaturation forces the system into the "Oiling Zone" (Spinodal region). |
| Anti-Solvent Addition | Dropwise | Rapid addition spikes local supersaturation, triggering immediate oiling. |
| Agitation | Moderate (200-300 RPM) | Too slow = coalescence of oil droplets. Too fast = shear damage to nuclei. |
Module 2: Solvent System Selection
The choice of solvent dictates the width of the Metastable Zone (MSZW).
Option A: The "Safe" System (Recommended)
Solvent: Isopropanol (IPA) or Heptane/Ethyl Acetate.
-
Mechanism: These solvents have moderate solubility temperature dependence. They avoid the aggressive polarity shift of water, reducing the risk of shock-oiling.
-
Protocol: Dissolve in minimal hot IPA (~45 °C). Cool slowly to 0 °C.
Option B: The "High Yield" System (Risky)
Solvent: Ethanol (Solvent) + Water (Anti-Solvent).
-
Risk: Water creates a very steep solubility curve.
-
Mitigation: You must seed the solution before adding the bulk of the water.
Module 3: Troubleshooting Workflows
Workflow A: The Rescue Protocol (If you currently have oil)
Do not discard the batch. Follow this logic to recover the solid.
Caption: Rescue protocol for converting an oiled-out phase into a crystalline solid via controlled seeding.
Module 4: Detailed Experimental Protocol
Objective: Crystallization of 2-benzylidenecyclohexanone without LLPS. Scale: 10g Crude Input.
-
Preparation:
-
Ensure crude material is free of bulk water (dry organic layer with MgSO₄ during workup).
-
Prepare seed crystals: Take a small amount of crude (50mg), dissolve in 0.5mL EtOH, and scratch the vial on dry ice to generate seeds.
-
-
Dissolution:
-
Place 10g crude in a flask.
-
Add Ethanol (95%) in 2mL portions while stirring at 45 °C (Do not exceed 50 °C).
-
Stop adding solvent as soon as the solution is clear.
-
-
The Critical Zone (Nucleation):
-
Remove heat source.[4] Allow to cool naturally to 35–38 °C .
-
Add Seeds: Add the prepared seed crystals (approx 0.1% w/w).
-
Observation: You should see the solution turn turbid, but with solids, not oily droplets.
-
-
Anti-Solvent Addition (Optional but Yield-Enhancing):
-
If using water: Mix Water (5mL) with Ethanol (5mL).
-
Add this mixture dropwise over 30 minutes via syringe pump or addition funnel.
-
Note: If oil droplets appear, STOP addition, heat slightly (2°C) until they dissolve, and hold.
-
-
Maturation:
-
Cool to 0–5 °C over 2 hours.
-
Filter using a chilled Buchner funnel. Wash with cold 10% EtOH/Hexane or cold IPA.
-
Module 5: Impurity Management (The "Hidden" Cause)
Impurities act as "solvents" for your product.[6] The most common impurity in this synthesis is unreacted benzaldehyde .
-
Symptom: The oil never solidifies, even at 0 °C.
-
Mechanism: Benzaldehyde (liquid) dissolves the product, lowering the effective melting point below room temperature.
-
Solution:
-
Before crystallization, wash the crude organic layer with Sodium Bisulfite (NaHSO₃) solution. This forms a water-soluble adduct with the unreacted aldehyde, removing it from the organic phase.
-
Frequently Asked Questions (FAQ)
Q1: The solution turned milky white immediately after adding water. Is this oiling out?
A: Likely yes. A "milky" appearance usually indicates an emulsion of microscopic oil droplets (LLPS). True crystallization usually looks like "shimmering" or distinct particulate turbidity. Fix: Reheat until clear. Add seeds. Add water much slower.
Q2: I don't have seed crystals. How do I start?
A: You can generate seeds in situ. Take 1 mL of your hot solution into a test tube. Cool it rapidly in dry ice/acetone while scratching the glass vigorously with a metal spatula. Once it solidifies, use this to seed the main batch.
Q3: Can I use Hexane instead of Ethanol?
A: Yes. 2-benzylidenecyclohexanone is moderately soluble in hot hexane (or heptane). Recrystallizing from hot heptane (approx 50°C) and cooling to -10°C is often superior to EtOH/Water because it avoids the high polarity difference that drives oiling out.
Q4: My product solidified into a hard "rock" at the bottom. What happened?
A: The product oiled out first, settled to the bottom, and then crystallized from the oil phase (Ostwald Rule of Stages). This results in low purity because impurities are trapped inside the solidified oil.[6] You must re-dissolve and crystallize properly to ensure purity.
Visualizing the Mechanism
Understanding the Phase Diagram is crucial to avoiding the "Oiling Zone."
Caption: Thermodynamic zones. Crystallization must target the Green Zone directly, bypassing the Yellow/Red zones via seeding.
References
-
Veesler, S., et al. (2006). Crystallization in the Presence of a Liquid−Liquid Phase Separation. Organic Process Research & Development. Link
-
Mettler Toledo. (2024). Oiling Out in Crystallization: Mechanisms and Troubleshooting. Technical Whitepaper. Link
- Tung, H.H., et al. (2009). Crystallization of Organic Compounds: An Industrial Perspective. Wiley-AIChE. (Standard text for solubility curves and impurity management).
- Beckmann, W. (2013). Crystallization: Basic Concepts and Industrial Applications. Wiley-VCH. (Reference for Metastable Zone Width control).
-
PrepChem. (2024). Synthesis of (E)-2-(benzylidene)cyclohexanone. (Provides baseline MP and solubility data). Link
Sources
Removing unreacted benzaldehyde from 2-benzylidenecyclohexanone product
Focus Area: Troubleshooting & Removal of Unreacted Benzaldehyde Impurities
Welcome to the Technical Support Center. As drug development professionals and synthetic chemists, you know that the Claisen-Schmidt condensation between cyclohexanone and benzaldehyde is a highly reliable method for synthesizing 2-benzylidenecyclohexanone[1]. However, driving the reaction to completion often leaves residual, unreacted benzaldehyde in the crude mixture.
Because benzaldehyde has a high boiling point (178 °C) and acts as a powerful solvent, its presence prevents your product from crystallizing and complicates downstream assays. This guide provides field-proven, self-validating methodologies to isolate chemically pure 2-benzylidenecyclohexanone without relying on resource-heavy chromatography.
Purification Logic & Decision Matrix
Before proceeding with a purification protocol, it is critical to identify the exact state of your crude mixture. The following decision matrix illustrates the chemical logic used to select the optimal purification pathway.
Decision matrix for selecting the appropriate purification method based on impurity type.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My synthesized 2-benzylidenecyclohexanone is a yellow oil that smells strongly of almonds. How do I solidify it? A: Pure 2-benzylidenecyclohexanone is a crystalline solid with a melting point of 53–55 °C[2]. If your product remains an oil at room temperature, it is experiencing melting point depression caused by the residual liquid benzaldehyde (which carries the characteristic almond odor). Once the benzaldehyde is chemically removed via a bisulfite wash, the product will spontaneously crystallize. This phase change serves as a self-validating physical indicator of purification success.
Q2: Why use a sodium bisulfite wash instead of standard silica gel chromatography?
A: While chromatography is effective, it is solvent-intensive and time-consuming. The sodium bisulfite wash exploits specific covalent chemistry:
Q3: I performed the bisulfite wash, but a thick white precipitate formed in my separatory funnel. What went wrong? A: You successfully formed the benzaldehyde-bisulfite adduct, which is naturally a crystalline solid[5]. However, your aqueous layer lacked sufficient volume to fully dissolve the salt. Simply add more deionized water to the funnel and agitate until the solid fully dissolves into the aqueous phase, allowing for clean phase separation.
Q4: My crude mixture sat exposed to air for a week, and the bisulfite wash is no longer effective. Why?
A: Benzaldehyde undergoes rapid auto-oxidation in the presence of atmospheric oxygen to form benzoic acid. Benzoic acid does not react with sodium bisulfite. You must first perform a basic aqueous wash (e.g., 5%
Experimental Methodology: The Sodium Bisulfite Wash
The following protocol outlines the chemical extraction of benzaldehyde. Every step is designed with a specific mechanistic purpose to ensure high yield and purity.
Workflow for removing unreacted benzaldehyde via sodium bisulfite extraction.
Step-by-Step Protocol
-
Dissolution: Dissolve the crude reaction oil in a water-immiscible organic solvent such as Ethyl Acetate (EtOAc) or Diethyl Ether.
-
Causality: This ensures the non-polar 2-benzylidenecyclohexanone remains fully solvated in the organic phase during the biphasic extraction[3].
-
-
Bisulfite Addition: Transfer the solution to a separatory funnel. Add an equal volume of freshly prepared, saturated aqueous Sodium Bisulfite (
).-
Causality: Saturated solutions provide the high concentration of bisulfite ions necessary to drive the equilibrium of the nucleophilic addition forward[4].
-
-
Agitation: Stopper the funnel and shake vigorously for 2–3 minutes, venting frequently to release any pressure.
-
Causality: Vigorous agitation maximizes the surface area between the aqueous and organic layers, accelerating the reaction between the aqueous bisulfite and the organic benzaldehyde.
-
-
Phase Separation: Allow the layers to separate completely. Drain and discard the lower aqueous layer (which now contains the water-soluble benzaldehyde-bisulfite adduct). Repeat the bisulfite wash 1–2 more times until the organic layer no longer smells of almonds.
-
Neutralization & Drying: Wash the retained organic layer once with deionized water, followed by one wash with saturated aqueous NaCl (brine). Dry the organic layer over anhydrous Magnesium Sulfate (
).-
Causality: Brine removes bulk residual water via osmotic pressure, while
chemically binds trace moisture, preventing product degradation during concentration.
-
-
Concentration: Filter off the drying agent and remove the organic solvent in vacuo using a rotary evaporator. The pure 2-benzylidenecyclohexanone will spontaneously crystallize into pale yellow solids as the solvent is removed.
Quantitative Data: Purification Method Comparison
To aid in workflow optimization, the following table summarizes the quantitative and practical differences between common benzaldehyde removal techniques.
| Purification Method | Processing Time | Scalability | Product Yield Retention | Cost & Resource Efficiency |
| Sodium Bisulfite Wash | Fast (< 1 hour) | Excellent | High (> 90%) | Highly Efficient (Low cost, minimal solvent) |
| Silica Gel Chromatography | Slow (3–6 hours) | Poor | Moderate (70–85%) | Resource Intensive (High solvent & silica waste) |
| Vacuum Distillation | Moderate (2 hours) | Good | Variable (Risk of thermal degradation) | Moderate (Requires specialized high-vacuum setup) |
| Recrystallization | Slow (Overnight) | Good | Low (Product lost in mother liquor) | Efficient (Low cost, but requires prior partial purification) |
References
-
[4] Separation of aldehydes and reactive ketones from mixtures using a bisulfite extraction protocol. FAO AGRIS / JoVE. URL:[Link]
-
[3] Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. PubMed Central (PMC) / NIH. URL:[Link]
-
[1] An Advanced Approach for MgZnAl-LDH Catalysts Synthesis Used in Claisen-Schmidt Condensation. MDPI. URL:[Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. WERCS Studio - Application Error [assets.thermofisher.com]
- 3. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Separation of aldehydes and reactive ketones from mixtures using a bisulfite extraction protocol [agris.fao.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Separation of Benzylidene Cyclohexanone Derivatives
Current Status: Online Operator: Senior Application Scientist Ticket ID: ALDOL-SEP-001 Subject: Separation of 2-benzylidenecyclohexanone (Mono) from 2,6-dibenzylidenecyclohexanone (Di)[1]
Diagnostic Triage: Know Your Compounds[1]
Before initiating any separation protocol, you must understand the physical discrepancies between your kinetic product (Mono) and your thermodynamic product (Di).[1] The separation relies entirely on the massive difference in lattice energy (reflected in Melting Point) and lipophilicity .[1]
Physical Property Comparator[1][2]
| Feature | 2-benzylidenecyclohexanone (Mono) | 2,6-dibenzylidenecyclohexanone (Di) | Operational Impact |
| Structure | Asymmetric, one phenyl ring | Symmetric, two phenyl rings | "Di" packs much tighter in crystal lattices.[1] |
| Melting Point | ~53–55 °C | 118–119 °C | Crucial: The "Di" crystallizes easily; the "Mono" often "oils out" or stays in solution. |
| Solubility (EtOH) | High (even in cold) | Moderate (hot), Low (cold) | Recrystallization from Ethanol purifies the "Di" effectively. |
| Polarity (TLC) | Moderate (Ketone exposed) | Low (Sterically shielded, lipophilic) | "Di" moves faster (Higher Rf) in non-polar mobile phases.[1] |
| Appearance | Yellow oil or low-melting solid | Bright yellow/greenish needles | Visual confirmation of purity is often possible.[1] |
Decision Matrix: Select Your Workflow
Figure 1: Strategic workflow for selecting the isolation method based on the target compound.
Protocol A: Selective Recrystallization (Target: Di-Product)
Scope: This is the industry-standard method for isolating the 2,6-dibenzylidenecyclohexanone.[1] Mechanism: The "Di" product has a high symmetry and high melting point (118°C), making it thermodynamically eager to form a crystal lattice. The "Mono" product (MP ~54°C) acts as a solvent impurity and will remain in the mother liquor.[1]
Reagents
Step-by-Step Procedure
-
Crude Isolation: Filter the crude reaction mixture. The solid collected is predominantly the "Di" product (due to low solubility).[1] The filtrate contains unreacted aldehyde and the "Mono" product.[1]
-
Dissolution: Transfer the crude solid to an Erlenmeyer flask. Add minimum hot Ethanol (~70°C).
-
Tech Note: If the solid does not dissolve in boiling ethanol, add small aliquots of Ethyl Acetate or Toluene until clear.
-
-
Crystallization: Remove from heat and allow to cool slowly to room temperature.
-
Critical: Rapid cooling traps the "Mono" product inside the "Di" crystal lattice (occlusion).[1]
-
-
Filtration: Vacuum filter the bright yellow needles.[1]
-
The Wash: Wash the crystals with ice-cold ethanol.
-
Why? This removes surface impurities (Mono product) without re-dissolving the Di product.[1]
-
Protocol B: Flash Column Chromatography (Target: Mono-Product)[1]
Scope: Required if you specifically need the 2-benzylidenecyclohexanone (Mono) or if the reaction stalled and you have a complex mixture.[1] Mechanism: Separation based on polarity.[1] The "Di" product is more lipophilic (two phenyl rings) and typically elutes before the "Mono" product on Silica Gel (Normal Phase).[1]
System Setup
-
Stationary Phase: Silica Gel 60 (230-400 mesh).[1]
-
Mobile Phase: Hexane : Ethyl Acetate (Gradient).[1]
-
Start: 95:5 (Elutes unreacted Benzaldehyde).[1]
-
Shift: 90:10 (Elutes Di-product).
-
End: 80:20 (Elutes Mono-product).
-
The Workflow
-
TLC Spotting: Run a TLC plate with your crude vs. pure benzaldehyde.[1]
-
Loading: Dry load your crude mixture (adsorb onto silica) to prevent band broadening.[1]
-
Elution:
Troubleshooting & FAQ
Issue 1: "My product is oiling out instead of crystallizing."
Diagnosis: This usually happens when the "Mono" product concentration is high, or the temperature dropped too fast. The "Mono" product (MP ~54°C) is near its melting point in hot solvents, forming a liquid phase (oil) rather than a solid.[1] The Rescue Protocol:
Figure 2: Workflow to resolve "oiling out" during recrystallization.
Issue 2: "How do I remove unreacted Benzaldehyde?"
Answer: Benzaldehyde is a liquid that smells like almonds and makes your solid product sticky/oily.[1]
-
Chemical Wash (Best): Wash your crude solid with saturated Sodium Bisulfite (NaHSO₃) solution.[1]
-
Chemistry: Bisulfite forms a water-soluble adduct with the aldehyde carbonyl, pulling it into the aqueous phase.
-
-
Solvent Wash (Fast): Wash the filter cake with cold Hexane.[1] Benzaldehyde is highly soluble in Hexane; the Di-product is not.[1]
Issue 3: "I am only getting the Di-product, but I want the Mono."
Answer: This is a stoichiometry and thermodynamics issue.
-
Stoichiometry: Ensure you are using a 1:1 molar ratio of Benzaldehyde to Cyclohexanone.[1] If you use excess Benzaldehyde (2:1), the reaction drives to the Di-product.
-
Base Addition: Add the Benzaldehyde slowly to the Cyclohexanone/Base mixture.[1] If Benzaldehyde is in excess in the flask, the second condensation happens immediately.
-
Temperature: Keep the reaction cold (0-10°C). Higher temperatures favor the thermodynamic (Di) product.[1]
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 1550330, 2,6-Dibenzylidenecyclohexanone.[1] Retrieved from [Link]
-
Hathaway, B. A. (1987). Aldol Condensations: A Microscale Experiment.[1] Journal of Chemical Education. (Classic protocol establishing MP differences).
-
Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry.[1] (Standard reference for recrystallization techniques of chalcones).
-
Chemistry LibreTexts. Aldol Condensation: Synthesis of Dibenzalacetone. (Analogous chemistry demonstrating stoichiometry control). Retrieved from [Link]
Sources
Technical Support Center: Catalyst Concentration Effects on 2-Benzalcyclohexanone Synthesis
Introduction
Welcome to the Technical Support Center for the synthesis of 2-benzalcyclohexanone. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions regarding the critical role of catalyst concentration in this Claisen-Schmidt condensation reaction. The following information is structured in a question-and-answer format to directly address specific challenges you may encounter during your experimental work.
Troubleshooting Guide
This section addresses common problems encountered during the synthesis of 2-benzalcyclohexanone, with a focus on issues related to catalyst concentration.
Low or No Product Yield
Question: My synthesis of 2-benzalcyclohexanone is resulting in a significantly lower yield than expected, or no product at all. What are the primary factors I should investigate related to the catalyst?
Answer: Low or no yield in a Claisen-Schmidt condensation is a frequent issue that can often be traced back to the catalyst concentration and reaction conditions. A systematic review of your experimental setup is the best approach.[1]
| Symptom | Possible Cause | Recommended Solution & Explanation |
| Reaction fails to initiate or proceeds very slowly (as monitored by TLC). | Insufficient Catalyst Concentration: The concentration of the base (e.g., NaOH, KOH) or acid catalyst is too low to effectively deprotonate the cyclohexanone and initiate the condensation.[2] | Optimize Catalyst Loading: The optimal catalyst concentration can vary. It is recommended to perform small-scale optimization experiments to determine the ideal catalyst loading for your specific substrates.[2] A typical starting point for base-catalyzed reactions is using a slight molar excess of the base relative to the limiting reagent. |
| Ineffective or Degraded Catalyst: The catalyst may have degraded over time due to improper storage or may be of poor quality.[1][3] | Use Fresh, High-Purity Catalyst: Ensure your catalyst is not old or has been exposed to air and moisture, which can neutralize it. Using a fresh batch of high-purity catalyst is recommended. For base catalysts like NaOH or KOH, preparing a fresh solution is advisable. | |
| Inappropriate Catalyst Choice: The chosen catalyst may not be strong enough to promote the reaction efficiently under the selected conditions. | Consider a Stronger Catalyst: If using a weaker base like K₂CO₃ yields poor results, consider switching to a stronger base such as NaOH or KOH.[3] | |
| Reaction mixture becomes messy with multiple byproducts, and the desired product yield is low. | Excessive Catalyst Concentration: A high concentration of a strong base can promote side reactions, such as the self-condensation of cyclohexanone or the Cannizzaro reaction of benzaldehyde.[2] | Reduce Catalyst Concentration: Carefully control the amount of catalyst used. A high concentration of base can lead to undesired side reactions.[2] Slow, dropwise addition of the catalyst solution can also help to avoid localized high concentrations.[2] |
| Suboptimal Temperature: The reaction temperature might be too high, leading to the formation of side products, or too low, resulting in a sluggish reaction. | Optimize Reaction Temperature: While many Claisen-Schmidt reactions proceed at room temperature, some may benefit from gentle heating (e.g., 40-50°C) to increase the reaction rate.[2][3] Conversely, if side reactions are prevalent, cooling the reaction in an ice bath may be necessary to control the reaction rate and improve selectivity.[3] | |
| Reaction stalls before completion. | Catalyst Deactivation: Acidic impurities in the reactants or solvent can neutralize the base catalyst over time, leading to a stalled reaction.[3] Benzaldehyde is particularly prone to oxidation to benzoic acid.[3] | Purify Starting Materials and Use Dry Solvents: Ensure that benzaldehyde is freshly distilled or purified to remove any acidic impurities.[1][3] Use anhydrous solvents to prevent the introduction of water, which can interfere with the catalyst.[1] It may be necessary to add more catalyst if the reaction stalls due to neutralization.[3] |
Formation of Multiple Products and Purification Difficulties
Question: My crude product shows multiple spots on TLC, making purification challenging. What are these byproducts, and how can I minimize their formation by adjusting the catalyst concentration?
Answer: The formation of multiple products is a common issue in aldol-type reactions and is often influenced by the catalyst concentration and other reaction parameters.
| Symptom | Likely Side Product & Cause | Recommended Solution & Explanation |
| Presence of a higher molecular weight byproduct. | Self-Condensation of Cyclohexanone: The enolizable cyclohexanone can react with itself, especially at high base concentrations, leading to aldol condensation byproducts.[2][4] | Control Catalyst Concentration and Stoichiometry: Lowering the concentration of the base catalyst can help minimize self-condensation.[2] Using a slight excess of benzaldehyde relative to cyclohexanone can also favor the desired cross-condensation reaction. |
| Formation of benzyl alcohol and benzoic acid. | Cannizzaro Reaction: In the presence of a strong base, benzaldehyde, which lacks α-hydrogens, can undergo a disproportionation reaction to form benzyl alcohol and a benzoate salt.[2] This is more likely at higher base concentrations. | Reduce Base Concentration and Controlled Addition: Use a lower concentration of the base and add it slowly to the reaction mixture to avoid localized high concentrations that can promote the Cannizzaro reaction.[2] |
| Formation of a 1,5-dicarbonyl compound. | Michael Addition: The enolate of cyclohexanone can act as a nucleophile and attack the α,β-unsaturated carbonyl system of the 2-benzalcyclohexanone product in a Michael addition.[2] | Control Stoichiometry and Reaction Time: Using a slight excess of the benzaldehyde or ensuring the reaction is stopped once the starting materials are consumed (monitored by TLC) can minimize this subsequent reaction.[2] |
Frequently Asked Questions (FAQs)
Q1: What is the fundamental role of the catalyst in the synthesis of 2-benzalcyclohexanone?
A1: The synthesis of 2-benzalcyclohexanone from benzaldehyde and cyclohexanone is a base-catalyzed aldol condensation, specifically a Claisen-Schmidt condensation.[5] The catalyst, typically a base like sodium hydroxide (NaOH) or potassium hydroxide (KOH), plays a crucial role in deprotonating the α-carbon of cyclohexanone to form a nucleophilic enolate ion.[6] This enolate then attacks the electrophilic carbonyl carbon of benzaldehyde. The subsequent dehydration of the aldol addition product yields the final α,β-unsaturated ketone, 2-benzalcyclohexanone.[5][6]
Q2: How does varying the catalyst concentration affect the reaction rate?
A2: The concentration of the catalyst has a direct impact on the reaction rate. Generally, increasing the catalyst concentration will increase the rate of the reaction up to an optimal point.[7] This is because a higher concentration of the base leads to a higher concentration of the reactive enolate intermediate, which in turn increases the frequency of successful collisions with benzaldehyde molecules.[7] However, an excessively high catalyst concentration can lead to a decrease in the overall yield of the desired product due to the promotion of side reactions.[2][7]
Q3: What are the potential negative consequences of using too high a catalyst concentration?
A3: Using an overly high concentration of the catalyst can lead to several undesirable outcomes:
-
Increased Side Reactions: As detailed in the troubleshooting guide, high catalyst concentrations can promote self-condensation of cyclohexanone, the Cannizzaro reaction of benzaldehyde, and Michael addition to the product.[2]
-
Polymerization: Some starting materials or products may be prone to polymerization under strongly basic or acidic conditions.[2]
-
Difficult Purification: The presence of multiple byproducts complicates the isolation and purification of the desired 2-benzalcyclohexanone.
-
Decreased Selectivity: The overall selectivity for the desired product is often reduced at very high catalyst concentrations.
Q4: Can an acid be used as a catalyst for this reaction?
A4: Yes, the aldol condensation can also be catalyzed by an acid. In an acid-catalyzed mechanism, the acid protonates the carbonyl oxygen of cyclohexanone, which then tautomerizes to form an enol. This enol then acts as the nucleophile, attacking the protonated carbonyl of benzaldehyde. However, for the Claisen-Schmidt condensation between an aldehyde with no α-hydrogens and a ketone, base catalysis is more commonly employed due to its generally higher efficiency and milder reaction conditions.
Q5: How can I experimentally determine the optimal catalyst concentration for my specific reaction conditions?
A5: The most effective way to determine the optimal catalyst concentration is through a series of small-scale optimization experiments.[2] This can be done by setting up several parallel reactions where the concentrations of the reactants and the temperature are kept constant, while the concentration of the catalyst is varied systematically. The progress of each reaction should be monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC), and the final yield and purity of the product should be determined. This systematic approach will allow you to identify the catalyst concentration that provides the best balance of reaction rate, yield, and purity for your specific substrates and conditions.
Experimental Protocol and Data
Illustrative Experimental Protocol for the Synthesis of 2-Benzalcyclohexanone
The following is a general procedure for the synthesis of 2-benzalcyclohexanone. Note: This is an illustrative protocol and may require optimization for your specific laboratory conditions and reagent purity.
-
Preparation: In a round-bottom flask equipped with a magnetic stirrer, dissolve cyclohexanone (1.0 eq) and benzaldehyde (1.0 eq) in a suitable solvent such as ethanol.
-
Catalyst Addition: While stirring the solution at room temperature, slowly add an aqueous or ethanolic solution of the base catalyst (e.g., NaOH or KOH).
-
Reaction Monitoring: Monitor the progress of the reaction by TLC until the starting materials are consumed. Reactions are often complete within a few hours at room temperature.[2]
-
Workup and Isolation: Once the reaction is complete, neutralize the catalyst with a dilute acid (e.g., HCl). The product may precipitate from the solution or can be extracted with an organic solvent.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.
Table: Effect of Catalyst Concentration on Yield and Reaction Time (Illustrative Data)
The following table summarizes hypothetical data to illustrate the impact of catalyst concentration on the synthesis of 2-benzalcyclohexanone. Actual results may vary.
| Catalyst (NaOH) Concentration (mol%) | Reaction Time (hours) | Yield (%) | Observations |
| 10 | 12 | 45 | Slow reaction, incomplete conversion. |
| 25 | 6 | 75 | Good conversion, minimal side products. |
| 50 | 3 | 90 | Faster reaction, good yield and purity. |
| 100 | 1.5 | 85 | Very fast reaction, but increased formation of byproducts observed on TLC. |
| 150 | 1 | 70 | Rapid reaction, significant byproduct formation, difficult purification. |
Visualizations
Reaction Mechanism
Caption: Base-catalyzed aldol condensation mechanism for 2-benzalcyclohexanone synthesis.
Troubleshooting Workflow
Caption: Systematic workflow for troubleshooting low yield in 2-benzalcyclohexanone synthesis.
References
- Technical Support Center: Optimizing Claisen-Schmidt Condensation for Chalcone Synthesis - Benchchem.
- The product of benzaldehyde and cyclohexanone in an aldol condensation is?
- Technical Support Center: Optimization of Claisen-Schmidt Reaction Conditions - Benchchem.
- Troubleshooting low yields in the synthesis of substituted enones - Benchchem.
- Aldol Condens
- Effect of Catalyst Concentration on Reaction R
- Highly selective self- condensation of cyclohexanone: the distinct catalytic behaviour of HRF5015 - Wikimedia Commons.
Sources
Purification of 2-benzylidenecyclohexanone by column chromatography
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals who encounter bottlenecks during the isolation of α,β-unsaturated ketones.
The purification of 2-benzylidenecyclohexanone—typically synthesized via the aldol condensation of cyclohexanone and benzaldehyde[1]—presents unique chromatographic challenges. Due to the structural similarities of its byproducts and its sensitivity to acidic stationary phases, a standard "load and run" approach often fails. This guide provides a self-validating, causality-driven framework to ensure the high-purity isolation of your target compound.
Process Logic & Visual Workflow
The following workflow maps the critical path from crude mixture to pure product, highlighting the validation checkpoints required to prevent sample loss.
Workflow for the chromatographic purification of 2-benzylidenecyclohexanone.
Chromatographic Data & Metrics
To design a successful separation, you must understand the relative polarities of your mixture components. The following table summarizes the expected behavior of the crude mixture on normal-phase silica gel.
| Analyte / Compound | Structural Characteristics | Typical Rf (9:1 Hexane:EtOAc) | Detection Method |
| Benzaldehyde | Aromatic aldehyde | 0.55 – 0.60 | UV (254 nm), DNP stain |
| 2,6-dibenzylidenecyclohexanone | Bis-conjugated enone | 0.48 – 0.52 | UV (254 nm) |
| 2-benzylidenecyclohexanone | Mono-conjugated enone | 0.35 – 0.40 | UV (254 nm), KMnO4 |
| Cyclohexanone | Aliphatic ketone | 0.20 – 0.25 | KMnO4 stain (No UV) |
Mechanistic Insight: Counterintuitively, the bis-aldol byproduct (2,6-dibenzylidenecyclohexanone) elutes before the mono-aldol product. While it has a higher molecular weight, the addition of a second hydrophobic benzylidene ring significantly increases the molecule's lipophilicity and sterically shields the polar carbonyl core from hydrogen-bonding with the silica gel's silanol groups.
Standard Operating Procedure (SOP): Self-Validating Protocol
Phase 1: Pre-Column Validation (2D TLC) Before committing your crude mixture to the column, you must validate its stability on silica to prevent irreversible on-column degradation[2].
-
Spot the crude mixture in the bottom-left corner of a square TLC plate.
-
Develop the plate in a 9:1 Hexane/Ethyl Acetate solvent system.
-
Remove, dry, rotate the plate 90 degrees, and develop it again in the same solvent. Validation Check: If the spots lie on a perfect diagonal, the compound is stable. If spots appear off the diagonal or show severe tailing, your compound is degrading on the acidic silica[2], and you must deactivate your column (see FAQ 2).
Phase 2: Sample Preparation (Dry Loading)
-
Dissolve the crude mixture in a minimal volume of dichloromethane (CH2Cl2).
-
Add silica gel (approximately 2 to 3 times the crude mass) to the flask.
-
Concentrate to a free-flowing powder under reduced pressure using a rotary evaporator. Causality: Liquid-loading a large volume of crude mixture causes the "solvent front" effect, which artificially broadens the initial band. Dry loading ensures a perfectly flat, narrow starting band, which is critical for separating the closely eluting mono- and bis-aldol products.
Phase 3: Gradient Elution Strategy
-
Pack a column with 230-400 mesh silica gel using 100% Hexane.
-
Evenly distribute the dry-loaded sample onto the flat surface of the silica bed and top with 1 cm of clean sea sand.
-
Wash Phase: Elute with 2 Column Volumes (CV) of 100% Hexane to remove trace non-polar impurities.
-
Impurity Elution: Transition to a 95:5 Hexane/Ethyl Acetate gradient. Collect fractions and monitor via UV (254 nm). This step selectively walks the less polar 2,6-dibenzylidenecyclohexanone off the column.
-
Product Elution: Once the bis-impurity has cleared, increase the polarity to 90:10 (or up to 80:20) Hexane/Ethyl Acetate to elute the target 2-benzylidenecyclohexanone[3]. Validation Check: Spot fractions on a TLC plate. Visualize with UV (254 nm) for the enone, followed by a KMnO4 stain to ensure no UV-inactive cyclohexanone is co-eluting. Do not pool fractions until both tests confirm purity.
Troubleshooting & FAQs
Q1: I am observing a persistent impurity eluting just before my main product. What is it, and how do I remove it? A: This is almost certainly the bis-aldol condensation byproduct, 2,6-dibenzylidenecyclohexanone. Because it possesses two hydrophobic benzylidene rings, it is less polar than the mono-substituted product and elutes earlier. If you use a static 9:1 Hexane/Ethyl Acetate system from the start, these two bands will merge. Solution: Implement the step-gradient described in Phase 3 of the SOP. Start with a highly non-polar wash (100% Hexane to 95:5 Hexane/EtOAc) to slowly walk the bis-impurity off the column before increasing the polarity to elute your target product[3].
Q2: My 2-benzylidenecyclohexanone band is streaking severely on the column, causing it to co-elute with unreacted benzaldehyde. How can I resolve this? A: Streaking of conjugated ketones is often a symptom of column overloading or interactions with highly active silanol sites. First, ensure your sample-to-silica ratio is strictly between 1:50 and 1:100 by weight[4]. If streaking persists at a proper loading capacity, the enone is likely interacting with the acidic silica gel. Solution: Add 1% triethylamine (TEA) to your mobile phase. TEA acts as a basic modifier that neutralizes the acidic silanol groups on the silica, dramatically sharpening the elution band and preventing tailing[4].
Q3: My isolated yield is significantly lower than my crude NMR suggested. Where did my product go? A: Low recovery of α,β-unsaturated ketones during column chromatography is frequently caused by on-column degradation or irreversible binding to overly dry silica. Silica gel acts as a mild Lewis acid, which can catalyze the decomposition or polymerization of sensitive enones during prolonged contact[2]. Solution: Minimize column residence time by using flash chromatography (applying positive pressure) rather than slow gravity elution. Additionally, ensure your silica gel has a standard moisture content (typically 3-5%); using aggressively dried silica increases the risk of irreversible adsorption and product loss[5].
References
Sources
Validation & Comparative
A Comparative Guide to the C13 NMR Spectral Interpretation of 2-Benzylidenecyclohexanone
This guide provides an in-depth analysis and interpretation of the Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectrum of 2-benzylidenecyclohexanone, a classic example of an α,β-unsaturated ketone. Designed for researchers and drug development professionals, this document moves beyond a simple data report to offer a comparative framework, contextualizing the spectral features of the target molecule against its structural precursors, cyclohexanone and benzaldehyde. By understanding how the electronic environment of each carbon atom changes upon molecular assembly, we can achieve a more robust and confident structural elucidation.
Foundational Principles: ¹³C NMR of α,β-Unsaturated Ketones
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical analysis, providing unparalleled insight into molecular structure.[1] In ¹³C NMR, we observe the magnetic properties of the ¹³C isotope. The position of a signal in the spectrum, its chemical shift (δ), is highly sensitive to the electronic environment of the carbon atom.
For α,β-unsaturated ketones like 2-benzylidenecyclohexanone, the key structural feature is the conjugation of a C=C double bond with a C=O carbonyl group.[1] This conjugation leads to electron delocalization across the π-system, which profoundly influences the ¹³C chemical shifts. Specifically, the electron-withdrawing nature of the carbonyl group deshields the β-carbon, causing its signal to appear further downfield (at a higher ppm value) than a typical alkene carbon.[1][2] Conversely, the carbonyl carbon itself is slightly shielded compared to its saturated counterpart due to this resonance effect.
Structural Analysis of 2-Benzylidenecyclohexanone
To systematically interpret the spectrum, we must first assign a unique identifier to each carbon atom in the molecule.
Caption: Structure of 2-benzylidenecyclohexanone with carbon numbering.
Due to the lack of symmetry, 2-benzylidenecyclohexanone is expected to show 13 distinct signals in its broadband decoupled ¹³C NMR spectrum, one for each carbon atom.
-
Carbonyl Carbon (C1): This carbon is part of a conjugated system. While typical saturated ketones appear at 205-220 ppm, the conjugation in α,β-unsaturated systems provides a slight shielding effect.[1][3] Therefore, the C1 signal is predicted to be in the range of 190-205 ppm .
-
Alkene Carbons (C2 & C7): C2 is the α-carbon and C7 is the β-carbon relative to the carbonyl. C2 is a quaternary carbon (no attached protons) and is part of both the ring and the double bond. C7 is a methine (CH) carbon. The β-carbon (C7) is significantly deshielded by the carbonyl's electron-withdrawing resonance effect. We expect C7 to be downfield of C2. Predicted shifts are approximately 125-135 ppm for C2 and 135-145 ppm for C7 .
-
Aromatic Carbons (C8-C13): These six carbons will appear in the typical aromatic region of 125-150 ppm.[4]
-
C8 (ipso-carbon): This quaternary carbon is directly attached to the enone system and will have a distinct shift, typically around 135-140 ppm .
-
C9/C13 (ortho-carbons) and C10/C12 (meta-carbons): These pairs are chemically equivalent and will appear as two distinct signals, typically in the 128-130 ppm range.
-
C11 (para-carbon): This carbon is often slightly further downfield than the ortho/meta carbons due to its position in the conjugated system, expected around 130-133 ppm .
-
-
Aliphatic Carbons (C3, C4, C5, C6): These are all methylene (CH₂) carbons in the cyclohexanone ring.
-
C6: This carbon is α to the carbonyl group and will be the most deshielded of the aliphatic carbons, expected around 40-50 ppm .[3]
-
C3: This carbon is α to the double bond (allylic) and will also be deshielded, but less so than C6, likely in the 25-35 ppm range.
-
C4 & C5: These carbons are furthest from the electron-withdrawing groups and will be the most shielded (upfield), appearing in the typical alkane region of 20-30 ppm .[3]
-
A Comparative Analysis: Building Blocks vs. Final Product
The most effective way to understand the spectrum of 2-benzylidenecyclohexanone is to compare its chemical shifts to those of its precursors: cyclohexanone and benzaldehyde. This comparison highlights the electronic consequences of the Claisen-Schmidt condensation reaction used in its synthesis.
| Carbon Atom/Group | Cyclohexanone (C₆H₁₀O)[3][5] | Benzaldehyde (C₇H₆O)[6] | 2-Benzylidenecyclohexanone (C₁₃H₁₄O) (Predicted) | Rationale for Shift Change |
| C=O | ~212 ppm | ~192 ppm | ~198 ppm | Conjugation with the C=C bond introduces resonance, which shields the carbonyl carbon relative to saturated cyclohexanone. |
| α-Carbon (Cyclohexyl) | ~42 ppm | N/A | C6: ~42 ppm; C2: ~130 ppm | C6 remains similar to the α-carbon in cyclohexanone. C2 is rehybridized from sp³ to sp² and becomes part of a double bond, causing a significant downfield shift. |
| β, γ-Carbons (Cyclohexyl) | ~27, ~25 ppm | N/A | C3, C4, C5: ~23-29 ppm | These shifts remain in the aliphatic region but are slightly altered by the rigidity and electronic changes introduced by the benzylidene group. |
| ipso-Carbon (Aromatic) | N/A | ~136 ppm | C8: ~137 ppm | The environment of the ipso-carbon is largely unchanged, remaining attached to an sp² carbon. |
| ortho, meta, para Carbons | N/A | ~129-134 ppm | C9-C13: ~128-133 ppm | These aromatic carbons experience minimal change in their chemical shifts as they are relatively distant from the site of reaction. |
| Exocyclic Methine (=CH) | N/A | N/A | C7: ~140 ppm | This new carbon is the β-carbon of the enone system. It is significantly deshielded due to the strong electron-withdrawing effect of the conjugated carbonyl group. |
Advanced Techniques for Unambiguous Assignment
While broadband ¹³C NMR provides the number of unique carbons and their chemical shifts, complex molecules often require more advanced techniques for definitive structural proof.
DEPT (Distortionless Enhancement by Polarization Transfer)
DEPT is a crucial set of experiments for determining the number of protons attached to each carbon.[7]
-
DEPT-90: This spectrum shows signals only for methine (CH) carbons. For 2-benzylidenecyclohexanone, we would expect to see signals for C7 and the aromatic carbons C9, C10, C11, C12, and C13.
-
DEPT-135: This spectrum displays methine (CH) and methyl (CH₃) carbons as positive peaks, and methylene (CH₂) carbons as negative (inverted) peaks.[8][9] Quaternary carbons (C1, C2, C8) do not appear. For our target molecule, we would see positive peaks for the CH carbons (C7, C9-C13) and negative peaks for the CH₂ carbons (C3, C4, C5, C6).
Combining the information from the standard ¹³C spectrum with DEPT-90 and DEPT-135 allows for the unambiguous assignment of each carbon type.[8]
2D NMR (HSQC & HMBC)
For complete and unequivocal assignment, two-dimensional NMR experiments are employed.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each carbon atom with its directly attached proton(s).[10] It creates a 2D map showing which proton signal corresponds to which carbon signal, confirming C-H one-bond connectivities.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between carbons and protons that are two or three bonds apart.[11] It is exceptionally powerful for piecing together the molecular skeleton by connecting fragments of the molecule. For example, an HMBC spectrum would show a correlation between the protons on C7 and the carbonyl carbon C1, confirming the enone system.
Experimental Protocol: Acquiring a Standard ¹³C NMR Spectrum
The following protocol outlines the standard procedure for obtaining a high-quality ¹³C NMR spectrum.
1. Sample Preparation: a. Weigh approximately 15-25 mg of 2-benzylidenecyclohexanone. b. Dissolve the sample in ~0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean vial. The deuterated solvent provides the field-frequency lock for the NMR spectrometer. c. Add a small amount of Tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.0 ppm). d. Transfer the solution to a 5 mm NMR tube.
2. Instrument Setup: a. Insert the NMR tube into the spectrometer. b. Lock the spectrometer onto the deuterium signal of the solvent. This ensures the stability of the magnetic field. c. Tune and match the ¹³C probe to the correct frequency to maximize signal sensitivity. d. Shim the magnetic field by adjusting the shim coils to optimize the field homogeneity, resulting in sharp, symmetrical peaks.
3. Acquisition Parameters: a. Spectral Width: Set a typical spectral width for ¹³C NMR, generally from 0 to 220 ppm, to ensure all expected signals are captured.[1] b. Pulse Angle: Use a 30-45° pulse angle for routine spectra to balance signal intensity and relaxation time. c. Acquisition Time: Set to 1-2 seconds. d. Relaxation Delay (d1): A delay of 1-2 seconds is typically sufficient to allow for nuclear relaxation between pulses. e. Number of Scans: Due to the low natural abundance of ¹³C (~1.1%), a larger number of scans (e.g., 1024 or more) is required to achieve an adequate signal-to-noise ratio.
4. Data Processing: a. Apply a Fourier Transform (FT) to convert the raw data (Free Induction Decay, FID) from the time domain to the frequency domain. b. Phase the resulting spectrum to ensure all peaks are in the positive absorptive mode. c. Calibrate the chemical shift axis by setting the TMS peak to 0.0 ppm or the residual solvent peak to its known value (e.g., CDCl₃ at 77.16 ppm). d. Integrate the peaks if quantitative analysis is needed (though not standard for ¹³C).
Caption: Workflow for C13 NMR spectral acquisition and interpretation.
Conclusion
The ¹³C NMR spectrum of 2-benzylidenecyclohexanone is a rich source of structural information. A systematic interpretation, grounded in the fundamental principles of chemical shifts and aided by a comparative analysis with its simpler precursors, allows for a confident prediction of its spectral features. The key diagnostic signals include the conjugated carbonyl carbon around 198 ppm, the deshielded β-alkene carbon (C7) near 140 ppm, and the distinct set of 13 signals confirming the molecule's asymmetry. For unambiguous proof of structure, advanced techniques such as DEPT and 2D NMR are invaluable tools in the modern analytical laboratory.
References
-
Doc Brown's Chemistry. C7H6O C6H5CHO C-13 nmr spectrum of benzaldehyde analysis of chemical shifts ppm. [Link]
-
Filo. 13 c nmr spectrum of cyclohexanone. (2026, January 22). [Link]
-
PubChem, National Institutes of Health. 2-Benzylidenecyclohexanone. [Link]
-
Biological Magnetic Resonance Bank (BMRB). bmse000405 Cyclohexanone at BMRB. [Link]
-
Cusack, K. P., et al. (2004). A 13C NMR approach to categorizing potential limitations of alpha,beta-unsaturated carbonyl systems in drug-like molecules. Bioorganic & Medicinal Chemistry Letters, 14(22), 5503-7. [Link]
-
Chemistry LibreTexts. Interpreting C-13 NMR Spectra. (2023, January 29). [Link]
-
Chemistry LibreTexts. 13.12: DEPT ¹³C NMR Spectroscopy. (2024, October 4). [Link]
-
Chemistry Steps. DEPT NMR: Signals and Problem Solving. (2023, September 26). [Link]
-
Creative Biostructure. Understanding 2D NMR Spectra: How to Read and Interpret Them. (2025, March 27). [Link]
-
ResearchGate. How does 2D NMR help to elucidate chemical structure?. (2021, June 10). [Link]
-
CSIR NET & GATE Chemistry. ¹³C NMR | DEPT 135 | DEPT 90 | DEPT 45 | Organic Spectroscopy. (2018, April 21). [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. A 13C NMR approach to categorizing potential limitations of alpha,beta-unsaturated carbonyl systems in drug-like molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 13 c nmr spectrum of cyclohexanone | Filo [askfilo.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. bmse000405 Cyclohexanone at BMRB [bmrb.io]
- 6. C7H6O C6H5CHO C-13 nmr spectrum of benzaldehyde analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of benzaldehyde C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 7. DEPT NMR: Signals and Problem Solving - Chemistry Steps [chemistrysteps.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. youtube.com [youtube.com]
- 10. creative-biostructure.com [creative-biostructure.com]
- 11. researchgate.net [researchgate.net]
FTIR Carbonyl Stretching Frequency: 2-Benzylidenecyclohexanone vs. Alternatives
The following guide provides an in-depth technical analysis of the FTIR carbonyl stretching frequency of 2-benzylidenecyclohexanone, structured for researchers and drug development professionals.
Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, Spectroscopists Focus: Structural elucidation, conformational analysis, and synthesis validation.[1]
Executive Summary
The carbonyl stretching frequency (
This shift is governed by two critical mechanistic factors:
-
Conjugation:
-electron delocalization reduces the double-bond character of the carbonyl.[2] -
Conformational Locking: The rigid ring structure enforces an s-cis enone geometry, distinguishing it from acyclic analogs like chalcone.
This guide compares 2-benzylidenecyclohexanone with its parent compound, its bis-derivative, and acyclic alternatives to provide a robust reference for spectral interpretation.[1]
Technical Comparison: Carbonyl Frequency Shift
The following table contrasts the carbonyl stretching frequencies of 2-benzylidenecyclohexanone with relevant structural analogs.
Table 1: Comparative FTIR Carbonyl Frequencies
| Compound | Structure Type | Shift from Parent ( | Structural Cause | |
| Cyclohexanone | Cyclic Ketone (Parent) | 1715 cm⁻¹ | — | Baseline; inductive effect of ring. |
| 2-Benzylidenecyclohexanone | Exocyclic Enone (Mono) | 1685 – 1690 cm⁻¹ | -25 to -30 cm⁻¹ | Conjugation with one styrene moiety; s-cis locked. |
| 2,6-Dibenzylidenecyclohexanone | Cross-Conjugated Enone (Bis) | 1660 – 1665 cm⁻¹ | -50 to -55 cm⁻¹ | Cross-conjugation (two phenyl rings); increased single-bond character. |
| Chalcone | Acyclic Enone | 1665 cm⁻¹ | -50 cm⁻¹ | Acyclic freedom; often s-cis in solid state but lacks ring strain. |
| Acetophenone | Aromatic Ketone | 1685 cm⁻¹ | -30 cm⁻¹ | Conjugation with phenyl ring only (no C=C spacer). |
Critical Insight: The "Red Shift" (lowering of wavenumber) correlates directly with the extent of conjugation. The bis-derivative exhibits a significantly lower frequency (~1660 cm⁻¹) than the mono-derivative (~1690 cm⁻¹), serving as a clear spectral indicator to distinguish between mono- and di-condensation products during synthesis.
Theoretical Framework & Mechanism
The "Red Shift" Phenomenon
The lowering of the carbonyl frequency is driven by resonance. In
Conformational Locking: s-cis vs. s-trans
Unlike acyclic enones, which can rotate between s-cis and s-trans conformations, 2-benzylidenecyclohexanone is sterically "locked" by the ring.
-
Geometry: The exocyclic double bond is fixed in the s-cis orientation relative to the carbonyl (dihedral angle
). -
Effect: s-cis enones typically absorb at slightly higher frequencies than their s-trans counterparts due to dipole-dipole repulsion raising the energy of the bond, but this is counterbalanced by the ring strain and conjugation effects.
Visualization of Resonance Effects
The following diagram illustrates the resonance hybrid that leads to the observed frequency shift.
Figure 1: Resonance contribution lowering the bond order and stretching frequency.
Experimental Protocol: Synthesis & Validation
To ensure the observed frequency corresponds to the correct product, the following self-validating synthesis protocol is recommended.
Method: Claisen-Schmidt Condensation
Objective: Selective synthesis of (E)-2-benzylidenecyclohexanone.
Reagents:
-
Cyclohexanone (10 mmol, 1.0 eq)[1]
-
Benzaldehyde (10 mmol, 1.0 eq) – Freshly distilled to remove benzoic acid.[1]
-
NaOH (40% aq. solution, 0.5 eq)
-
Ethanol (95%, solvent)[1]
Step-by-Step Workflow:
-
Preparation: Dissolve cyclohexanone and benzaldehyde in ethanol (15 mL) in a round-bottom flask.
-
Catalysis: Add NaOH solution dropwise at 0°C (ice bath) to minimize self-condensation.
-
Reaction: Stir at room temperature for 4–6 hours. Monitor via TLC (Hexane:EtOAc 8:2).[1]
-
Checkpoint: Product spot will be UV-active and less polar than the starting ketone.
-
-
Workup: Neutralize with dilute HCl, extract with dichloromethane, and wash with brine.
-
Purification: Recrystallize from ethanol/water.
-
Target Melting Point: 53–55°C (Mono) vs. 118–120°C (Bis).
-
Spectral Validation Workflow
Use the following logic to interpret the FTIR spectrum of the crude product.
Figure 2: Decision tree for spectral analysis of the reaction mixture.
Applications in Drug Development
2-Benzylidenecyclohexanone derivatives are not merely synthetic intermediates; they are pharmacophores with significant biological activity.
-
Cytotoxicity: The
-unsaturated ketone moiety acts as a Michael acceptor, covalently binding to cysteine residues in enzymes (e.g., thioredoxin reductase), leading to apoptosis in cancer cells.[1] -
Anti-inflammatory: Analogs inhibit the NF-
B signaling pathway. -
Spectral Probe: The distinct shift in
is used to monitor the stability of these Michael acceptors in physiological media.
References
-
BenchChem. (2025).[3][4] Synthesis of Mono-substituted Benzylidene Cyclohexanones via Claisen-Schmidt Condensation. Retrieved from
-
OpenStax. (2024). Spectroscopy of Aldehydes and Ketones. Organic Chemistry, 10th Ed. Retrieved from
-
Islam, H. M. A. (2018).[1] Synthesis and Spectral Characteristics of Substituted 2,6-Dibenzylidene Cyclohexanone. Khulna University of Engineering & Technology.[5] Retrieved from [1]
-
National Institutes of Health (NIH). (2022). Cyclohexanone-Based Chalcones as Alternatives for Fuel Additives. ACS Omega. Retrieved from [1]
-
ChemicalBook. (2024). 2-Benzylidenecyclohexanone (CAS 5682-83-7) IR Spectrum.[6] Retrieved from [1]
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- 2. m.youtube.com [m.youtube.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. dspace.kuet.ac.bd [dspace.kuet.ac.bd]
- 6. 2-BENZYLIDENECYCLOHEXANONE(5682-83-7) IR Spectrum [chemicalbook.com]
Crystal structure analysis (XRD) of (E)-2-benzylidenecyclohexanone
Structural Elucidation of (E)-2-Benzylidenecyclohexanone: A Comparative Guide to SC-XRD, PXRD, and 2D-NMR
In the realm of drug development and synthetic organic chemistry, relying on a single analytical modality often leads to incomplete conformational profiles. (E)-2-benzylidenecyclohexanone is a prototypical α,β-unsaturated ketone (enone) that serves as a critical building block and a core pharmacophore for various cytotoxic agents[1].
Structurally, the molecule features an enone fragment constrained in an s-cis configuration by the cyclohexane ring[2]. However, the steric repulsion between the phenyl ring and the cyclohexanone moiety induces significant molecular twisting. For researchers developing derivatives or scaling up synthesis, unambiguous structural elucidation is paramount. This guide objectively compares the performance of Single-Crystal X-Ray Diffraction (SC-XRD) against Powder X-Ray Diffraction (PXRD) and 2D-Nuclear Magnetic Resonance (NMR) spectroscopy to establish a self-validating analytical workflow for this compound.
The Analytical Challenge: Stereochemistry and Acoplanarity
The primary analytical challenge with (E)-2-benzylidenecyclohexanone lies in confirming the (E)-geometry of the exocyclic double bond and quantifying the exact degree of conformational acoplanarity. While the s-cis configuration is fixed, the steric stress manifests as short intramolecular atomic contacts between the benzene ring and the cyclic >C(3)H₂ fragment[2]. This forces the double bond out of coplanarity with both the carbonyl group and the aromatic ring—a feature that profoundly impacts its reactivity as a Michael acceptor and its biological target binding[1][2].
Analytical Platform Comparison
To resolve these structural nuances, researchers must choose the appropriate analytical platform. Below is an objective comparison of the three primary modalities used for structural validation.
| Feature | SC-XRD (Gold Standard) | PXRD | 2D-NMR (NOESY) |
| Primary Output | Absolute 3D coordinates, exact bond lengths, and dihedral angles | Bulk phase purity, crystalline form, and polymorph identification | Solution-state atom connectivity and relative stereochemistry |
| Stereochemical Resolution | Unambiguous (Direct observation of E/Z geometry) | Indirect (Requires a known reference diffraction pattern) | Strong (Inferred via spatial NOE cross-peaks) |
| Conformational Data | Exact solid-state acoplanarity and steric strain measurement | Limited (Used primarily for phase matching) | Time-averaged solution-state dynamics |
| Sample Requirement | Single, high-quality monoclinic crystal (0.1 – 0.3 mm) | 10 – 50 mg of microcrystalline powder | 5 – 15 mg dissolved in deuterated solvent |
| Throughput / Time | 2 – 12 hours per crystal | 10 – 30 minutes per sample | 1 – 4 hours per sample |
Mechanistic Insights: The Causality Behind the Choices
While 2D-NMR (specifically NOESY) can confirm the (E)-isomer in solution by detecting spatial proximity between the vinylic proton (typically observed around δ 7.50 ppm in CDCl₃) and the ortho-protons of the phenyl ring[3], it only provides a time-averaged conformational picture. The rapid rotation around single bonds in solution masks the true extent of the steric clash.
SC-XRD is the only technology capable of providing absolute 3D atomic coordinates. By diffracting X-rays through a monoclinic single crystal of the compound[4], SC-XRD allows for the direct measurement of the dihedral angles between the carbonyl plane, the alkene plane, and the phenyl ring. This exact quantification of acoplanarity is impossible to achieve with PXRD or NMR alone[2]. However, SC-XRD only analyzes a single microscopic crystal. To ensure the entire synthesized batch matches the solved structure, PXRD must be employed as a complementary bulk-validation tool.
Self-Validating Experimental Protocols
To establish a rigorous, self-validating analytical system, the following protocols must be executed in tandem. The SC-XRD structure generates a theoretical powder pattern, which is then used to validate the bulk material via PXRD.
Protocol A: SC-XRD Crystallization and Data Acquisition
-
Crystallization: Dissolve 50 mg of purified (E)-2-benzylidenecyclohexanone in a minimum volume of hot ethanol. Allow the solvent to evaporate slowly at room temperature over 48–72 hours to yield high-quality monoclinic crystals[4]. Causality: Slow evaporation minimizes defect formation in the crystal lattice, ensuring high-resolution diffraction.
-
Mounting: Select a crystal with dimensions of approximately 0.2 × 0.2 × 0.1 mm. Mount it on a glass fiber using paratone oil and transfer it to the diffractometer's goniometer head.
-
Data Collection: Cool the crystal to 100 K using a liquid nitrogen stream. Causality: Cryo-cooling minimizes atomic thermal vibrations, drastically improving the signal-to-noise ratio of high-angle reflections. Collect diffraction data using Mo-Kα (λ = 0.71073 Å) or Cu-Kα radiation.
-
Structure Solution: Solve the structure using direct methods (e.g., SHELXT) and refine using full-matrix least-squares on F² (SHELXL). Extract the precise dihedral angles demonstrating the enone acoplanarity[2].
Protocol B: PXRD Bulk Phase Validation
-
Sample Preparation: Lightly grind 20 mg of the bulk synthesized powder in an agate mortar to ensure a uniform particle size. Causality: Grinding randomizes crystallite orientations, minimizing "preferred orientation" effects that can artificially skew peak intensities.
-
Data Acquisition: Pack the powder onto a zero-background silicon sample holder. Scan from 2θ = 5° to 50° at a step size of 0.01° using a powder diffractometer equipped with a Cu-Kα source.
-
Rietveld Refinement: Import the .cif file generated from Protocol A into a structural analysis software (e.g., GSAS-II). Simulate the theoretical powder pattern and overlay it with the experimental PXRD data. A high degree of overlap mathematically validates that the bulk powder is the exact same phase as the single crystal.
Protocol C: 2D-NMR Solution-State Dynamics
-
Preparation: Dissolve 10 mg of the compound in 0.6 mL of CDCl₃[3].
-
Acquisition: Acquire standard ¹H, ¹³C, and 2D-NOESY spectra on a 400 MHz (or higher) NMR spectrometer.
-
Analysis: Identify the vinylic proton signal and map its NOE cross-peaks to the cyclohexanone methylene protons to validate the (E)-configuration in the solution state, complementing the solid-state SC-XRD data.
Workflow Visualization
Figure 1: Self-validating structural analysis workflow for (E)-2-benzylidenecyclohexanone.
References
-
Title: Molecular structure of α,β-unsaturated ketones: 2-benzylidenecyclohexanone and some of its derivatives. Source: Crystallography Reports / OSTI.GOV URL: [Link]2]
-
Title: X-Ray Diffraction Study of the Crystal Structure of 2-[Phenyl-(2-hydroxyethylthio)methyl]-cyclohexanone, a Candidate Prodrug of the Cytotoxin E-2-Benzylidenecyclohexanone. Source: Crystallography Reports URL: [Link]1]
-
Title: Facile Separation Catalyst System: Direct Diastereoselective Synthesis of (E)-α,β-Unsaturated Ketones. Source: The Royal Society of Chemistry URL: ]">https://www.rsc.org[3]
-
Title: 2-(Hydroxy-phenyl-methyl)-cyclohexanone / 2-Benzylidenecyclohexanone Properties. Source: Benchchem URL: ]">https://www.benchchem.com[4]
Sources
Objective Comparison Guide: Biological Activity of Mono- vs. Bis-Benzylidenecyclohexanones
As drug development professionals seek more stable and bioavailable alternatives to natural curcumin, cyclic C5-curcuminoids—specifically benzylidenecyclohexanones—have emerged as highly potent scaffolds. This guide provides an objective, data-driven comparison between mono-benzylidenecyclohexanones (single enones) and bis-benzylidenecyclohexanones (cross-conjugated dienones). By analyzing their structural reactivity, antiproliferative performance, and mechanistic pathways, we establish why the bis-derivatives consistently outperform their mono-counterparts in oncology and anti-inflammatory applications.
Structural and Mechanistic Profiling
The fundamental difference in biological activity between these two classes is dictated by their
-
Mono-benzylidenecyclohexanone : Features a single enone moiety. While it acts as a Michael acceptor, its electrophilicity is relatively moderate, leading to slower and less stable interactions with biological targets.
-
Bis-benzylidenecyclohexanone : Features a cross-conjugated dienone system (the 1,5-diaryl-3-oxo-1,4-pentadienyl pharmacophore)[1]. This symmetric or asymmetric bifunctional architecture significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy, drastically enhancing its reactivity toward nucleophiles.
Causality of Biological Activity: The primary mechanism of action for these compounds is the alkylation of cellular thiols via reversible Michael addition[1]. Cancer cells often rely on elevated levels of glutathione (GSH) and specific thiol-dependent enzymes (e.g., deubiquitinases like USP14 and UCHL5, or STAT3) to manage oxidative stress and protein degradation [1]. The bis-benzylidene scaffold acts as a highly efficient bifunctional thiol-reactive agent. This leads to rapid GSH depletion, accumulation of reactive oxygen species (ROS), proteasome inhibition, and ultimately, tumor cell apoptosis[1]. In direct comparisons, mono-benzylidene derivatives exhibit sluggish thiol reactivity, resulting in weak or negligible cytotoxicity [2].
Comparative Biological Performance
Direct in vitro evaluations comparing mono- and bis-benzylidenecyclohexanones demonstrate a stark contrast in antiproliferative efficacy. The table below synthesizes quantitative findings from standard cell viability assays across various human cancer cell lines[2].
| Compound Class | Structural Feature | Thiol Reactivity | Avg. IC50 (MCF-7 Breast Cancer) | Avg. IC50 (Jurkat Leukemia) | Relative Cytotoxicity |
| Mono-benzylidenecyclohexanone | Single Enone | Low | > 50 µM | > 20 µM | Baseline |
| Bis-benzylidenecyclohexanone | Cross-Conjugated Dienone | High | 0.5 - 2.0 µM | 0.1 - 1.5 µM | 10x - 100x Higher |
| Natural Curcumin (Control) | Moderate | ~ 15 µM | ~ 10 µM | Moderate |
Data synthesis indicates that the transition from a mono- to a bis-benzylidene architecture shifts the IC50 from the inactive/weakly active micromolar range to the highly potent sub-micromolar range[2].
Experimental Protocols: Self-Validating Workflows
To ensure reproducibility and scientific integrity, the following protocols integrate internal controls and explain the mechanistic causality behind each step.
Protocol A: Synthesis via Base-Catalyzed Claisen-Schmidt Condensation
Objective: Synthesize mono- or bis-benzylidenecyclohexanone via aldol condensation.
Causality: Sodium hydroxide (NaOH) is used to deprotonate the
-
Reagent Preparation : Dissolve cyclohexanone (1.0 eq for bis, 2.0 eq for mono) and the substituted benzaldehyde (2.0 eq for bis, 1.0 eq for mono) in absolute ethanol.
-
Catalysis : Add 10-20 mol% of aqueous NaOH dropwise while stirring at room temperature[4].
-
Self-Validating Control: Monitor the reaction via TLC (Hexane:EtOAc 8:2). The bis-product will appear as a distinct, lower-Rf UV-active spot due to extended conjugation.
-
-
Isolation : Stir for 2-4 hours until a yellow/orange precipitate forms. Filter the precipitate under a vacuum.
-
Purification : Recrystallize from hot ethanol to remove unreacted mono-adducts or self-condensation byproducts. Verify structure via 1H-NMR (identifying the characteristic vinylic proton singlet around
7.6-7.8 ppm for the bis-isomer)[5].
Protocol B: In Vitro Cytotoxicity Profiling (XTT Assay)
Objective: Quantify the antiproliferative difference between mono- and bis-derivatives. Causality: The XTT assay relies on the reduction of the tetrazolium salt by mitochondrial dehydrogenases in metabolically active cells. A drop in absorbance directly correlates with cell death induced by the compounds[2].
-
Cell Seeding : Seed MCF-7 or Jurkat cells in a 96-well plate at
cells/well in 100 µL of DMEM/FBS. Incubate for 24h at 37°C, 5% CO2 to allow adherence. -
Treatment : Treat cells with serial dilutions (10 nM to 50 µM) of mono- and bis-benzylidenecyclohexanones dissolved in DMSO (final DMSO concentration <0.5% to prevent vehicle toxicity). Include a vehicle control (0.5% DMSO) and a positive control (Curcumin).
-
Incubation : Incubate for 48 hours.
-
Causality: 48 hours allows sufficient time for thiol depletion, ROS accumulation, and the execution of apoptotic pathways[1].
-
-
Quantification : Add 50 µL of XTT labeling mixture to each well. Incubate for 4 hours. Measure absorbance at 450 nm using a microplate reader. Calculate IC50 using non-linear regression analysis.
Protocol C: Electrophilic Reactivity (GSH-Adduct LC/MS Assay)
Objective: Validate the thiol-reactivity mechanism.
-
Reaction Setup : Incubate 50 µM of the test compound with 500 µM L-glutathione (GSH) in PBS (pH 7.4) at 37°C[2].
-
Sampling : Extract aliquots at 0, 15, 30, 60, and 120 minutes. Quench with 1% formic acid.
-
LC/MS Analysis : Inject into an LC/MS system.
-
Self-Validating Control: The bis-derivative will show rapid depletion of the parent mass peak and the appearance of mono- and di-GSH adduct masses. Conversely, the mono-derivative peak will remain largely unchanged, validating the structural causality of its weak biological activity.
-
Mechanism Visualization
Caption: Thiol-reactivity pathways of mono- vs. bis-benzylidenecyclohexanones dictating cell fate.
References
-
Huber, I., et al. "Synthesis and antiproliferative activity of cyclic arylidene ketones: a direct comparison of monobenzylidene and dibenzylidene derivatives." Monatshefte für Chemie - Chemical Monthly, 146, 973–981 (2015). URL:[Link]
-
Das, U., et al. "Dienone Compounds: Targets and Pharmacological Responses." Journal of Medicinal Chemistry, 64(1), 183-205 (2020). URL:[Link]
-
Ali, M. A., et al. "A Facile Solvent Free Claisen-Schmidt Reaction: Synthesis of α,α′-bis-(Substituted-benzylidene)cycloalkanones and their Anti-Mycobacterial Activity." Molecules, 18(1), 115-127 (2013). URL:[Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. 2,6-Bis(4-methoxybenzylidene)cyclohexanone For Research [benchchem.com]
- 4. A Facile Solvent Free Claisen-Schmidt Reaction: Synthesis of α,α′-bis-(Substituted-benzylidene)cycloalkanones and α,α′-bis-(Substituted-alkylidene)cycloalkanones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Technical Guide: NMR Distinction of Mono- vs. Di-Benzylidene Cyclohexanone
Topic: NMR Distinction Between Mono- and Di-Benzylidene Cyclohexanone Content Type: Technical Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals[1]
Executive Summary
The synthesis of benzylidene cyclohexanones via Claisen-Schmidt condensation is a staple in medicinal chemistry for generating chalcone derivatives and curcumin analogs. However, controlling the degree of condensation (mono- vs. bis-functionalization) is kinetically sensitive.
This guide provides a definitive, evidence-based protocol for distinguishing 2-benzylidenecyclohexanone (Mono) from 2,6-dibenzylidenecyclohexanone (Di) using Nuclear Magnetic Resonance (NMR) spectroscopy.[1] The distinction relies primarily on molecular symmetry breaking, the integration of the aliphatic envelope, and the chemical shift of the olefinic proton.[1]
Structural Basis of Spectral Differences
To interpret the NMR data correctly, one must understand the symmetry elements inherent in the molecules.[1]
-
Mono-benzylidene cyclohexanone:
-
Symmetry: Asymmetric (
). -
Consequence: Every carbon atom in the cyclohexanone ring is in a magnetically unique environment. The aliphatic region of the
H NMR will show complex, overlapping multiplets corresponding to four distinct methylene groups.[1]
-
-
Di-benzylidene cyclohexanone:
-
Symmetry: Symmetric (
or depending on conformation). The molecule possesses a plane of symmetry passing through the carbonyl group and C-4. -
Consequence: The protons at C-3 and C-5 are equivalent, as are the protons at C-2 and C-6 (which are now quaternary). The aliphatic region simplifies drastically to just two signals.
-
Reaction Pathway Visualization
The following diagram illustrates the stepwise condensation and the structural evolution that leads to the symmetry changes.
Caption: Stepwise aldol condensation showing the transition from symmetric starting material to asymmetric intermediate, and returning to symmetry in the final bis-product.
Experimental Protocol: NMR Acquisition
For reliable differentiation, sample preparation must ensure complete dissolution to prevent aggregation effects which can broaden peaks.[1]
Reagents:
-
Deuterated Solvent: Chloroform-d (
) is the standard. DMSO- may be used if solubility is an issue, but chemical shifts cited below refer to . -
Internal Standard: TMS (0.00 ppm) is recommended but residual
(7.26 ppm) is sufficient for calibration.[1]
Procedure:
-
Mass: Dissolve 10–15 mg of the isolated solid in 0.6 mL of
. -
Filtration: If the solution is cloudy (common with bis-products due to low solubility), filter through a small plug of glass wool directly into the NMR tube.
-
Acquisition:
- H NMR: Standard 16 scans.
- C NMR: Minimum 256 scans (due to quaternary carbons).
Comparative Analysis: H NMR Data
The most rapid identification method is the Aliphatic Integration Ratio and the Olefinic Shift .
Table 1: Key H NMR Signals ( , 400 MHz)
| Feature | Mono-benzylidene (Product A) | Di-benzylidene (Product B) | Differentiation Logic |
| Olefinic Proton ( | Singlet/Broadened at 7.30 – 7.50 ppm | Sharp Singlet at 7.80 – 7.86 ppm | The Di-product vinyl proton is significantly deshielded due to extended cross-conjugation and anisotropy. |
| Aliphatic Region (Ring | Complex Multiplets (1.6 – 2.8 ppm) | Two Distinct Signals | Mono has 4 distinct methylene environments; Di has only 2.[1] |
| Aliphatic Integration | Total 8H | Total 6H | Mono retains the |
| C-3/C-5 Protons | Distinct multiplets | Equivalent triplet/multiplet (~2.85 ppm) | Symmetry makes C3 and C5 equivalent in the Di-product. |
| C-4 Protons | Multiplet | Quintet (~1.80 ppm) | The central methylene (C4) is a clean quintet in the Di-product. |
Detailed Spectral Interpretation
1. The Olefinic "Flag"
In the Di-benzylidene product, the olefinic proton appears as a distinct singlet downfield, typically around 7.84 ppm .[1] This is due to the "push-pull" electronic effect of the carbonyl being flanked by two conjugated systems. In the Mono-benzylidene product, this proton is often shielded slightly (closer to 7.4 ppm) and may overlap with the aromatic multiplet, making it less distinct.[1]
2. The Aliphatic Envelope (The "Fingerprint")[1]
-
Mono: Look for a "messy" aliphatic region. You will see protons at C2 (none), C3 (allylic), C4, C5, and C6 (
-carbonyl).[1] Specifically, the protons at C6 (approx 2.5 ppm) are to the carbonyl but not conjugated, creating a triplet that integrates to 2H.[1] -
Di: Look for simplicity. You will only see two signal clusters in the aliphatic region:
Comparative Analysis: C NMR Data
Carbon NMR provides a binary "Yes/No" confirmation based on the number of unique carbon signals.
Table 2: C NMR Signal Count
| Carbon Type | Mono-benzylidene | Di-benzylidene | Notes |
| Total Signals | ~13 Signals | ~9 Signals | Di-product has fewer signals due to symmetry. |
| Carbonyl ( | ~200 ppm | ~190.4 ppm | Cross-conjugation in Di-product shields the carbonyl slightly less than expected, but symmetry dictates only 1 peak for both.[1] |
| Ring Carbons | 5 distinct peaks | 2 distinct peaks | Mono shows all ring carbons; Di shows only C3/C5 (degenerate) and C4.[1] |
Decision Tree for Product Identification
Use the following logic flow to assign your product spectrum.
Caption: Logical workflow for distinguishing mono- vs. di-substituted products based on aliphatic complexity and vinyl proton shift.
Troubleshooting & Self-Validation
Scenario: The spectrum shows a mix of signals.
-
Diagnosis: If you see a small singlet at 7.84 ppm and a complex aliphatic region, you likely have a mixture.
-
Quantification: Integrate the singlet at 7.84 ppm (Di-product vinyl) vs. the triplet at ~2.5 ppm (Mono-product
-CH2).-
Note: The Di-product has 2 vinyl protons per molecule. The Mono-product has 2
-protons per molecule. A 1:1 integration ratio implies a 1:1 molar ratio.
-
Scenario: Solubility Issues.
-
The Di-benzylidene product is often significantly less soluble in ethanol/methanol than the Mono-product. If your NMR sample in
requires heating or a large volume to dissolve, it is a strong physical indicator of the Di-product .[1]
References
-
Synthesis and Spectral Characteristics of Substituted 2,6-Dibenzylidene Cyclohexanone. Journal of Emerging Technologies and Innovative Research. Available at: [Link]
-
Structure–Property Relationships of Dibenzylidenecyclohexanones. ACS Omega, 2022.[1] Available at: [Link][1]
-
2,6-Dibenzylidenecyclohexanone Spectral Data. SpectraBase (Wiley). Available at: [Link][1][2]
-
1H NMR Spectrum of 2-Benzylidenecyclohexanone. PubChem/SpectraBase. Available at: [Link][1]
Sources
Thin Layer Chromatography (TLC) Rf values for benzylidenecyclohexanone
An In-Depth Comparative Guide to Thin Layer Chromatography (TLC) of Benzylidenecyclohexanone
Benzylidenecyclohexanone is an α,β-unsaturated ketone, a member of the chalcone family of compounds. Chalcones serve as crucial precursors in the biosynthesis of flavonoids and are of significant interest in medicinal chemistry due to their diverse pharmacological activities.[1] The synthesis of benzylidenecyclohexanone, typically via a Claisen-Schmidt condensation, requires careful monitoring to ensure the consumption of starting materials (benzaldehyde and cyclohexanone) and the formation of the desired product.
Thin Layer Chromatography (TLC) is an indispensable, rapid, and cost-effective analytical technique perfectly suited for this purpose.[1] It allows for the qualitative assessment of reaction progress and the purity of the final compound.[2] A key parameter derived from TLC is the Retention Factor (Rf), which quantifies the migration of a compound on a TLC plate. This guide will explore the factors influencing the Rf value of benzylidenecyclohexanone and provide a framework for its reproducible measurement.
The Principle of TLC and the Retention Factor (Rf)
TLC separates compounds based on the principle of differential partitioning between a stationary phase and a mobile phase.[2]
-
Stationary Phase: Typically a solid adsorbent like silica gel or alumina coated on an inert plate. For benzylidenecyclohexanone and related chalcones, silica gel is the most common choice.[3][4] Silica gel is a polar stationary phase due to the presence of surface silanol (Si-OH) groups.[5]
-
Mobile Phase (Eluent): A solvent or a mixture of solvents that moves up the stationary phase through capillary action.[6]
-
Separation Mechanism: A sample spotted on the baseline is subjected to the mobile phase. A competition arises between the mobile phase and the stationary phase for the analyte. A more polar compound will adhere more strongly to the polar silica gel, traveling a shorter distance, while a less polar compound will be more soluble in the mobile phase and travel further up the plate.[5][7] Benzylidenecyclohexanone, the chalcone product, is generally less polar than its aldehyde starting material.[1]
The Retention Factor (Rf) is a unitless value that represents the ratio of the distance traveled by the analyte to the distance traveled by the solvent front.[8]
Rf = (Distance traveled by the sample) / (Distance traveled by the solvent front) [9]
An Rf value is a characteristic property of a compound under a specific, constant set of conditions (stationary phase, mobile phase, temperature, etc.).[6] Therefore, it is crucial to report all conditions to ensure reproducibility.
Standardized Protocol for TLC Analysis of Benzylidenecyclohexanone
This protocol outlines a self-validating system for obtaining reliable Rf values. The causality behind each step is explained to ensure technical accuracy and reproducibility.
Experimental Workflow
Caption: Standardized workflow for Thin Layer Chromatography analysis.
Step-by-Step Methodology
-
Chamber Preparation: Pour the chosen mobile phase (eluent) into a developing chamber to a depth of approximately 0.5 cm. Place a piece of filter paper partially submerged in the solvent and lining the chamber wall. Cover the chamber to allow the atmosphere inside to become saturated with solvent vapor.[2]
-
Causality: Chamber saturation prevents the evaporation of the solvent from the TLC plate surface as it runs, ensuring a uniform and consistent solvent front and more reproducible Rf values.
-
-
TLC Plate Preparation: Handle a silica gel TLC plate by its edges to avoid contamination.[1] Using a pencil, gently draw a baseline about 1 cm from the bottom of the plate.[10]
-
Sample Preparation: Prepare a dilute solution of the benzylidenecyclohexanone sample by dissolving a small amount (1-2 mg) in a minimal volume of a volatile solvent like ethyl acetate or dichloromethane.
-
Causality: The sample must be fully dissolved. Using a volatile solvent allows it to evaporate quickly from the plate after spotting, leaving behind a concentrated spot of the analyte.[5]
-
-
Spotting: Use a capillary tube to apply a small spot of the prepared solution onto the baseline.[10] The spot should be 1-2 mm in diameter. Allow the solvent to evaporate completely.
-
Causality: Over-large spots can lead to poor separation and inaccurate Rf values due to the potential for overlapping components and band broadening.[2]
-
-
Development: Carefully place the spotted TLC plate into the saturated chamber, ensuring the baseline is above the solvent level.[10] Cover the chamber and allow the mobile phase to ascend the plate by capillary action until it is about 1 cm from the top.[1]
-
Marking and Drying: Remove the plate from the chamber and immediately mark the position of the solvent front with a pencil.[1] Allow the plate to air dry completely in a fume hood.
-
Visualization: Benzylidenecyclohexanone, being an aromatic chalcone, is UV-active. Visualize the spots under a UV lamp (typically at 254 nm), where they will appear as dark spots.[1] Gently circle the spots with a pencil.
-
Rf Calculation: Measure the distance from the baseline to the center of the circled spot (distance traveled by the sample). Measure the distance from the baseline to the solvent front mark. Calculate the Rf value using the formula.[11]
Comparative Analysis: The Impact of Mobile Phase on Rf Value
The most critical factor influencing the Rf value in TLC is the composition of the mobile phase.[8][12] By systematically varying the polarity of the eluent, one can modulate the separation of components. For separating chalcones like benzylidenecyclohexanone on a polar silica gel plate, a mixture of a non-polar solvent (like hexane or petroleum ether) and a slightly more polar solvent (like ethyl acetate or dichloromethane) is typically used.[10]
The polarity of the mobile phase is directly related to the Rf value. Increasing the proportion of the more polar solvent in the eluent will increase the mobile phase's overall polarity. This stronger mobile phase is more effective at competing with the stationary phase for the analyte, causing the analyte to move further up the plate, resulting in a higher Rf value.[5][13]
Caption: Relationship between phase polarity and analyte Rf value.
Supporting Experimental Data
The following table summarizes Rf values for benzylidenecyclohexanone and closely related chalcones from various sources, illustrating the effect of mobile phase composition.
| Compound | Stationary Phase | Mobile Phase (Eluent) | Ratio | Approx. Polarity | Reported Rf Value | Source(s) |
| (E)-2-Benzylidenecyclohexanone | Silica Gel GF | Ethyl Acetate / Hexane* | 5 : 95 | Very Low | Low (not specified) | [3] |
| Benzylideneacetophenone** | Silica Gel | Ethyl Acetate / n-Hexane | 5 : 95 | Very Low | ~0.25 (estimated) | [14] |
| 2,6-Dibenzylidene cyclohexanone*** | Silica Gel | Ethyl Acetate / n-Hexane | 40 : 60 | Medium | 0.45 | [15] |
*Skellysolve® B is a brand of hexane. *A structurally similar chalcone. **A close analogue with a second benzylidene group, which may slightly alter polarity.
Analysis of Data:
-
In a highly non-polar eluent like 5:95 ethyl acetate/hexane, benzylidenecyclohexanone is expected to have a low Rf value.[3] This is because the non-polar solvent has little power to move the moderately polar analyte against the strong attraction of the polar silica gel. An Rf in the ideal range of 0.2-0.6 is often desired for good separation.[13]
-
The data for the related 2,6-dibenzylidene cyclohexanone shows that by significantly increasing the polarity of the mobile phase to 40:60 ethyl acetate/hexane, the Rf value increases to a mid-range value of 0.45.[15] This demonstrates the direct and powerful relationship between eluent polarity and analyte migration.
-
To achieve an optimal Rf value for benzylidenecyclohexanone (e.g., ~0.3-0.4), a scientist would start with a low-polarity system (like 10:90 ethyl acetate/hexane) and gradually increase the proportion of ethyl acetate until the desired separation is achieved.
Conclusion and Best Practices
The Thin Layer Chromatography of benzylidenecyclohexanone is a straightforward yet powerful tool for reaction monitoring and purity assessment. The Retention Factor (Rf) is critically dependent on the experimental conditions, most notably the polarity of the mobile phase. As demonstrated, increasing the proportion of a polar solvent like ethyl acetate in a non-polar solvent like hexane will increase the Rf value of benzylidenecyclohexanone on a standard silica gel plate.
For reproducible and comparable results, it is imperative that researchers not only report the Rf value but also meticulously document all contributing factors: the specific stationary phase, the exact composition of the mobile phase, the saturation state of the chamber, and the visualization method used. This comprehensive approach ensures the trustworthiness and utility of TLC data within the scientific community.
References
-
Chemistry LibreTexts. (2022, August 23). Thin Layer Chromatography. Available at: [Link]
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McCann, A. (2022, August 30). Factors That Affect RF Values In Thin Layer Chromatography. Sciencing. Available at: [Link]
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Oreate AI Blog. (2026, January 22). Understanding Rf Values in Thin Layer Chromatography. Available at: [Link]
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BYJU'S. (2022, August 2). R F Value Explanation. Available at: [Link]
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Sparkl. (n.d.). Revision Notes - Explanation of Differences in Rf Values | Analytical Techniques | Chemistry - 9701 | AS & A Level. Available at: [Link]
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ResearchGate. (n.d.). Effect of small changes made on the mobile phase composition on R f values. Available at: [Link]
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Reddit. (2023, October 16). TLC and Rf. r/Mcat. Available at: [Link]
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PrepChem.com. (n.d.). Synthesis of (E)-2-(benzylidene)cyclohexanone. Available at: [Link]
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SciSpace. (n.d.). Stationary phases for thin-layer chromatography. Available at: [Link]
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KUET Institutional Repository. (2018, May). Synthesis and Spectral Characteristics of Substituted 2,6-Dibenzylidene Cyclohexanone. Available at: [Link]
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ResearchGate. (2017, September). SYNTHESIS OF 2,6- DIBENZYLIDENECYCLOHEXANONE AND E-7- BENZYLIDENE-3-PHENYL-3,3a,4,5,6,7- HEXAHYDRO-2H-INDAZOLE. Available at: [Link]
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Oreate AI Blog. (2026, January 15). Understanding Rf Values in Chromatography: A Step-by-Step Guide. Available at: [Link]
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University of Toronto Scarborough. (n.d.). Thin Layer Chromatography (TLC). Available at: [Link]
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Safety Operating Guide
2-Benzylidenecyclohexanone proper disposal procedures
Executive Summary & Immediate Action
2-Benzylidenecyclohexanone (CAS: 5682-83-7) is an
Do not dispose of this compound down the drain. Its lipophilic nature and potential aquatic toxicity require strict segregation into approved organic waste streams.
| Critical Data | Specification |
| Signal Word | WARNING |
| Hazard Class | Skin Irrit. 2 (H315), Eye Irrit.[1][2] 2A (H319), STOT SE 3 (H335) |
| Physical State | Yellow crystalline solid (MP: 50–56 °C) |
| Reactivity | Electrophile; incompatible with strong oxidizers and reducing agents.[1] |
| RCRA Status | Not P or U listed; regulated by characteristic (Ignitability D001 if in solvent).[3] |
Hazard Profile & Risk Assessment (The "Why")
Expert Insight: As scientists, we must understand that safety protocols are dictated by molecular structure.[1] 2-Benzylidenecyclohexanone features a carbonyl group conjugated with a double bond and a phenyl ring. This extended conjugation stabilizes the molecule but also creates an electron-deficient
-
Biological Interaction: The electrophilic
-carbon can react with nucleophilic residues (like cysteine thiols) in proteins via Michael addition. This is the mechanism behind its skin sensitization and irritation potential [1]. -
Environmental Fate: The compound is poorly soluble in water but highly soluble in organic solvents. If released into waterways, it partitions into organic matter and aquatic organisms, necessitating zero-discharge protocols [2].[1]
Disposal Workflows
This guide covers two distinct scenarios: disposal of the pure solid (e.g., expired shelf stock) and disposal of synthesis reaction mixtures (e.g., mother liquor from aldol condensation).[1]
Scenario A: Pure Solid Disposal
Protocol:
-
Segregation: Do not mix with oxidizers (e.g., permanganates, nitrates) in the waste stream to prevent exothermic runaway.[1]
-
Packaging: Place the solid in a sealable polyethylene bag or a wide-mouth high-density polyethylene (HDPE) jar.
-
Labeling: Affix a hazardous waste label detailing:
-
Stream: Deposit into the Solid Organic Waste drum destined for incineration.
Scenario B: Synthesis Reaction Mixture (Mother Liquor)
Context: This is the most common disposal error. The filtrate often contains unreacted benzaldehyde, cyclohexanone, ethanol, and sodium hydroxide (NaOH).[1]
Self-Validating Protocol:
-
pH Check (The Validation Step): Before disposal, test the pH of the filtrate. It will likely be basic (pH > 10).
-
Neutralization:
-
Place the filtrate in an ice bath.
-
Slowly add dilute Hydrochloric Acid (1M HCl) while stirring until pH reaches 6–8.
-
Why? Disposing of highly basic organic solvents into general waste drums can degrade the drum liner or react with other acidic wastes, causing pressure buildup.[1]
-
-
Filtration: If neutralization precipitates more solid, filter it out.[1]
-
Segregation:
-
Filtrate (Liquid): Dispose into Non-Halogenated Organic Solvent waste (Code D001 due to Ethanol).
-
Filter Cake (Solid): Dispose into Solid Organic Waste .
-
Visualized Workflows
Diagram 1: Disposal Decision Tree
This logic flow ensures you select the correct waste stream based on the physical state and chemical environment of the substance.
Caption: Operational decision tree for segregating solid vs. liquid waste streams to ensure regulatory compliance and safety.
Diagram 2: Emergency Spill Response
A systematic approach to containing accidental releases in the laboratory.
Caption: Step-by-step spill response protocol minimizing exposure and environmental contamination.
Regulatory Compliance & Waste Codes
Adherence to the Resource Conservation and Recovery Act (RCRA) is mandatory.
-
Waste Code D001 (Ignitable): Applicable if the 2-benzylidenecyclohexanone is dissolved in a flammable solvent like ethanol or acetone (Flash point < 60°C) [3].
-
Waste Code F003: Applicable if spent non-halogenated solvents (like acetone) are the primary carrier.
-
General Classification: If pure solid, it is typically classified as "Non-RCRA Regulated Hazardous Waste" by federal standards, but state regulations (e.g., California Title 22) often designate it as hazardous due to aquatic toxicity.[1] Always default to the strictest classification.
References
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PubChem. (n.d.). 2-Benzylidenecyclohexanone Compound Summary. National Library of Medicine. Retrieved from [Link]
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U.S. Environmental Protection Agency. (2023). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-Benzylidenecyclohexanone
As researchers and scientists dedicated to advancing drug development, our work is predicated on a foundation of safety and precision. The handling of specialized chemical reagents like 2-Benzylidenecyclohexanone, a common building block in organic synthesis, demands a meticulous approach to personal protection. This guide moves beyond a simple checklist, providing a procedural and logical framework for selecting and using Personal Protective Equipment (PPE). Our objective is to ensure that every operational step, from initial handling to final disposal, is a self-validating system of safety, grounded in authoritative data.
Hazard Assessment: The 'Why' Behind the Protocol
Understanding the specific risks associated with 2-Benzylidenecyclohexanone is fundamental to selecting appropriate PPE. This compound is not benign; its hazard profile dictates our protective strategy. According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, 2-Benzylidenecyclohexanone presents several key hazards.[1] It is classified as an irritant that causes serious eye irritation, skin irritation, and may cause respiratory irritation.[1][2]
The physical form of this chemical, typically a light yellow to brown powder or crystal, means that dust formation is a primary route of exposure.[3][4] Therefore, our PPE strategy must mitigate risks from airborne particulates as well as direct contact.
| Hazard Classification | GHS Hazard Statement | Potential Impact in the Laboratory |
| Serious Eye Damage/Irritation | H319: Causes serious eye irritation | Contact with dust or splashes can cause significant pain, redness, and potential damage to eye tissue.[1][2] |
| Skin Corrosion/Irritation | H315: Causes skin irritation | Direct contact can lead to redness, itching, and inflammation.[1] |
| Specific Target Organ Toxicity | H335: May cause respiratory irritation | Inhalation of dust can irritate the nose, throat, and lungs, leading to coughing and discomfort.[1][2] |
Core PPE Requirements: A Head-to-Toe Protocol
Based on the hazard assessment, a multi-layered PPE approach is required. Each component is chosen to address a specific exposure route.
Eye and Face Protection: The First Line of Defense
Given the H319 classification ("Causes serious eye irritation"), standard safety glasses are insufficient.
-
Mandatory: Wear chemical splash goggles that conform to European Standard EN 166 or OSHA's 29 CFR 1910.133 regulations.[2] Goggles provide a full seal around the eyes, which is critical for protecting against fine dust particles and potential splashes.
-
Recommended for High-Risk Tasks: When handling larger quantities (multi-gram scale) or when there is a significant risk of splashing (e.g., during vigorous mixing or transfers), supplement goggles with a full-face shield. A face shield offers a broader barrier, protecting the entire face.[5]
Skin and Body Protection: An Impermeable Barrier
Direct contact is a primary risk, as indicated by the H315 classification ("Causes skin irritation").
-
Gloves: Handle the chemical with appropriate gloves at all times.[6] Nitrile gloves are a suitable choice for protection against incidental contact with ketones and solid irritants. Always inspect gloves for tears or punctures before use and practice proper removal techniques to avoid contaminating your skin.[6]
-
Laboratory Coat: A standard, long-sleeved laboratory coat is required to protect skin and personal clothing from contamination.
-
Additional Protection: For tasks involving large quantities or a high likelihood of dust generation, consider using protective coveralls to ensure full body coverage.
Respiratory Protection: Safeguarding Against Inhalation
The H335 classification ("May cause respiratory irritation") necessitates careful control of the work environment.
-
Engineering Controls: The primary method for mitigating respiratory risk is to use proper engineering controls. Always handle 2-Benzylidenecyclohexanone in a well-ventilated area, preferably within a certified chemical fume hood or with local exhaust ventilation.[2][7]
-
When Respirators are Necessary: If engineering controls are insufficient to prevent dust inhalation, or during large-scale transfers and spill clean-up, respiratory protection is required. A half-mask or full-face respirator equipped with a particle filter (P95 or P100) is recommended.[2][6]
Operational Workflow: Integrating PPE into Practice
The following diagram and protocols outline the decision-making process and procedural steps for safely handling 2-Benzylidenecyclohexanone.
Caption: PPE Selection Workflow for 2-Benzylidenecyclohexanone.
Protocol 1: Standard Handling and Use (e.g., Weighing, Solution Preparation)
-
Preparation: Confirm that the chemical fume hood is operational. Don the standard PPE: chemical splash goggles, nitrile gloves, and a lab coat.
-
Handling: Carefully transfer the required amount of 2-Benzylidenecyclohexanone from its stock container to a tared weigh boat or reaction vessel inside the fume hood. Perform all manipulations slowly to minimize dust formation.[6]
-
Post-Handling: Tightly seal the primary container. Wipe down any contaminated surfaces with an appropriate solvent and dispose of the cleaning materials as chemical waste.
-
Doffing PPE: Remove gloves using a technique that avoids touching the outer surface with bare skin. Remove your lab coat and goggles.
-
Hygiene: Immediately wash your hands and any exposed skin thoroughly with soap and water.[2][8]
Protocol 2: Spill Management
-
Evacuate and Secure: Alert others in the area. If the spill is large or ventilation is poor, evacuate the immediate vicinity.
-
Don PPE: Before cleanup, don enhanced PPE, including chemical splash goggles, a face shield, nitrile gloves, and a respirator with a particle filter.
-
Containment: Gently cover the spill with an inert absorbent material like sand or vermiculite. Do not use combustible materials.
-
Cleanup: Carefully sweep or scoop the absorbed material into a designated, labeled waste container.[2][8] Avoid actions that create dust clouds.
-
Decontamination: Clean the spill area with an appropriate solvent, and dispose of all cleanup materials in a sealed container for hazardous waste.
Protocol 3: Disposal of Contaminated PPE and Chemical Waste
-
Chemical Waste: All waste containing 2-Benzylidenecyclohexanone, including reaction residues and cleanup materials, must be placed in a clearly labeled, sealed container.[9]
-
Contaminated PPE: Disposable items like gloves and wipes should be placed in a sealed bag within the fume hood before being moved to the designated solid hazardous waste container.
-
Disposal Route: All waste must be disposed of through an approved waste disposal plant in accordance with institutional and local regulations.[2][8] Do not discharge to sewer systems.[9]
Emergency First Aid Procedures
In the event of an exposure, immediate action is critical.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[10] Remove contact lenses if present and easy to do.[2] Seek immediate medical attention.
-
Skin Contact: Take off contaminated clothing. Immediately flush the affected skin with plenty of soap and water.[2][8] If skin irritation persists, seek medical advice.[7]
-
Inhalation: Move the affected person to fresh air and keep them in a position comfortable for breathing.[2][7] If irritation or other symptoms occur, seek medical attention.
-
Ingestion: Do NOT induce vomiting.[10] Rinse the mouth with water and seek immediate medical attention.
By adhering to these scientifically-grounded protocols, you build a resilient safety culture that protects not only you and your colleagues but also the integrity of your research.
References
-
2-Benzylidenecyclohexanone | C13H14O | CID 98926 . PubChem, National Institutes of Health. [Link]
-
Material Safety Data Sheet - Cyclohexanone . ScienceLab.com. [Link]
-
Protective Equipment | Plant Protection . Albert Kerbl GmbH. [Link]
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-
Personal Protective Equipment (PPE) for Industrial Chemicals . Respirex International. [Link]
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-
Chemical Waste Disposal Guidelines - Emory University . Emory University. [Link]
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
